AF299
Descripción
Propiedades
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-23-17-10-9-16(13-14(17)2)24(21,22)20-12-11-19-18(20)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZMCVRMJVYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ficlatuzumab (AV-299)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ficlatuzumab (formerly AV-299) is a humanized IgG1 monoclonal antibody that represents a targeted therapeutic strategy against cancers driven by the hepatocyte growth factor (HGF)/c-Met signaling pathway. By specifically binding to HGF, the sole ligand for the c-Met receptor, ficlatuzumab acts as a potent antagonist, preventing receptor activation and the subsequent cascade of downstream signaling events that are crucial for tumor growth, survival, and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of ficlatuzumab, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Introduction to the HGF/c-Met Signaling Axis
The HGF/c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, motility, and morphogenesis. Dysregulation of this pathway, often through the overexpression of HGF or its receptor c-Met, is implicated in the pathogenesis and progression of numerous human cancers.[1][2][3][4] HGF binding to the c-Met receptor tyrosine kinase induces receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This leads to the activation of key intracellular pathways such as the Ras/MAPK and PI3K/Akt pathways, which in turn promote cell proliferation, survival, migration, and invasion.[5] Furthermore, the HGF/c-Met axis has been identified as a key mechanism of resistance to therapies targeting the epidermal growth factor receptor (EGFR).[2][3]
Ficlatuzumab: A High-Affinity HGF Antagonist
Ficlatuzumab is a potent and specific inhibitor of the HGF/c-Met pathway.[2] As a humanized monoclonal antibody, it is designed to bind to HGF with high affinity and specificity, thereby preventing its interaction with the c-Met receptor.[2][4] This direct sequestration of HGF effectively neutralizes its biological activity, leading to the inhibition of c-Met activation and downstream signaling.[6][7]
Binding Affinity and Potency
Ficlatuzumab exhibits a high binding affinity for HGF, in the picomolar (pM) range, and a slow off-rate, ensuring sustained target engagement.[2][3] This translates to high potency in the nanomolar (nM) range for the inhibition of HGF-mediated biological activities, including both autocrine and paracrine activation loops.[2][3]
Core Mechanism of Action: Inhibition of HGF/c-Met Signaling
The primary mechanism of action of ficlatuzumab is the direct neutralization of HGF. By binding to soluble HGF, ficlatuzumab prevents the ligand from engaging with its c-Met receptor on the surface of tumor cells. This blockade of the initial step in the signaling cascade leads to a series of downstream inhibitory effects.
Inhibition of c-Met Phosphorylation
A key consequence of ficlatuzumab's binding to HGF is the inhibition of c-Met receptor phosphorylation (p-Met). In a clinical study involving patients with advanced solid tumors and liver metastases, treatment with ficlatuzumab at a dose of 20 mg/kg resulted in a median decrease of 53% in tumor p-Met levels.[6][8]
Downregulation of Downstream Signaling Pathways
By preventing c-Met activation, ficlatuzumab effectively dampens the downstream signaling pathways that are critical for cancer cell pathobiology. This includes the inhibition of key signaling nodes such as ERK and Akt. The same clinical study demonstrated that 20 mg/kg of ficlatuzumab led to a median decrease in phosphorylated ERK (p-ERK) of 43% and a median decrease in phosphorylated Akt (p-Akt) of 2% in tumor biopsies.[6][8]
Cellular Consequences
The inhibition of the HGF/c-Met pathway by ficlatuzumab translates into significant anti-tumor effects at the cellular level, including:
-
Inhibition of Cell Proliferation: Ficlatuzumab has been shown to reduce the proliferation of cancer cells induced by HGF.[1][7]
-
Inhibition of Cell Migration and Invasion: By blocking HGF-mediated signaling, ficlatuzumab effectively decreases the migration and invasion of cancer cells.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacodynamics of ficlatuzumab.
Table 1: Pharmacodynamic Effects of Ficlatuzumab in Tumor Biopsies
| Biomarker | Treatment Dose | Change from Baseline (Median) | Reference |
| Phosphorylated c-Met (p-Met) | 20 mg/kg | -53% | [6][8] |
| Phosphorylated ERK (p-ERK) | 20 mg/kg | -43% | [6][8] |
| Phosphorylated Akt (p-Akt) | 20 mg/kg | -2% | [6][8] |
Table 2: Clinical Efficacy of Ficlatuzumab in Combination with Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)
| Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Ficlatuzumab + Cetuximab | 3.7 months | 19% | [9][10] |
| Ficlatuzumab Monotherapy | 1.8 months | 4% | [9][10] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of ficlatuzumab.
Inhibition of HGF-Induced c-Met Phosphorylation Assay
This assay is crucial for demonstrating the direct inhibitory effect of ficlatuzumab on its target pathway.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., H69 SCLC cells) in appropriate culture medium and grow to a desired confluency (e.g., 70-80%).[11]
-
Serum Starvation: To reduce basal receptor activation, replace the growth medium with a low-serum or serum-free medium (e.g., RPMI 1640 with 0.5% BSA) and incubate for 16-24 hours.[11]
-
Treatment: Treat the serum-starved cells with one of the following for a short duration (e.g., 7.5 minutes):
-
Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total c-Met and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Met signal to the total c-Met and/or loading control signal. Calculate the percentage of inhibition of HGF-induced p-Met by ficlatuzumab.
Cell Proliferation Assay
This assay measures the effect of ficlatuzumab on cancer cell growth.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with a low-serum medium containing:
-
Vehicle control
-
HGF
-
HGF plus varying concentrations of ficlatuzumab
-
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTS or MTT assay, which quantifies mitochondrial activity as a proxy for cell number.
-
Data Analysis: Calculate the percentage of inhibition of HGF-stimulated cell proliferation for each concentration of ficlatuzumab and determine the GI50 (concentration for 50% of maximal inhibition of growth).
In Vivo Xenograft Tumor Model
This model assesses the anti-tumor efficacy of ficlatuzumab in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into treatment groups:
-
Vehicle control (e.g., sterile saline)
-
Ficlatuzumab (at a specified dose and schedule, e.g., 10-20 mg/kg, twice weekly)
-
-
Treatment Administration: Administer the treatments systemically, for example, via intraperitoneal injection.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups. Calculate the percentage of tumor growth inhibition. Survival analysis can also be performed.
Conclusion
Ficlatuzumab's mechanism of action is well-defined, centering on the high-affinity neutralization of HGF, which leads to the inhibition of c-Met signaling and subsequent anti-tumor effects. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and further investigating the therapeutic potential of this targeted antibody. For drug development professionals, ficlatuzumab serves as a compelling example of a rationally designed biologic that addresses a key oncogenic pathway. For researchers and scientists, the provided methodologies offer a foundation for preclinical and translational studies aimed at exploring the full therapeutic utility of targeting the HGF/c-Met axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 3. fiercehn.com [fiercehn.com]
- 4. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma - The ASCO Post [ascopost.com]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the HGF/c-Met Signaling Pathway for Researchers and Drug Development Professionals
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical cellular communication network that plays a pivotal role in embryonic development, tissue regeneration, and wound healing. Dysregulation of this intricate pathway is a hallmark of various pathological conditions, most notably cancer, where it drives tumor growth, invasion, and metastasis. This technical guide provides a comprehensive overview of the HGF/c-Met pathway, including its core components, mechanism of action, downstream signaling cascades, and its implications in oncology. Furthermore, this guide furnishes detailed experimental protocols for studying the pathway and presents key quantitative data to aid researchers and drug development professionals in their scientific endeavors.
Core Components and Activation of the HGF/c-Met Pathway
The HGF/c-Met signaling axis consists of the ligand, Hepatocyte Growth Factor (HGF), and its cognate receptor, the c-Met proto-oncogene.[1]
Hepatocyte Growth Factor (HGF): Also known as scatter factor (SF), HGF is a large, multidomain protein secreted by cells of mesenchymal origin.[2] It is produced as an inactive single-chain precursor, pro-HGF, which is then cleaved by serine proteases into its active heterodimeric form, composed of an alpha-chain and a beta-chain linked by a disulfide bond.[3] The alpha-chain contains a hairpin loop and four kringle domains, while the beta-chain has a serine protease-like domain that lacks enzymatic activity.[3]
c-Met Receptor: The c-Met protein is a receptor tyrosine kinase (RTK) encoded by the MET proto-oncogene, located on chromosome 7q21-31.[1] It is a heterodimer composed of an extracellular alpha-subunit and a transmembrane beta-subunit.[3] The extracellular portion of the beta-subunit contains a SEMA domain (involved in ligand binding), a PSI domain (plexin-semaphorin-integrin), and four IPT domains (immunoglobulin-like regions in plexins and transcription factors).[4] The intracellular region possesses a juxtamembrane domain, a tyrosine kinase domain, and a C-terminal tail that serves as a docking site for downstream signaling molecules.[1]
Activation Mechanism: The binding of HGF to the c-Met receptor induces receptor dimerization, leading to the transphosphorylation of key tyrosine residues within the kinase domain (Y1234 and Y1235) and the C-terminal tail (Y1349 and Y1356).[1][3] This autophosphorylation event creates a docking site for various adaptor proteins and signaling molecules, thereby initiating a cascade of downstream intracellular signaling pathways.[1]
Downstream Signaling Pathways
The activation of c-Met triggers a complex network of downstream signaling pathways that regulate a multitude of cellular processes, including proliferation, survival, motility, and invasion.[1] The primary signaling cascades initiated by HGF/c-Met are the RAS/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.
RAS/MAPK Pathway: Upon c-Met activation, the adaptor protein Grb2 binds to the phosphorylated C-terminal tail, either directly or indirectly through Gab1.[1][5] Grb2 then recruits the guanine (B1146940) nucleotide exchange factor SOS, which activates RAS.[5] Activated RAS initiates the MAPK cascade (RAF-MEK-ERK), leading to the phosphorylation of transcription factors that promote cell proliferation and differentiation.[5]
PI3K/Akt Pathway: The p85 subunit of phosphoinositide 3-kinase (PI3K) can bind directly to the phosphorylated c-Met receptor or indirectly via Gab1.[1] This interaction activates PI3K, which in turn phosphorylates and activates Akt.[1] The PI3K/Akt pathway is a major driver of cell survival, growth, and proliferation.[1]
JAK/STAT Pathway: The signal transducer and activator of transcription 3 (STAT3) can be directly recruited to the phosphorylated c-Met receptor.[1] This leads to STAT3 phosphorylation, dimerization, and translocation to the nucleus, where it regulates the transcription of genes involved in cell survival, proliferation, and invasion.[1]
Other important signaling molecules and pathways activated by c-Met include SRC, FAK, and PLCγ.[1][5]
Role in Cancer
While the HGF/c-Met pathway is tightly regulated in normal physiological processes, its aberrant activation is a frequent event in a wide range of human cancers, including those of the lung, breast, colon, and liver.[1][6] This dysregulation can occur through various mechanisms, such as c-Met gene amplification, mutations, or overexpression, as well as increased HGF production by tumor or stromal cells.[1]
Constitutive activation of the HGF/c-Met pathway in cancer cells leads to:
-
Increased Proliferation and Survival: The continuous signaling through the RAS/MAPK and PI3K/Akt pathways promotes uncontrolled cell division and inhibits apoptosis.[1]
-
Enhanced Motility and Invasion: Activation of c-Met induces a "scattering" effect, where cancer cells lose their cell-cell adhesions and become more motile.[7] This process, often linked to epithelial-mesenchymal transition (EMT), is crucial for local invasion and metastasis.[8]
-
Angiogenesis: The HGF/c-Met pathway can stimulate the formation of new blood vessels, which is essential for tumor growth and dissemination.[3]
-
Drug Resistance: Aberrant c-Met signaling can contribute to resistance to various cancer therapies, including chemotherapy and targeted agents.[6]
Due to its central role in driving malignancy, the HGF/c-Met pathway has emerged as a promising target for cancer therapy. Several strategies are being pursued, including small molecule inhibitors that target the c-Met kinase domain and monoclonal antibodies that block HGF binding or c-Met dimerization.[9][10]
Quantitative Data
Summarized below are key quantitative parameters associated with the HGF/c-Met signaling pathway.
| Parameter | Value | Cell/System | Reference |
| HGF Binding Affinity (Kd) | 30 pM | MET cDNA-transfected COS7 cells | [11] |
| ~150 nM (for NK1 fragment) | In vitro | [2] | |
| ~3 nM (for NK1 with heparan sulfate) | In vitro | [2] | |
| HGF-induced c-Met Phosphorylation | Dose-dependent inhibition by NK1 3S antagonist | PC3M cells | [1] |
| HGF-induced Gene Expression Changes | ≥2-fold change in 36 gene expression arrays | PC3M cells | [1] |
| 3- to 5-fold increase in HGF receptor mRNA after serum stimulation | Epithelial cells | ||
| Up to 10-fold increase in HGF receptor mRNA after TPA stimulation | Epithelial cells | ||
| Phosphorylation of Downstream Targets | Identification of 161 phosphotyrosine sites modulated by HGF stimulation | DLD1 colorectal cancer cells | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the HGF/c-Met signaling pathway.
Immunoprecipitation of c-Met
This protocol describes the enrichment of the c-Met receptor from cell lysates for subsequent analysis, such as Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-c-Met antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Microcentrifuge tubes
-
Rotating shaker
Procedure:
-
Culture and treat cells as required.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add the anti-c-Met antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 1-3 hours at 4°C with gentle rotation.
-
Collect the immunoprecipitated complexes by centrifugation.
-
Wash the beads three times with ice-cold wash buffer.
-
Elute the protein from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
The eluted sample is now ready for analysis by Western blotting.
References
- 1. Expression array analysis of the hepatocyte growth factor invasive program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. State of the structure address on MET receptor activation by HGF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A High Affinity Hepatocyte Growth Factor-binding Site in the Immunoglobulin-like Region of Met - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Hepatocyte Growth Factor (HGF) Ligand-c-MET Receptor Activation in Formalin-Fixed Paraffin Embedded Specimens by a Novel Proximity Assay | PLOS One [journals.plos.org]
- 8. Hepatocyte growth factor (HGF) stimulates the tyrosine kinase activity of the receptor encoded by the proto-oncogene c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. HGF–MET Cascade, a Key Target for Inhibiting Cancer Metastasis: The Impact of NK4 Discovery on Cancer Biology and Therapeutics [mdpi.com]
- 11. Hepatocyte growth factor (HGF) receptor expression is inducible and is part of the delayed-early response to HGF - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hepatocyte Growth Factor (HGF) in Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocyte Growth Factor (HGF), and its receptor, the mesenchymal-epithelial transition factor (c-Met), constitute a pivotal signaling axis in tumor progression.[1][2][3] While physiologically involved in embryonic development and tissue regeneration, the HGF/c-Met pathway is frequently dysregulated in a multitude of cancers, driving tumor growth, invasion, and metastasis.[1][2] A critical facet of its oncogenic activity is the potent stimulation of tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This guide provides an in-depth technical overview of the role of HGF in tumor angiogenesis, focusing on its signaling mechanisms, downstream effects, and the experimental methodologies used to investigate these processes.
HGF/c-Met Signaling in Angiogenesis
The binding of HGF to its receptor c-Met on endothelial cells initiates a cascade of intracellular signaling events that collectively promote angiogenesis. This process is multifaceted, involving the activation of several key downstream pathways.
Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its kinase domain (Y1234, Y1235) and C-terminal tail (Y1349, Y1356).[2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and signaling molecules, including Gab1, Grb2, Shc, and STAT3.[1] The recruitment of these molecules triggers the activation of major downstream signaling pathways:
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.[1]
-
STAT3 Pathway: This pathway is involved in the transcriptional regulation of genes related to cell proliferation and survival.[1]
-
Src/FAK Pathway: This pathway plays a significant role in cell migration and adhesion.[2]
The activation of these pathways culminates in a series of cellular responses in endothelial cells that are fundamental to the angiogenic process: proliferation, migration, and tube formation.
Signaling Pathway Diagram
HGF's Pro-Angiogenic Effects: Quantitative Data
HGF stimulates angiogenesis through a combination of direct effects on endothelial cells and indirect mechanisms involving the regulation of other pro-angiogenic and anti-angiogenic factors.
Direct Effects on Endothelial Cells
HGF directly promotes the proliferation, migration, and tube formation of endothelial cells. The following tables summarize quantitative data from various in vitro studies.
| Endothelial Cell Proliferation | |
| HGF Concentration | Proliferation Increase (fold change or %) |
| 1-30 ng/mL | Dose-dependent increase |
| 15 ng/mL | Maximal proliferation |
| Data derived from studies on human umbilical vein endothelial cells (HUVECs).[4] |
| Endothelial Cell Migration | |
| HGF Concentration | Migration Increase (fold change) |
| 50 ng/mL | Additive effect with IGF-I |
| Data derived from transwell migration assays.[5] |
| Endothelial Cell Tube Formation | |
| Treatment | Effect on Tube Formation |
| HGF (40 ng/mL) and/or TGF-β1 (5 ng/mL) | HGF weakens the motility and migration ability of HUVECs and secretion of extracellular matrix. |
| Data from in vitro tube formation assays on Matrigel.[6] |
Synergistic Interactions with VEGF
HGF often acts in concert with other potent angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), to amplify the angiogenic response.[7][8]
| Synergistic Effect of HGF and VEGF on Tube Formation | |
| Treatment | Average Tube Length (arbitrary units) |
| VEGF (400 ng/mL) | ~150 |
| VEGF (400 ng/mL) + HGF (40 ng/mL) | ~250 |
| VEGF (400 ng/mL) + HGF (400 ng/mL) | ~350 |
| *P < 0.05 versus VEGF treatment alone. | |
| Data from in vitro tube formation assays with HUVECs in 3-D collagen gels.[7] |
Regulation of Other Angiogenic Factors
HGF can modulate the tumor microenvironment to be more conducive to angiogenesis by regulating the expression of other key angiogenic molecules.
| HGF-Induced Regulation of Angiogenic Factor Expression | |
| Target Gene | Effect of HGF Treatment |
| VEGF | Upregulation of mRNA and protein expression.[9][10] |
| Thrombospondin-1 (TSP-1) | Downregulation of mRNA expression.[10] |
| MMP-2 | No significant change in expression.[11] |
| MMP-9 | Significant downregulation of activity.[11] |
| Data from studies on various cancer cell lines. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of HGF in tumor angiogenesis.
Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Starvation medium (basal medium with low serum)
-
Recombinant human HGF
-
BrdU labeling solution (10 mM)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed endothelial cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells for 24 hours in starvation medium.
-
Treat the cells with various concentrations of HGF for 24-48 hours.
-
Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-4 hours.[12]
-
Remove the labeling solution and fix the cells with Fixing/Denaturing solution for 30 minutes at room temperature.[13]
-
Wash the wells with wash buffer.
-
Add anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add HRP-conjugated secondary antibody, incubating for 30 minutes.
-
Wash the wells and add TMB substrate.
-
Stop the reaction with stop solution and measure the absorbance at 450 nm using a microplate reader.
Endothelial Cell Migration Assay (Transwell/Boyden Chamber)
This assay quantifies the chemotactic migration of endothelial cells towards a gradient of HGF.
Materials:
-
Endothelial cells
-
Starvation medium
-
Recombinant human HGF
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Crystal violet staining solution
-
Cotton swabs
Protocol:
-
Seed endothelial cells in the upper chamber of the Transwell inserts in starvation medium.
-
Add starvation medium containing various concentrations of HGF to the lower chamber.
-
Incubate for 4-24 hours to allow for cell migration.[14]
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and quantify the absorbance using a microplate reader, or count the stained cells under a microscope.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
Endothelial cells
-
Endothelial cell basal medium
-
Recombinant human HGF
-
Matrigel or other basement membrane extract
-
96-well plate
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.[15]
-
Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Resuspend endothelial cells in basal medium containing different concentrations of HGF.
-
Seed the cell suspension onto the solidified Matrigel.
-
Incubate for 4-18 hours.[16]
-
Visualize and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total number of loops using image analysis software.
In Vivo Matrigel Plug Assay
This assay evaluates the angiogenic potential of HGF in a living organism.
Materials:
-
Matrigel
-
Recombinant human HGF
-
Heparin
-
Mice (e.g., C57BL/6 or nude mice)
-
Drabkin's reagent for hemoglobin assay
-
Hemoglobin standard
Protocol:
-
Thaw Matrigel on ice and mix with heparin and HGF.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), excise the Matrigel plugs.
-
Quantify the extent of angiogenesis within the plugs. A common method is to measure the hemoglobin content as an indicator of blood vessel formation.[6][17]
-
Homogenize the Matrigel plugs.
-
Lyse the red blood cells and measure the hemoglobin concentration using Drabkin's reagent and a spectrophotometer.
-
Compare the hemoglobin content of HGF-containing plugs to control plugs.
-
-
Alternatively, the plugs can be processed for histological analysis and stained for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
Experimental Workflow
A typical experimental workflow to investigate the role of HGF in tumor angiogenesis would follow a logical progression from in vitro to in vivo studies.
Conclusion
The HGF/c-Met signaling axis is a potent driver of tumor angiogenesis, acting through direct effects on endothelial cells and by modulating the tumor microenvironment. A thorough understanding of the molecular mechanisms and cellular processes involved is crucial for the development of effective anti-angiogenic therapies targeting this pathway. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the multifaceted role of HGF in tumor neovascularization and to evaluate the efficacy of novel therapeutic interventions. The complexity of the signaling network, including its crosstalk with other pathways like VEGF, underscores the need for a multi-pronged approach to effectively inhibit HGF-driven tumor angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new signaling mechanism of hepatocyte growth factor-induced endothelial proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hepatocyte Growth Factor Enhances Vascular Endothelial Growth Factor-Induced Angiogenesis in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatocyte growth factor enhances vascular endothelial growth factor-induced angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HGF regulates VEGF expression via the c-Met receptor downstream pathways, PI3K/Akt, MAPK and STAT3, in CT26 murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocyte growth factor/scatter factor mediates angiogenesis through positive VEGF and negative thrombospondin 1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory expression of MMP‐8/MMP‐9 and inhibition of proliferation, migration and invasion in human lung cancer A549 cells in the presence of HGF variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mbl.edu [mbl.edu]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. promocell.com [promocell.com]
- 16. researchgate.net [researchgate.net]
- 17. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of Ficlatuzumab to Hepatocyte Growth Factor (HGF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficlatuzumab, also known as AV-299, is a humanized IgG1 monoclonal antibody that has been a subject of significant interest in oncology research.[1][2] It is designed to target the Hepatocyte Growth Factor (HGF), the sole known ligand for the c-Met receptor tyrosine kinase.[3] The HGF/c-Met signaling pathway is a critical mediator of cell proliferation, motility, and morphogenesis.[4] Its dysregulation has been implicated in the progression and metastasis of various cancers, as well as in the development of resistance to other targeted therapies, such as EGFR inhibitors.[5] Ficlatuzumab represents a therapeutic strategy aimed at disrupting this pathway by binding directly to HGF with high affinity and specificity, thereby preventing its interaction with the c-Met receptor.[3][6] This guide provides a detailed overview of the binding affinity of ficlatuzumab to HGF, its mechanism of action, and the experimental considerations for such assessments.
Binding Affinity of Ficlatuzumab to HGF
Ficlatuzumab is characterized by its high binding affinity for HGF, which is a key attribute for its therapeutic efficacy.[7] This strong interaction ensures potent neutralization of HGF-mediated signaling. The binding affinity has been quantified and is presented in the following table.
| Parameter | Value | Temperature | Source |
| Dissociation Constant (KD) | 3.6 nM | 37°C | [2] |
| Affinity Description | High affinity (pM) | Not Specified | [1][3] |
| Off-rate | Slow | Not Specified | [1] |
Note: While a picomolar (pM) affinity has been mentioned in descriptive materials, a specific quantitative value in the pM range from a primary research publication was not identified in the conducted search. The 3.6 nM value is derived from a presentation slide.
Mechanism of Action of Ficlatuzumab
Ficlatuzumab exerts its therapeutic effect by directly neutralizing HGF. By binding to the soluble HGF ligand, ficlatuzumab sterically hinders the interaction between HGF and its receptor, c-Met.[8] This blockade prevents the dimerization and subsequent autophosphorylation of the c-Met receptor, which are the initial steps in the activation of downstream signaling cascades.[4] Consequently, key pathways involved in tumor growth, invasion, and angiogenesis, such as the PI3K/Akt and MAPK/ERK pathways, are inhibited.[3]
Experimental Protocols
A definitive, detailed experimental protocol for the determination of the 3.6 nM KD value for ficlatuzumab and HGF from a peer-reviewed publication was not available in the public domain at the time of this review. However, a generalized protocol for determining the binding affinity of a monoclonal antibody to its ligand using Surface Plasmon Resonance (SPR) is provided below. This methodology is a standard and widely accepted approach for such measurements.
Generalized Protocol for Antibody-Ligand Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
1. Objective: To determine the binding kinetics and affinity (KD, kon, koff) of an antibody (e.g., ficlatuzumab) to its target ligand (e.g., HGF).
2. Materials:
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip)
- Antibody (Ficlatuzumab)
- Ligand (Recombinant Human HGF)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Regeneration solution (e.g., Glycine-HCl, pH 1.5)
3. Method:
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: HGF/c-Met Signaling Pathway.
Caption: Ficlatuzumab's Mechanism of Action.
Caption: Generalized SPR Experimental Workflow.
Conclusion
Ficlatuzumab is a high-affinity monoclonal antibody that effectively neutralizes HGF, leading to the inhibition of the oncogenic HGF/c-Met signaling pathway. The quantitative binding affinity, characterized by a dissociation constant in the low nanomolar range, underscores its potential as a potent therapeutic agent. While a detailed, publicly available experimental protocol for the specific determination of ficlatuzumab's binding kinetics is not readily accessible, standardized methods such as Surface Plasmon Resonance provide a robust framework for such evaluations. The continued investigation of ficlatuzumab in clinical trials will further elucidate its therapeutic utility in various cancer types.[9][10]
References
- 1. Sanjiv Sam Gambhir, MD, PhD's Profile | Stanford Profiles [profiles.stanford.edu]
- 2. aveooncology.com [aveooncology.com]
- 3. hOA-DN30: a highly effective humanized single-arm MET antibody inducing remission of ‘MET-addicted’ cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. | BioWorld [bioworld.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.uniupo.it [iris.uniupo.it]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of Ficlatuzumab: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
Ficlatuzumab (AV-299) is a humanized IgG1 monoclonal antibody that targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is a critical driver of tumorigenesis, involved in cell proliferation, survival, migration, invasion, and angiogenesis. Its dysregulation is implicated in the progression of numerous cancers and is a key mechanism of resistance to other targeted therapies, notably EGFR inhibitors. Developed by AVEO Pharmaceuticals, ficlatuzumab represents a targeted approach to neutralize HGF, thereby inhibiting the c-Met pathway and its oncogenic effects. This guide provides a comprehensive technical overview of ficlatuzumab's discovery, mechanism of action, and its journey through preclinical and clinical development, with a focus on its promising application in Head and Neck Squamous Cell Carcinoma (HNSCC).
Introduction: The Rationale for Targeting HGF/c-Met
The Mesenchymal-Epithelial Transition Factor (c-Met) and its ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for normal cellular processes but frequently hijacked by cancer.[1] HGF binding to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues, creating docking sites for adaptor proteins that activate downstream oncogenic pathways, including RAS/MAPK and PI3K/Akt.[2][3]
Dysregulation, often through c-Met or HGF overexpression, is common in many solid tumors, including HNSCC, non-small cell lung cancer (NSCLC), and glioblastoma.[2][4] Crucially, HGF-induced c-Met activation has been identified as a primary mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors like cetuximab and gefitinib.[2][5] By providing an escape route for tumor cells, the HGF/c-Met axis can render EGFR-targeted therapies ineffective. This established biological rationale underscored the need for a potent and specific inhibitor of this pathway, leading to the development of ficlatuzumab.
Ficlatuzumab: Discovery and Molecular Profile
Ficlatuzumab, also known by the research codes AV-299 and SCH 900105, is a potent, humanized IgG1 monoclonal antibody engineered to bind human HGF with high affinity and specificity.[6]
-
Type: Humanized Monoclonal Antibody (IgG1)
-
Target: Hepatocyte Growth Factor (HGF)
-
Binding Affinity: High affinity in the picomolar (pM) range with a slow off-rate.[1][5]
-
Potency: High potency in the nanomolar (nM) range for inhibiting the biological activities of HGF.[1][5]
By binding directly to the HGF ligand, ficlatuzumab acts as a neutralizing antibody, preventing HGF from engaging with the c-Met receptor. This blockade is the foundational principle of its mechanism of action.[6][7]
Mechanism of Action
Ficlatuzumab exerts its anti-tumor effect by sequestering HGF, leading to a comprehensive shutdown of the HGF/c-Met signaling cascade.[7]
-
HGF Neutralization: Ficlatuzumab binds to soluble HGF, forming a complex that cannot activate the c-Met receptor.[3]
-
Inhibition of c-Met Phosphorylation: By preventing ligand binding, ficlatuzumab blocks the initial step of receptor activation—trans-autophosphorylation of tyrosine residues (Y1234, Y1235) in the kinase domain.[8]
-
Downstream Signal Blockade: The lack of c-Met phosphorylation prevents the recruitment and activation of key signaling adaptors like GAB1, GRB2, and PI3K. This leads to the attenuation of pro-survival and pro-proliferative signals through the PI3K/Akt and RAS/MAPK pathways.[9]
-
Overcoming Drug Resistance: In tumors where HGF overexpression drives resistance to EGFR inhibitors, ficlatuzumab can re-sensitize cancer cells to these agents by eliminating the bypass signaling pathway.[2][5]
The following diagram illustrates the HGF/c-Met signaling pathway and the point of intervention for ficlatuzumab.
Preclinical Development
Ficlatuzumab demonstrated significant anti-tumor activity in multiple preclinical models, establishing a strong basis for clinical investigation. A key study evaluated its efficacy in an orthotopic glioblastoma model.[4][10]
Key Preclinical Study: Orthotopic Glioma Model
This study demonstrated ficlatuzumab's ability to inhibit tumor growth and improve survival in a clinically relevant brain tumor model.[10]
Experimental Protocol: In Vivo U87 MG Glioma Xenograft Model
-
Cell Line Preparation: A human U87 MG glioblastoma cell line was stably transfected with a lentivirus containing the firefly luciferase 2 gene (Luc2) to create the U87 MG-Luc2 cell line for bioluminescence imaging (BLI).[5]
-
Animal Model: Eight- to nine-week-old nude (athymic) mice were used for the study.[5]
-
Tumor Implantation: Mice were stereotactically injected with 3 x 10⁵ U87 MG-Luc2 cells into the brain parenchyma to establish orthotopic tumors.[5]
-
Treatment Groups: Mice were randomized into cohorts receiving:
-
Vehicle control (human IgG1 isotype control, 10 mg/kg).
-
Ficlatuzumab at various doses.
-
Temozolomide (B1682018) (standard-of-care chemotherapy).
-
Ficlatuzumab in combination with temozolomide.[5]
-
-
Monitoring and Endpoints:
-
Tumor Growth: Non-invasively monitored over time using BLI, small-animal positron emission tomography (PET), and magnetic resonance imaging (MRI).[5] For BLI, mice were injected with luciferin (B1168401) substrate and imaged to detect light emission from the tumor.
-
Primary Endpoint: Overall survival.[5]
-
The workflow for this preclinical evaluation is depicted below.
Preclinical Findings
The preclinical studies yielded significant results, as summarized in the table below.
| Parameter | Finding | Source |
| Monotherapy Efficacy | A dose-dependent improvement in survival was observed in ficlatuzumab-treated mice compared to the isotype control. | [4] |
| Combination Therapy | The combination of ficlatuzumab and temozolomide demonstrated a significant survival benefit. | [10] |
| Pharmacodynamics | In a separate study in patients, ficlatuzumab at 20 mg/kg led to a median decrease in tumor phosphorylated-Met (p-Met) of -53%, p-ERK of -43%, and p-Akt of -2%, confirming on-target pathway modulation. | [8][9] |
Clinical Development
Ficlatuzumab has been evaluated in multiple clinical trials across various solid tumors.[8] Its development has most prominently focused on HNSCC, where the interplay between the EGFR and HGF/c-Met pathways is a strong therapeutic rationale.
Pharmacokinetics and Dose Finding
Phase I studies established the safety, tolerability, and pharmacokinetic profile of ficlatuzumab.
| Pharmacokinetic Parameter | Value / Description | Source |
| Dosing Regimen | Intravenous (IV) infusion every 2 weeks. | [8] |
| Recommended Phase 2 Dose (RP2D) | 20 mg/kg every 14-day cycle. | [2][9] |
| Terminal Half-Life (t½) | 7.4 to 10 days. | [9] |
| Kinetics | Exhibited linear pharmacokinetics across tested dose levels (2, 10, and 20 mg/kg). | [9] |
| Dose-Limiting Toxicities (DLTs) | No DLTs were observed up to the 20 mg/kg dose. | [9] |
Clinical Efficacy in Head and Neck Cancer (HNSCC)
The most compelling clinical data for ficlatuzumab has emerged from its investigation in combination with the EGFR inhibitor cetuximab in patients with recurrent/metastatic HNSCC who are resistant to prior therapies.
Phase Ib Study (NCT02277197)
This study established the safety and RP2D of the ficlatuzumab-cetuximab combination and showed encouraging preliminary efficacy in a heavily pre-treated, cetuximab-resistant population.[2]
Randomized Phase II Study (NCT03422536)
This trial evaluated ficlatuzumab monotherapy versus ficlatuzumab plus cetuximab in patients with pan-refractory (resistant to platinum chemotherapy, immunotherapy, and cetuximab) HNSCC.[11] The monotherapy arm was closed early for futility, but the combination arm met its primary endpoint.[11][12] The results highlighted a profound benefit in the HPV-negative subgroup, a population with historically poorer outcomes.[12]
| Clinical Trial Outcome (Phase II Combination Arm) | All Patients (n=33) | HPV-Negative Subgroup (n=16) | HPV-Positive Subgroup (n=16) | Source |
| Median Progression-Free Survival (PFS) | 3.7 months | 4.1 months | 2.3 months | [11][12] |
| Overall Response Rate (ORR) | 19% (6/32) | 38% (6/16) | 0% (0/16) | [11][12] |
| Complete Responses (CR) | 2 | 2 | 0 | [12] |
| Partial Responses (PR) | 4 | 4 | 0 | [12] |
Phase III Study (FIERCE-HN - NCT06064877)
Based on the strong signal in the Phase II trial, a pivotal, randomized, double-blind, placebo-controlled Phase III study was initiated.[1] This ongoing trial is designed to confirm the efficacy and safety of ficlatuzumab plus cetuximab in patients with recurrent/metastatic, HPV-negative HNSCC who have failed prior immunotherapy and platinum-based chemotherapy.[12] The promising data led the U.S. FDA to grant Fast Track Designation to ficlatuzumab for this indication.[13]
The logical flow of ficlatuzumab's clinical development in HNSCC is shown below.
Experimental Protocol: Biomarker Analysis
Clinical trials for ficlatuzumab incorporated biomarker analysis to identify patient populations most likely to respond. A key pharmacodynamic marker is the phosphorylation of c-Met.
Protocol: Western Blot for Phospho-c-Met (p-Met)
This protocol is a representative method for assessing target engagement by measuring the phosphorylation status of c-Met in cell or tumor lysates.
-
Sample Preparation:
-
Culture cells (e.g., HNSCC cell lines) to 70-80% confluency.
-
Treat cells with recombinant HGF to stimulate c-Met phosphorylation, with or without pre-incubation with ficlatuzumab.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE:
-
Load 30-40 µg of protein per well onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer can be performed overnight at 4°C at 30V (~50 mA).
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% Bovine Serum Albumin [BSA] in Tris-Buffered Saline with 0.1% Tween-20 [TBST]) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) diluted 1:1000 in TBST with 3% BSA.
-
Incubation is typically performed overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:10,000-1:20,000 in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 6.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
The membrane should be stripped and re-probed for total c-Met and a loading control (e.g., β-actin) for normalization.
-
Conclusion and Future Directions
Ficlatuzumab is a potent, specific, and well-characterized monoclonal antibody that effectively neutralizes HGF, leading to the inhibition of the oncogenic HGF/c-Met signaling pathway. Preclinical data firmly established its on-target activity and anti-tumor efficacy. The clinical development program, particularly in HNSCC, has successfully identified a promising therapeutic niche. By targeting a known resistance mechanism to EGFR blockade, the combination of ficlatuzumab and cetuximab has shown significant clinical benefit in the HPV-negative HNSCC patient population, which has a high unmet medical need. The ongoing Phase III FIERCE-HN trial is a critical step toward potential regulatory approval and the establishment of a new standard of care for these patients. Future research may continue to explore ficlatuzumab's potential in other c-Met-driven malignancies and in novel combination strategies.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiercehn.com [fiercehn.com]
- 13. A Multicenter, Randomized, Double Blind, Placebo - Controlled, Phase 3 Study of Ficlatuzumab in Combination With Cetuximab in Participants With Recurrent or Metastatic (R/M) HPV -Negative Head and Neck Squamous Cell Carcinoma. (FIERCE-HN) | Clinical Trials | Yale Medicine [yalemedicine.org]
Preclinical Profile of AV-299 (Ficlatuzumab): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AV-299, also known as ficlatuzumab, is a potent, humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor. Dysregulation of the HGF/c-MET signaling pathway is a known driver of tumor growth, invasion, and metastasis, and has been implicated as a mechanism of resistance to EGFR-targeted therapies. Preclinical studies have demonstrated that ficlatuzumab effectively neutralizes HGF, leading to the inhibition of downstream signaling and demonstrating significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the preclinical data for AV-299, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and pharmacodynamic data.
Core Concepts: Mechanism of Action
AV-299 exerts its anti-tumor effects by binding with high affinity and specificity to HGF, thereby preventing its interaction with the c-MET receptor.[1][2][3] This blockade of the HGF/c-MET axis inhibits the phosphorylation of c-MET and subsequently abrogates the activation of key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, migration, and invasion.[4][5]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of AV-299 in inhibiting the HGF/c-MET signaling cascade.
In Vitro Studies
Binding Affinity and Potency
Ficlatuzumab binds to human HGF with high affinity, in the picomolar (pM) range, and exhibits a slow off-rate.[2] This high-affinity binding translates to high potency in inhibiting the biological activities of HGF.[2]
Inhibition of HGF-Mediated Signaling
In preclinical studies using head and neck squamous cell carcinoma (HNSCC) cell lines (HN5, UM-SCC-1, and OSC-19), ficlatuzumab demonstrated the ability to inhibit HGF-stimulated phosphorylation of c-MET and the downstream effector p44/42 MAPK.[4]
Experimental Protocol: Western Blot for Phospho-c-MET and Phospho-p44/42 MAPK [4]
-
Cell Culture and Serum Starvation: HNSCC cells were cultured in appropriate media. Prior to treatment, cells were serum-starved for 72 hours to reduce basal levels of pathway activation.
-
Treatment: Cells were pre-incubated with or without ficlatuzumab for a specified time before stimulation with recombinant human HGF (30 ng/mL) for 10 minutes.
-
Cell Lysis: Following treatment, cells were washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a standard assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies specific for phospho-c-MET (Tyr1234/1235), phospho-p44/42 MAPK, and a loading control (e.g., β-tubulin).
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-Proliferative and Anti-Invasive Activity
Ficlatuzumab has been shown to reduce the proliferation, migration, and invasion of HNSCC cells facilitated by tumor-associated fibroblast (TAF)-secreted HGF.[4][6] Treatment with ficlatuzumab at a concentration of 20 μg/mL for 72 hours significantly reduced TAF-conditioned media-induced HNSCC cell proliferation.[6] Furthermore, at the same concentration, ficlatuzumab effectively decreased HNSCC migration and invasion in a 24-hour assay.[6]
Experimental Protocol: Cell Proliferation Assay [6]
-
Cell Seeding: HNSCC cells were seeded in 96-well plates in their respective growth media.
-
Conditioned Media Preparation: Tumor-associated fibroblasts (TAFs) were cultured, and the conditioned media containing secreted HGF was collected.
-
Treatment: Cells were treated with TAF-conditioned media in the presence or absence of varying concentrations of ficlatuzumab (e.g., 20 μg/mL) for 72 hours.
-
Viability Assessment: Cell proliferation was assessed using a standard viability assay, such as the MTT or WST-1 assay, according to the manufacturer's instructions. Absorbance was measured using a microplate reader.
In Vivo Studies
Preclinical in vivo studies have consistently demonstrated the anti-tumor efficacy of AV-299 in various xenograft models.
Glioblastoma Xenograft Model
In an orthotopic mouse brain model using U87 MG glioblastoma cells, ficlatuzumab monotherapy provided a significant survival benefit compared to a control group.[1][7][8] The anti-tumor effect was also observed in combination with the standard-of-care chemotherapy agent, temozolomide (B1682018), where the combination therapy significantly increased the survival benefit compared to either single-agent therapy.[7] In this model, 80% of mice in the combination therapy group remained disease-free after treatment cessation, compared to only 11% in the ficlatuzumab monotherapy group and no survivors in the control or temozolomide-only groups.[7]
Experimental Protocol: Orthotopic Glioblastoma Xenograft Study [7][8]
-
Cell Line and Animal Model: U87 MG glioblastoma cells (3 x 10^5) were intracranially injected into eight- to nine-week-old nude mice.
-
Treatment Groups: Mice were randomized into treatment groups: control (e.g., isotype IgG1), ficlatuzumab monotherapy (5, 10, or 20 mg/kg), temozolomide monotherapy, and ficlatuzumab (10 mg/kg) in combination with temozolomide (5 mg/kg).
-
Dosing Regimen: Ficlatuzumab was administered intraperitoneally twice per week.
-
Efficacy Endpoint: The primary endpoint was survival duration. Tumor growth was also monitored using non-invasive imaging techniques such as bioluminescence imaging (BLI).
Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
In a paracrine model of an HGF-dependent NSCLC cell line xenografted into SCID mice engineered to produce human HGF, ficlatuzumab monotherapy resulted in a dose-dependent decrease in tumor growth.[9] This anti-tumor activity was accompanied by significant reductions in phospho-c-MET and phospho-AKT levels in the tumors.[9] Furthermore, combination treatment with EGFR inhibitors, such as erlotinib (B232) or cetuximab, showed increased anti-tumor activity compared to single agents.[9][10]
Experimental Workflow: In Vivo Xenograft Study
Pharmacodynamics and Pharmacokinetics
Pharmacodynamics
Pharmacodynamic studies in both preclinical models and clinical trials have confirmed the on-target activity of ficlatuzumab. In tumor biopsies from patients with advanced solid tumors, treatment with ficlatuzumab (20 mg/kg) led to a median decrease in phosphorylated c-MET (-53%), p-ERK (-43%), and p-Akt (-2%).[11][12] Interestingly, an increase in median HGF levels (+33%) was also observed, which is thought to be due to the stabilization of HGF upon complexing with ficlatuzumab.[11][12][13]
Pharmacokinetics
While detailed preclinical pharmacokinetic data in various animal species is not extensively published, clinical data provides some insights. In patients, ficlatuzumab exhibits linear pharmacokinetics and has a long terminal half-life of 7.4 to 10 days.[9][11][12] This pharmacokinetic profile supports a dosing schedule of every two weeks.[14]
Quantitative Data Summary
| Parameter | Value | Model System | Reference |
| Binding Affinity (to HGF) | pM range | In vitro | [2] |
| Inhibition of HNSCC Cell Proliferation | Effective at 20 µg/mL (72h) | TAF-conditioned HNSCC cells | [6] |
| Inhibition of HNSCC Migration & Invasion | Effective at 20 µg/mL (24h) | TAF-conditioned HNSCC cells | [6] |
| Inhibition of p-MET in Tumors (Clinical) | -53% (median) | Patients with advanced solid tumors | [11][12] |
| Inhibition of p-ERK in Tumors (Clinical) | -43% (median) | Patients with advanced solid tumors | [11][12] |
| Inhibition of p-Akt in Tumors (Clinical) | -2% (median) | Patients with advanced solid tumors | [11][12] |
| Survival in Glioblastoma Xenograft | Significant survival benefit | U87 MG orthotopic mouse model | [7] |
| Terminal Half-Life (Clinical) | 7.4 - 10 days | Patients with advanced solid tumors | [9][11][12] |
Conclusion
The preclinical data for AV-299 (ficlatuzumab) strongly support its mechanism of action as a potent and specific inhibitor of the HGF/c-MET signaling pathway. Through high-affinity binding to HGF, ficlatuzumab effectively blocks downstream signaling, leading to the inhibition of cancer cell proliferation, migration, and invasion. In vivo studies in relevant cancer models have demonstrated significant anti-tumor activity, both as a monotherapy and in combination with other anti-cancer agents. These robust preclinical findings have provided a strong rationale for the ongoing clinical development of ficlatuzumab in various oncology indications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 3. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical efficacy of the anti-hepatocyte growth factor antibody ficlatuzumab in a mouse brain orthotopic glioma model evaluated by bioluminescence, PET, and MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1b Trial of Ficlatuzumab, a Humanized Hepatocyte Growth Factor Inhibitory Monoclonal Antibody, in Combination With Gefitinib in Asian Patients With NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Ficlatuzumab: A Technical Guide to HGF/c-MET Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficlatuzumab (formerly AV-299) is a humanized IgG1 monoclonal antibody that targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor tyrosine kinase. The HGF/c-MET signaling pathway is a critical driver of tumorigenesis, implicated in cell proliferation, survival, migration, invasion, and angiogenesis. Dysregulation of this pathway, through HGF or c-MET overexpression or mutation, is a hallmark of various malignancies and has been associated with poor prognosis and resistance to standard-of-care therapies, including EGFR inhibitors. This technical guide provides an in-depth overview of the preclinical and clinical validation of ficlatuzumab as a therapeutic agent in cancer, with a focus on its mechanism of action, clinical efficacy, and the methodologies used to assess its target engagement.
The HGF/c-MET Signaling Pathway
The binding of HGF to its receptor, c-MET, initiates a signaling cascade that promotes cancer progression. This pathway is a key area of investigation in oncology due to its frequent dysregulation in a wide array of human cancers.[1] Upon HGF binding, c-MET dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. This leads to the activation of several key pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival.[2]
Caption: The HGF/c-MET signaling cascade.
Mechanism of Action of Ficlatuzumab
Ficlatuzumab is designed to specifically bind to HGF, thereby preventing its interaction with the c-MET receptor.[3] This blockade of the initial step in the signaling cascade effectively inhibits downstream pathway activation, leading to a reduction in tumor growth, proliferation, and metastasis. A significant aspect of ficlatuzumab's mechanism is its potential to overcome resistance to other targeted therapies, such as EGFR inhibitors. The HGF/c-MET pathway can act as a bypass signaling route when the EGFR pathway is blocked, and simultaneous inhibition of both pathways is a promising therapeutic strategy.[2]
Caption: Ficlatuzumab's mechanism of action.
Clinical Validation of Ficlatuzumab
Ficlatuzumab has been evaluated in numerous clinical trials across various cancer types, both as a monotherapy and in combination with other agents. The most promising results have been observed in Head and Neck Squamous Cell Carcinoma (HNSCC) and pancreatic cancer.
Head and Neck Squamous Cell Carcinoma (HNSCC)
Clinical trials have demonstrated the potential of ficlatuzumab in combination with the EGFR inhibitor cetuximab, particularly in HPV-negative HNSCC patients.
| Trial ID | Phase | Treatment Arms | Key Efficacy Endpoints | Results | Citation(s) |
| NCT02277197 | I | Ficlatuzumab + Cetuximab | ORR, PFS, OS | ORR: 17%, Median PFS: 5.4 months, Median OS: 8.9 months | [4] |
| NCT03422536 | II | 1. Ficlatuzumab | ORR, PFS, OS | ORR: 4%, Median PFS: 1.8 months, Median OS: 6.4 months | [1][5] |
| 2. Ficlatuzumab + Cetuximab | ORR: 19%, Median PFS: 3.7 months, Median OS: 7.4 months | [1][5] | |||
| (HPV-negative subgroup) | ORR: 38%, Median PFS: 4.1 months | [6] |
Pancreatic Cancer
A Phase Ib study investigated ficlatuzumab in combination with gemcitabine (B846) and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma (PDAC).
| Trial ID | Phase | Treatment Arms | Key Efficacy Endpoints | Results | Citation(s) |
| NCT03316599 | Ib | Ficlatuzumab + Gemcitabine + Nab-Paclitaxel | ORR, PFS, OS | ORR: 29%, Median PFS: 11.0 months, Median OS: 16.2 months | [7][8][9] |
Non-Small Cell Lung Cancer (NSCLC)
Ficlatuzumab has also been studied in NSCLC, primarily in combination with EGFR tyrosine kinase inhibitors (TKIs). While a Phase II study in combination with gefitinib (B1684475) did not meet its primary endpoint in the overall population, promising activity was observed in certain biomarker-defined subgroups.[10][11]
Experimental Protocols
The validation of ficlatuzumab's target engagement and the identification of predictive biomarkers rely on a variety of sophisticated laboratory techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for HGF Quantification
Objective: To quantify the concentration of HGF in patient serum or plasma.
Protocol Summary:
-
Sample Preparation: Collect whole blood and process to obtain serum or plasma. Samples should be stored at -20°C or -80°C if not assayed immediately.[12][13]
-
Assay Procedure:
-
A 96-well microplate is pre-coated with a capture antibody specific for human HGF.
-
Standards and patient samples are added to the wells and incubated to allow HGF to bind to the immobilized antibody.
-
After washing, a biotinylated detection antibody specific for HGF is added, forming a sandwich complex.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, and the HRP enzyme catalyzes a color change.
-
The reaction is stopped, and the optical density is measured at 450 nm using a microplate reader.
-
The concentration of HGF in the samples is determined by comparing their absorbance to a standard curve.[14][15]
-
Immunohistochemistry (IHC) for c-MET and Phospho-MET (p-MET)
Objective: To assess the expression and phosphorylation status of the c-MET receptor in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol Summary:
-
Deparaffinization and Rehydration: FFPE tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions.[16]
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by incubating the slides in a retrieval buffer (e.g., sodium citrate (B86180) buffer, pH 6.0) at a sub-boiling temperature to unmask the antigenic sites.[17]
-
Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific antibody binding is blocked using a serum-based blocking solution.[16]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for c-MET or phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.
-
Secondary Antibody and Detection: A secondary antibody conjugated to a detection system (e.g., HRP) is applied, followed by a chromogenic substrate like DAB, which produces a colored precipitate at the site of the antigen.[18]
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei and then dehydrated and mounted for microscopic examination.[18]
-
Scoring: The staining intensity and the percentage of positive tumor cells are evaluated to generate a score (e.g., H-score) that reflects the level of protein expression.
Mass Cytometry (CyTOF) for Phosphoprotein Analysis
Objective: To perform high-dimensional, single-cell analysis of phosphoprotein signaling networks in cancer cells.
Protocol Summary:
-
Cell Preparation: A single-cell suspension is prepared from fresh tumor tissue or blood samples.
-
Cell Stimulation (Optional): Cells can be stimulated with growth factors (e.g., HGF) or inhibitors to assess signaling dynamics.
-
Fixation and Permeabilization: Cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with a cocktail of antibodies conjugated to heavy metal isotopes. This panel includes antibodies against cell surface markers for phenotyping and antibodies against specific intracellular phosphoproteins.
-
Data Acquisition: The stained cells are introduced into the CyTOF instrument, where they are nebulized, ionized, and the metal isotopes are detected by time-of-flight mass spectrometry.
-
Data Analysis: The high-dimensional data is analyzed using specialized software to identify cell populations and quantify the levels of phosphoproteins in each cell, providing a detailed map of the signaling pathways.[19][20][21][22]
Caption: A generalized workflow for a randomized clinical trial of ficlatuzumab.
Conclusion and Future Directions
The compelling preclinical rationale and encouraging clinical data, particularly in HPV-negative HNSCC and pancreatic cancer, support the continued development of ficlatuzumab as a targeted therapy. The validation of the HGF/c-MET axis as a therapeutic target is well-established, and ficlatuzumab represents a promising agent in this class. Future research will likely focus on refining patient selection through predictive biomarkers, exploring novel combination strategies to overcome resistance, and expanding the application of ficlatuzumab to other HGF/c-MET-driven malignancies. The ongoing FIERCE-HN Phase 3 trial in HNSCC will be pivotal in determining the future role of ficlatuzumab in the clinical setting.[6]
References
- 1. targetedonc.com [targetedonc.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 4. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase Ib and Expansion Study of Gemcitabine, Nab-Paclitaxel, and Ficlatuzumab in Patients With Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ib and Expansion Study of Gemcitabine, Nab-Paclitaxel, and Ficlatuzumab in Patients With Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AVEO Announces Detailed Results of Exploratory Phase 2 Study Evaluating Ficlatuzumab in First-Line Patients with Advanced Non-small Cell Lung Cancer; New Data Presented at ESMO - Aveo Oncology [aveooncology.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. Human HGF Instant ELISA™ Kit (BMS2069INST) - Invitrogen [thermofisher.com]
- 15. raybiotech.com [raybiotech.com]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 18. youtube.com [youtube.com]
- 19. Part 2. CyTOF Assays | Institute for Immunity, Transplantation and Infection | Stanford Medicine [med.stanford.edu]
- 20. Single-Cell Phosphoprotein Analysis with CyTOF: From Training to Immuno-Oncology Clinical Research [labroots.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Mass Cytometry Assessment of Cell Phenotypes and Signaling States in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
ficlatuzumab (AV-299) pharmacology
An In-depth Technical Guide to the Pharmacology of Ficlatuzumab (AV-299)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ficlatuzumab, also known as AV-299, is a potent, humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2] By neutralizing HGF, ficlatuzumab prevents the activation of its cognate receptor, c-Met, a receptor tyrosine kinase.[3] The HGF/c-Met signaling pathway is a critical driver of tumor growth, invasion, angiogenesis, and metastasis, and its dysregulation is implicated in a wide range of human cancers.[1][2] Furthermore, this pathway is a known mediator of resistance to other targeted therapies, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2] This guide provides a comprehensive overview of the pharmacology of ficlatuzumab, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and a summary of key preclinical and clinical findings.
Introduction to the HGF/c-Met Pathway
Hepatocyte Growth Factor (HGF) is the sole known ligand for the c-Met receptor.[1] Their interaction triggers the dimerization and autophosphorylation of the c-Met receptor, activating its tyrosine kinase function.[4][5] This initiates a cascade of downstream intracellular signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are fundamental for cellular proliferation, survival, motility, and morphogenesis.[2][5] In oncology, the aberrant activation of the HGF/c-Met axis, often through overexpression of HGF and/or c-Met, is associated with aggressive disease and poor prognosis in numerous cancers, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).[2][4][5]
Mechanism of Action
Ficlatuzumab functions by binding to the HGF ligand with high affinity and specificity, thereby physically preventing it from binding to and activating the c-Met receptor.[3][6] This neutralization of HGF effectively inhibits the ligand-mediated activation of the entire HGF/c-Met signaling cascade.[7] The consequences of this inhibition include the downregulation of tumor cell proliferation, migration, and invasion. Preclinical studies have shown that ficlatuzumab can mitigate epithelial-to-mesenchymal transition (EMT), a key process in metastasis. A critical aspect of ficlatuzumab's therapeutic rationale is its ability to counteract resistance to EGFR inhibitors. HGF-induced c-Met activation is a well-established escape mechanism for EGFR blockade, as the two pathways converge on the same downstream signaling mediators like PI3K/AKT and ERK/MAPK.[2] By inhibiting HGF, ficlatuzumab can potentially resensitize tumors to EGFR-targeted therapies or prevent the development of resistance.[2][8]
Caption: Ficlatuzumab binds to HGF, preventing c-Met activation and downstream signaling.
Pharmacodynamics
Clinical studies have demonstrated that ficlatuzumab effectively modulates the HGF/c-Met pathway in patients. In a Phase I trial involving patients with advanced solid tumors and liver metastases, treatment with ficlatuzumab at the recommended Phase 2 dose (RP2D) of 20 mg/kg resulted in significant changes in key biomarkers within the tumor.[9][10] These findings confirm the on-target activity of the drug.[9] An interesting pharmacodynamic effect is the observed increase in total serum HGF levels following ficlatuzumab administration.[9][11] This is likely due to the formation of ficlatuzumab-HGF complexes, which prolongs the half-life of HGF in circulation.
Table 1: Pharmacodynamic Effects of Ficlatuzumab (20 mg/kg) in Patients with Advanced Solid Tumors
| Biomarker | Median Change from Baseline | Citation |
|---|---|---|
| Tumor p-Met | -53% | [9][11] |
| Tumor p-ERK | -43% | [9][11] |
| Tumor p-Akt | -2% | [9][11] |
| Serum HGF | +33% | [9][11] |
Data from a Phase I study in patients with advanced solid tumors and liver metastases.[9]
Pharmacokinetics
Ficlatuzumab exhibits a pharmacokinetic profile typical of a humanized IgG1 monoclonal antibody.[8][10] It is characterized by a long terminal half-life and low systemic clearance.[8][12] Pharmacokinetic analysis across dose-escalation cohorts demonstrated linear pharmacokinetics.[9][10] The drug is administered as an intravenous infusion, typically every two weeks.[13]
Table 2: Pharmacokinetic Parameters of Ficlatuzumab
| Parameter | Value | Citation |
|---|---|---|
| Terminal Half-Life | 7.4 - 10 days | [9][10][12] |
| Systemic Clearance | Low | [8][12] |
| Kinetics | Linear | [9][10] |
| Recommended Phase 2 Dose | 20 mg/kg every 14 days |[9][11] |
Preclinical and Clinical Development
Ficlatuzumab has been evaluated as both a monotherapy and in combination with other anti-cancer agents across a variety of malignancies.
Preclinical Evaluation
In preclinical xenograft models, ficlatuzumab has demonstrated potent anti-tumor effects.[14] In a mouse brain orthotopic model of glioblastoma, ficlatuzumab treatment resulted in a dose-dependent improvement in survival, both as a monotherapy and in combination with temozolomide.[15] In vitro studies using HNSCC cell lines showed that ficlatuzumab effectively reduces proliferation, migration, and invasion induced by tumor-associated fibroblasts (TAFs), which secrete HGF.[12]
Clinical Trials
Ficlatuzumab has been studied in numerous clinical trials for cancers including HNSCC, NSCLC, AML, and pancreatic cancer.[1][13]
Head and Neck Squamous Cell Carcinoma (HNSCC): The combination of ficlatuzumab with the EGFR inhibitor cetuximab has shown significant promise in patients with recurrent or metastatic HNSCC, particularly in the HPV-negative subgroup.[1][16] Dysregulation of the HGF/c-Met pathway is a key resistance mechanism to cetuximab.[17][18] A randomized Phase 2 study demonstrated a statistically significant improvement in progression-free survival (PFS) for the combination compared to ficlatuzumab alone in a pan-refractory population.[16][19] This has led to the initiation of the FIERCE-HN Phase 3 trial.[1][20]
Caption: Workflow for the FIERCE-HN Phase 3 clinical trial.[1][21]
Table 3: Clinical Efficacy of Ficlatuzumab in Recurrent/Metastatic HNSCC (Phase 2, NCT03422536)
| Treatment Arm | Population | Median PFS | ORR | Citation |
|---|---|---|---|---|
| Ficlatuzumab + Cetuximab | All Patients | 3.7 months | 19% | [16] |
| HPV-Negative | 3.8 months | 38% | [19] | |
| Ficlatuzumab Monotherapy | All Patients | 1.8 months | 4% | [16] |
PFS: Progression-Free Survival; ORR: Overall Response Rate.
Non-Small Cell Lung Cancer (NSCLC): Ficlatuzumab has been evaluated in combination with EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475).[7][22] A Phase 1b study in Asian patients with advanced NSCLC found the combination to be well-tolerated, with an objective response rate (ORR) of 33% in the 20 mg/kg cohort.[7] This provides a clinical rationale for combining HGF and EGFR inhibition to overcome TKI resistance.[8]
Table 4: Clinical Efficacy of Ficlatuzumab + Gefitinib in Advanced NSCLC (Phase 1b)
| Ficlatuzumab Dose | N | Objective Response Rate (ORR) | Disease Stabilization | Citation |
|---|---|---|---|---|
| 10 mg/kg | 3 | 0% | N/A | [7] |
| 20 mg/kg | 12 | 33% | 4 additional patients | [7] |
Patients received ficlatuzumab every 2 weeks plus daily gefitinib 250 mg.
Safety and Tolerability
Ficlatuzumab has been generally well-tolerated in clinical trials, both as a monotherapy and in combination regimens.[9][12] The adverse event profile is manageable and consistent with its mechanism of action and that of its combination partners.[17][23]
Table 5: Common Treatment-Emergent Adverse Events (Any Grade)
| Adverse Event | Ficlatuzumab Monotherapy | Ficlatuzumab + Cetuximab | Citation |
|---|---|---|---|
| Hypoalbuminemia | 66% | 76% | [23] |
| Edema | 25% | 44% | [23] |
| Acneiform Rash | N/A | 82% | [23] |
| Asthenia | 32% | N/A | [11] |
| Hepatic Pain | 32% | N/A | [11] |
Data compiled from separate Phase 1 and Phase 2 studies.
Experimental Protocols
Detailed protocols are study-specific. However, the general methodologies employed in the clinical evaluation of ficlatuzumab can be summarized.
-
Phase I Dose-Escalation Study (Advanced Solid Tumors):
-
Design: An open-label, single-center, dose-escalation study.[9]
-
Patient Population: Patients with advanced solid tumors and liver metastases with p-Met-positive tumors.[9][11]
-
Methodology: Patients were enrolled in cohorts receiving ficlatuzumab at 2, 10, or 20 mg/kg via a 30-minute intravenous infusion once every 14-day cycle.[9][11]
-
Primary Objectives: Evaluate safety, tolerability, and pharmacodynamic effects in tumor biopsies.[9]
-
Secondary Objectives: Evaluate pharmacokinetic profile and preliminary anti-tumor activity.[9]
-
-
Phase 2 Randomized Study (HNSCC):
-
Patient Population: Patients with recurrent/metastatic HNSCC resistant to cetuximab, platinum chemotherapy, and anti-PD1 therapy.[18][19]
-
Methodology: Patients were randomized to receive either ficlatuzumab 20 mg/kg monotherapy every 2 weeks, or ficlatuzumab 20 mg/kg combined with cetuximab 500 mg/m² every 2 weeks.[18]
-
Primary Objective: To evaluate progression-free survival (PFS).[19]
-
Secondary Objectives: Assess overall response rate, overall survival, and safety.[16]
Caption: HGF/c-MET signaling can bypass EGFR blockade, leading to resistance.[2]
Conclusion
Ficlatuzumab is a targeted biologic with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated on-target pharmacodynamic activity. By potently neutralizing HGF, it effectively inhibits the c-Met signaling pathway, a key driver in many cancers. The strongest clinical evidence to date supports its use in combination with EGFR inhibitors to overcome resistance, particularly in HPV-negative HNSCC. Ongoing and future studies will further elucidate the role of ficlatuzumab in the oncology treatment landscape.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. fiercehn.com [fiercehn.com]
- 3. Facebook [cancer.gov]
- 4. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Ficlatuzumab used for? [synapse.patsnap.com]
- 7. Phase 1b Trial of Ficlatuzumab, a Humanized Hepatocyte Growth Factor Inhibitory Monoclonal Antibody, in Combination With Gefitinib in Asian Patients With NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. aveooncology.com [aveooncology.com]
- 15. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. ascopubs.org [ascopubs.org]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. ASCO – American Society of Clinical Oncology [asco.org]
- 23. Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma - The ASCO Post [ascopost.com]
The c-Met Signaling Cascade in Cancer Cells: A Technical Guide for Researchers
Abstract
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), form a signaling axis crucial for normal physiological processes such as embryonic development and tissue regeneration.[1][2] However, dysregulation of the HGF/c-Met pathway is a well-documented driver of tumorigenesis, promoting cancer cell proliferation, survival, migration, invasion, and resistance to therapy.[1][2][3][4] Aberrant c-Met activation in cancer occurs through various mechanisms, including gene amplification, activating mutations, and protein overexpression.[1][3] This technical guide provides an in-depth overview of the core c-Met signaling cascade, presents quantitative data on pathway components and inhibitors, details key experimental protocols for its study, and visualizes the intricate molecular interactions and workflows. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and targeted therapeutics.
Introduction to the HGF/c-Met Axis
The MET proto-oncogene encodes the c-Met protein, a receptor tyrosine kinase (RTK) primarily expressed on the surface of epithelial and endothelial cells.[2][4] Its only known high-affinity ligand is Hepatocyte Growth Factor (HGF), a paracrine signaling molecule typically secreted by cells of mesenchymal origin.[2][4] The interaction between HGF and c-Met is fundamental to cell-cell communication and tissue homeostasis.
Structure of c-Met and HGF
-
c-Met Receptor: The c-Met receptor is a heterodimer composed of a 50 kDa alpha-chain and a 145 kDa beta-chain, linked by a disulfide bond. The extracellular portion of the beta-chain contains a SEMA domain (which is critical for ligand binding), a PSI domain, and four IPT domains. The intracellular segment includes a juxtamembrane domain, a catalytic tyrosine kinase domain, and a C-terminal multifunctional docking site.
-
Hepatocyte Growth Factor (HGF): HGF is secreted as an inactive single-chain precursor (pro-HGF) and is proteolytically cleaved to become a biologically active heterodimer. The active form consists of an alpha-chain and a beta-chain. The alpha-chain contains the high-affinity binding site for c-Met.
Mechanisms of Aberrant Activation in Cancer
Dysregulated c-Met signaling in cancer can be driven by several mechanisms:
-
Gene Amplification: Increased MET gene copy number leads to overexpression of the c-Met receptor, sensitizing cells to even low levels of HGF. MET amplification is found in a subset of non-small cell lung cancers (NSCLC), gastric cancers, and other solid tumors.[5]
-
Activating Mutations: Somatic and germline mutations in the MET gene can lead to ligand-independent, constitutive activation of the kinase. Mutations in the kinase domain are common in hereditary papillary renal cell carcinoma, while mutations affecting the juxtamembrane domain can impair receptor degradation.[3]
-
Protein Overexpression: Transcriptional upregulation of MET can lead to high levels of the receptor on the cell surface, enhancing signaling upon ligand binding.[4]
-
Autocrine Signaling: Some cancer cells acquire the ability to produce their own HGF, creating an autocrine loop that results in sustained, self-driven c-Met activation.[6]
-
Crosstalk with other RTKs: c-Met can be transactivated by other receptor tyrosine kinases, such as EGFR, in an HGF-independent manner, contributing to therapeutic resistance.[7]
The Core Signaling Cascade
The binding of HGF to c-Met initiates a cascade of intracellular events that culminate in diverse cellular responses.
Receptor Activation and Docking Site Formation
HGF binding induces the homodimerization of two c-Met receptor molecules. This dimerization brings the intracellular kinase domains into close proximity, facilitating their trans-autophosphorylation on key tyrosine residues (Tyr1234 and Tyr1235) within the catalytic loop. This initial phosphorylation event fully activates the kinase.
Subsequently, additional tyrosine residues in the C-terminal tail (Tyr1349 and Tyr1356) become phosphorylated, creating a multifunctional docking site for a host of downstream signaling and adaptor proteins containing SH2 (Src Homology 2) domains.
Figure 1: HGF-induced c-Met receptor activation and docking site formation.
Major Downstream Signaling Pathways
The recruitment of adaptor proteins to the activated c-Met receptor triggers several key downstream signaling cascades that drive the malignant phenotype.
-
RAS/MAPK Pathway: The adaptor protein Grb2, often in complex with Shc, binds to the docking site and recruits the guanine (B1146940) nucleotide exchange factor SOS (Son of Sevenless). SOS activates RAS, which in turn initiates the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK). This pathway is a primary driver of cell proliferation and survival.[3]
-
PI3K/AKT Pathway: The p85 subunit of phosphoinositide 3-kinase (PI3K) can bind directly to the c-Met docking site or indirectly via the adaptor protein Gab1.[1] Activated PI3K converts PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase AKT. The PI3K/AKT pathway is a potent promoter of cell survival, growth, and proliferation by inhibiting apoptosis and activating downstream targets like mTOR.[6]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) can be directly recruited to the activated c-Met receptor, where it becomes phosphorylated.[1] Phosphorylated STAT3 forms dimers, translocates to the nucleus, and acts as a transcription factor to regulate the expression of genes involved in proliferation, survival, and angiogenesis.[6]
-
SRC/FAK Pathway: c-Met activation can also lead to the recruitment and activation of the non-receptor tyrosine kinase SRC. SRC, in turn, can phosphorylate Focal Adhesion Kinase (FAK), a key regulator of cell motility, adhesion, and invasion.[3]
Figure 2: Major downstream signaling pathways activated by c-Met.
Quantitative Data in c-Met Signaling
Quantitative analysis is essential for understanding the dynamics of the c-Met pathway and for the development of targeted inhibitors.
Ligand-Receptor Binding Affinity
The interaction between HGF and c-Met is a critical initiating event. The binding affinity, represented by the dissociation constant (Kd), quantifies the strength of this interaction.
| Ligand Fragment | Condition | Binding Affinity (Kd) | Reference |
| HGF (NK1 fragment) | - | ~150 nM | [8] |
| HGF (NK1 fragment) | + Heparan Sulfate (B86663) | ~3 nM | [8] |
| HGF (full length) | + Heparan Sulfate | ~3 nM | [8] |
Table 1: Binding affinities of HGF fragments to the c-Met extracellular domain. The presence of heparan sulfate significantly increases the binding affinity.
Potency of c-Met Inhibitors
A wide range of small-molecule tyrosine kinase inhibitors (TKIs) targeting c-Met have been developed. Their potency is typically measured as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a specific biological process (e.g., kinase activity or cell proliferation) by 50%.
| Inhibitor | Cell Line | Cancer Type | Anti-proliferative IC50 (nM) | Reference |
| Crizotinib | EBC-1 | Lung | 10 | [9] |
| H1993 | Lung | 10 | [9] | |
| GTL-16 | Gastric | 9.7 | [9] | |
| Cabozantinib | MKN45 | Gastric | 5.4 | [10] |
| MDA-MB-231 | Breast | ~6000-7000 | [9] | |
| Tepotinib | HCC827-GR-T790M | Lung | Effective in vivo | [9] |
| Glesatinib | H1299 | Lung | 80 | [9] |
Table 2: Representative anti-proliferative IC50 values for selected c-Met inhibitors in various cancer cell lines. Note that potency can vary significantly depending on the cell line's genetic context and dependency on the c-Met pathway.
Key Experimental Protocols
Investigating the c-Met signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed protocols for fundamental experiments.
Analysis of c-Met Phosphorylation by Western Blot
This protocol is used to detect the activation state of c-Met by measuring its phosphorylation at specific tyrosine residues (e.g., Tyr1234/1235) in response to HGF stimulation and/or inhibitor treatment.
Materials:
-
Cell culture reagents
-
HGF (e.g., 50 ng/mL)
-
c-Met inhibitor of choice
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (5% Bovine Serum Albumin [BSA] in Tris-Buffered Saline with 0.1% Tween-20 [TBST])
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours. Pre-treat with c-Met inhibitor or vehicle control for the desired time (e.g., 1-2 hours). Stimulate cells with HGF for 10-15 minutes.
-
Lysate Preparation: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Perform electrophoresis. Transfer separated proteins to a PVDF membrane.[4][11]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with primary antibody (e.g., anti-phospho-c-Met, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[4] Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[4] Wash three times with TBST.
-
Detection: Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total c-Met and a loading control like β-actin.
Figure 3: Experimental workflow for Western blot analysis of c-Met phosphorylation.
Immunoprecipitation (IP) of c-Met
IP is used to isolate c-Met and its binding partners from a complex protein lysate. This is often a preliminary step for Western blotting to confirm protein-protein interactions.
Materials:
-
Prepared cell lysates (as described in 4.1)
-
Primary antibody for IP (e.g., anti-c-Met)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer (e.g., 1X Cell Lysis Buffer)
-
Elution Buffer (e.g., 3X SDS Sample Buffer)
-
Magnetic separation rack (for magnetic beads)
Procedure:
-
Pre-clearing Lysate (Optional but Recommended): Add Protein A/G beads to the cell lysate (200-500 µg total protein). Incubate with rotation for 30-60 minutes at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.[2][12]
-
Immunocomplex Formation: Add the primary anti-c-Met antibody to the pre-cleared lysate. Incubate with gentle rotation for 2 hours to overnight at 4°C.
-
Capture of Immunocomplex: Add pre-washed Protein A/G beads to the lysate-antibody mixture. Incubate with rotation for 1-2 hours at 4°C.
-
Washing: Pellet the beads (using a magnet or centrifugation). Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the final bead pellet in 20-40 µL of 3X SDS sample buffer. Boil at 95°C for 5-10 minutes to dissociate the immunocomplexes from the beads.
-
Analysis: Pellet the beads, and collect the supernatant containing the immunoprecipitated proteins. Analyze by Western blot.
In Vitro Kinase Assay
This biochemical assay directly measures the enzymatic activity of purified c-Met kinase and is the gold standard for determining the direct inhibitory effect of a compound on the enzyme.
Materials:
-
Purified, recombinant human c-Met kinase
-
Kinase Assay Buffer
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitor compound
-
Luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well microplate
-
Plate luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Prepare working solutions of c-Met enzyme, substrate, and ATP.
-
Reaction Setup: In a 96-well plate, add the test inhibitor dilutions. Add the c-Met enzyme and peptide substrate to all wells.[13]
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.[13]
-
Signal Detection: Stop the reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step process to deplete remaining ATP and then convert ADP to a luminescent signal.[13]
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the effect of c-Met signaling on collective cell migration, a hallmark of cancer metastasis.
Materials:
-
24-well or 12-well culture plates
-
Sterile 1 mL or 200 µL pipette tip
-
Cell culture medium, PBS
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[3][14]
-
Creating the Wound: Once cells are 95-100% confluent, use a sterile pipette tip to make a straight "scratch" or "wound" through the center of the monolayer.[14][15]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells.[3] Add fresh medium containing the test compound (e.g., c-Met inhibitor) or vehicle control. HGF can be added as a chemoattractant.
-
Imaging: Immediately acquire an image of the wound at time 0 (T=0) using a phase-contrast microscope. Mark the location of the image.
-
Incubation and Monitoring: Incubate the plate under standard conditions. Acquire images of the same wound location at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed (typically 24-48 hours).[14]
-
Data Analysis: Measure the area or width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure or the percentage of wound closure at the final time point relative to T=0. Compare the rates between treated and control groups.
Cell Invasion (Transwell) Assay
This assay measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, a key step in metastasis.
Materials:
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Matrigel or another ECM component
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., HGF or 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol (B145695) or methanol)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium and coat the top surface of the Transwell insert membrane. Allow it to solidify by incubating at 37°C for at least 30-60 minutes.[16]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Add the cell suspension (e.g., 1 x 10^5 cells in 100 µL) to the upper chamber of the coated insert.[17]
-
Chemoattraction: In the lower chamber (the well of the 24-well plate), add medium containing a chemoattractant.[17]
-
Incubation: Incubate the plate at 37°C for a period that allows for invasion but not overgrowth (e.g., 24-48 hours).
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.[17]
-
Fixation and Staining: Fix the cells that have invaded to the underside of the membrane with ethanol or methanol. Stain the fixed cells with Crystal Violet for 10-20 minutes.
-
Imaging and Quantification: Wash the inserts to remove excess stain and allow them to air dry. Take images of the stained, invaded cells on the underside of the membrane using a microscope. Count the number of cells in several representative fields of view to quantify invasion.
Conclusion
The HGF/c-Met signaling cascade is a complex and highly regulated network that, when dysregulated, becomes a potent driver of malignancy. Its central role in promoting proliferation, survival, motility, and invasion makes it an attractive and validated target for cancer therapy.[1] A thorough understanding of the core pathway components, their quantitative relationships, and the experimental methods used to interrogate them is critical for both basic and translational research. The protocols and data presented in this guide are intended to provide a solid foundation for scientists aiming to further unravel the complexities of c-Met signaling and to develop more effective therapeutic strategies against c-Met-driven cancers.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 3. clyte.tech [clyte.tech]
- 4. benchchem.com [benchchem.com]
- 5. In vitro kinase assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Scratch Wound Healing Assay [bio-protocol.org]
- 16. protocols.io [protocols.io]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Ficlatuzumab: A Deep Dive into its Modulation of the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficlatuzumab (AV-299) is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor tyrosine kinase.[1] The HGF/c-MET signaling pathway is a critical driver of tumorigenesis, promoting cell proliferation, survival, migration, invasion, and angiogenesis.[2][3] Dysregulation of this pathway is implicated in the progression and therapeutic resistance of various cancers.[1] This technical guide provides a comprehensive overview of the effects of ficlatuzumab on the tumor microenvironment (TME), summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying biological pathways.
Core Mechanism of Action
Ficlatuzumab exerts its anti-tumor effects by binding to HGF with high affinity and specificity, thereby preventing its interaction with the c-MET receptor.[1] This blockade inhibits the phosphorylation and activation of c-MET, leading to the downregulation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways.[2][4] The inhibition of these pathways ultimately culminates in reduced tumor growth, decreased metastatic potential, and modulation of the TME.
Impact on the Tumor Microenvironment
The TME is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules that collectively influence tumor progression and therapeutic response. Ficlatuzumab has been shown to significantly alter this intricate network through several key mechanisms:
Modulation of Tumor-Associated Fibroblasts (TAFs)
TAFs are a major component of the tumor stroma and are known to secrete HGF, thereby promoting cancer progression in a paracrine manner.[5][6]
-
Inhibition of TAF-mediated Cancer Cell Proliferation, Migration, and Invasion: Preclinical studies have demonstrated that ficlatuzumab effectively mitigates the pro-tumorigenic effects of TAFs. In co-culture models of Head and Neck Squamous Cell Carcinoma (HNSCC), ficlatuzumab significantly reduced TAF-facilitated cancer cell proliferation, migration, and invasion.[5][6] This is achieved by neutralizing TAF-secreted HGF, thus inhibiting c-MET signaling in the cancer cells.[5]
Immunomodulatory Effects
The HGF/c-MET axis has been implicated in creating an immunosuppressive TME. By targeting HGF, ficlatuzumab can potentially reverse this immunosuppression and enhance anti-tumor immunity.
-
Increased T-cell Infiltration: A Phase I study of ficlatuzumab in combination with cetuximab in patients with cetuximab-resistant, recurrent/metastatic HNSCC observed that an increase in peripheral T cells, particularly the CD8+ subset, was associated with treatment response.[2][7] This suggests that by blocking HGF, ficlatuzumab may promote the expansion and/or trafficking of cytotoxic T lymphocytes, which are crucial for anti-tumor immunity.
-
Modulation of Myeloid Cells: The same Phase I study also noted that disease progression was associated with an expansion of a distinct myeloid population.[2][7] This highlights the complex interplay of ficlatuzumab with different immune cell lineages within the TME. In some contexts, elevated myeloid cell composition prior to treatment may limit the beneficial effects of ficlatuzumab.[2]
Anti-Angiogenic Effects
The HGF/c-MET pathway is a known promoter of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. While direct quantitative data on angiogenesis markers from ficlatuzumab-specific studies is limited in the provided search results, the inhibition of the HGF/c-MET pathway is mechanistically linked to anti-angiogenic effects. Preclinical studies with other c-MET inhibitors have shown a reduction in microvessel density.
Quantitative Data on Ficlatuzumab's Effects
The following tables summarize the key quantitative data from preclinical and clinical studies of ficlatuzumab.
Table 1: Preclinical Efficacy of Ficlatuzumab in HNSCC Models
| Parameter | Cell Lines | Treatment | Outcome | P-value | Reference |
| TAF-facilitated Proliferation | HN5, UM-SCC-1 | Ficlatuzumab (1-100 µg/mL) | Significant reduction in HNSCC viability | < .001 | [5][6] |
| TAF-facilitated Migration | HN5, UM-SCC-1, OSC-19 | Ficlatuzumab | Significant reduction in cell migration | HN5: P = .002; UM-SCC-1: P = .01; OSC-19: P = .04 | [5] |
| TAF-facilitated Invasion | HN5, UM-SCC-1, OSC-19 | Ficlatuzumab | Significant reduction in cell invasion | HN5: P = .047; UM-SCC-1: P = .03; OSC-19: P = .04 | [5] |
| c-Met Phosphorylation | HNSCC cells | Ficlatuzumab + recombinant HGF | Inhibition of HGF-mediated phosphorylation of c-Met (Tyr1234/1235) | Not specified | [5] |
| p44/42 MAPK Phosphorylation | HNSCC cells | Ficlatuzumab + recombinant HGF | Inhibition of HGF-mediated phosphorylation of p44/42 MAPK | Not specified | [5] |
Table 2: Clinical Efficacy of Ficlatuzumab in Recurrent/Metastatic HNSCC (Phase II Study NCT03422536)
| Treatment Arm | HPV Status | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| Ficlatuzumab + Cetuximab | Overall | 3.7 months | 19% | [8][9] |
| HPV-positive | 2.3 months | 0% | [8] | |
| HPV-negative | 4.1 months | 38% | [8] | |
| Ficlatuzumab Monotherapy | Overall | 1.8 months | 4% | [9] |
Table 3: Clinical Efficacy of Ficlatuzumab in Relapsed/Refractory AML (Phase Ib Trial NCT02109627)
| Parameter | Outcome | Reference |
| Overall Response Rate (ORR) | 53% (all complete remissions) | [4][10] |
| On-target activity | Potent suppression of p-MET | [4][10] |
| Biomarker of Response | Attenuation of p-S6 | [4][10] |
Signaling Pathways and Experimental Workflows
HGF/c-MET Signaling Pathway
The following diagram illustrates the HGF/c-MET signaling cascade and the point of intervention for ficlatuzumab.
Experimental Workflow for TME Analysis
This diagram outlines a typical experimental workflow to assess the effects of ficlatuzumab on the tumor microenvironment in a preclinical setting.
Logical Relationship of Ficlatuzumab's Effects on the TME
The following diagram illustrates the interconnected effects of ficlatuzumab on different components of the tumor microenvironment.
Experimental Protocols
Western Blotting for c-MET and Downstream Signaling
This protocol describes the methodology to assess the phosphorylation status of c-MET and its downstream effectors, such as AKT and ERK, in tumor samples.
-
Sample Preparation:
-
Excise tumors from vehicle- and ficlatuzumab-treated animals and snap-freeze in liquid nitrogen.
-
Homogenize frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-MET (Tyr1234/1235), total c-MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Flow Cytometry for Immune Cell Profiling
This protocol outlines the procedure for analyzing immune cell populations within the tumor microenvironment.
-
Tumor Dissociation and Single-Cell Suspension Preparation:
-
Mince freshly excised tumors into small pieces in RPMI-1640 medium.
-
Digest the tumor fragments with a cocktail of collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% fetal bovine serum (FBS).
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide) and count viable cells using trypan blue exclusion.
-
-
Antibody Staining and Flow Cytometry Analysis:
-
Resuspend approximately 1x10^6 cells per sample in FACS buffer.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain for surface markers using a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-F4/80, anti-Gr-1) for 30 minutes on ice in the dark.
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions, followed by incubation with the intracellular antibody.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software, applying a gating strategy to identify and quantify different immune cell populations (e.g., gating on CD45+ cells to identify hematopoietic cells, then on CD3+ for T cells, followed by CD4+ and CD8+ to distinguish T helper and cytotoxic T cells).
-
Conclusion
Ficlatuzumab's mechanism of targeting the HGF/c-MET pathway has profound implications for the tumor microenvironment. By inhibiting this crucial signaling axis, ficlatuzumab not only directly impedes cancer cell growth and dissemination but also modulates the complex interplay between tumor cells and their surrounding stroma and immune cells. The ability to counteract the pro-tumorigenic influence of TAFs and potentially reverse HGF-mediated immunosuppression underscores the multifaceted anti-cancer activity of ficlatuzumab. Further research, particularly focused on generating more detailed quantitative data on TME modulation, will be crucial in optimizing the clinical application of ficlatuzumab and identifying patient populations most likely to benefit from this targeted therapy. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for continued investigation into the intricate effects of ficlatuzumab on the tumor microenvironment.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multicenter, Randomized, Double Blind, Placebo - Controlled, Phase 3 Study of Ficlatuzumab in Combination With Cetuximab in Participants With Recurrent or Metastatic (R/M) HPV -Negative Head and Neck Squamous Cell Carcinoma. (FIERCE-HN) | Clinical Trials | Yale Medicine [yalemedicine.org]
- 4. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for AV-299 (Ficlatuzumab): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-299, now known as ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF). By neutralizing HGF, ficlatuzumab inhibits the HGF/c-Met signaling pathway, a critical driver of tumor growth, invasion, and metastasis in various cancers. Dysregulation of this pathway has also been implicated as a key mechanism of resistance to Epidermal Growth Factor Receptor (EGFR) targeted therapies. This technical guide provides an in-depth summary of the early-phase clinical trial results for ficlatuzumab, focusing on its mechanism of action, clinical efficacy, safety profile, and the methodologies employed in these foundational studies.
Mechanism of Action: Targeting the HGF/c-Met Axis
Ficlatuzumab's therapeutic rationale is centered on the blockade of the HGF/c-Met signaling cascade. HGF is the exclusive ligand for the c-Met receptor tyrosine kinase. The binding of HGF to c-Met induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events through pathways such as the PI3K/Akt, RAS/MAPK, and STAT3 pathways. These pathways are integral to cell proliferation, survival, and migration. In many tumor types, the HGF/c-Met axis is aberrantly activated, contributing to malignant progression. Furthermore, there is significant crosstalk between the HGF/c-Met and EGFR signaling networks, where one can compensate for the inhibition of the other, leading to therapeutic resistance. Ficlatuzumab sequesters HGF, preventing its interaction with c-Met and thereby attenuating the downstream signaling that promotes tumorigenesis.
HGF/c-Met Signaling Pathway
Unveiling the Intellectual Property and Core Science of Ficlatuzumab: A Technical Guide
For Immediate Release
BOSTON, MA – This technical guide provides an in-depth analysis of the intellectual property and core scientific principles underlying ficlatuzumab (AV-299), a humanized IgG1 monoclonal antibody targeting Hepatocyte Growth Factor (HGF). Developed by AVEO Oncology, ficlatuzumab represents a targeted therapeutic strategy in oncology, particularly in cancers where the HGF/c-MET signaling pathway is a key driver of tumor progression and resistance to therapy. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the patent landscape, mechanism of action, and key experimental data supporting ficlatuzumab's development.
Intellectual Property Landscape
AVEO Pharmaceuticals holds the core intellectual property for ficlatuzumab. While a comprehensive global patent portfolio protects the composition of matter, methods of use, and manufacturing processes, a key United States patent provides broad claims related to anti-HGF antibodies with specific binding properties.
A relevant European patent, EP3194444B1, also includes ficlatuzumab (AV-299) within its claims for anti-MET antibodies and compositions, highlighting the broader intellectual property strategy to protect therapeutic agents targeting the HGF/c-MET pathway.[1] The intellectual property strategy for ficlatuzumab is designed to provide long-term market exclusivity and support its ongoing clinical development and potential commercialization.
Mechanism of Action: Targeting the HGF/c-MET Axis
Ficlatuzumab's therapeutic rationale is centered on the potent and specific inhibition of the HGF/c-MET signaling pathway. HGF is the exclusive ligand for the c-MET receptor, a receptor tyrosine kinase.[2] The binding of HGF to c-MET triggers a signaling cascade that plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway is a known driver in a variety of cancers.
Ficlatuzumab functions by binding directly to HGF, thereby preventing its interaction with the c-MET receptor. This blockade effectively neutralizes HGF-mediated signaling. A key characteristic of ficlatuzumab is its high affinity and slow off-rate for HGF, which translates to sustained inhibition of the pathway.[2] The inhibition of HGF/c-MET signaling by ficlatuzumab has been shown to have a strong additive anti-tumor effect in preclinical studies.[2]
Furthermore, the HGF/c-MET pathway has been identified as a critical escape mechanism for tumors treated with Epidermal Growth Factor Receptor (EGFR) inhibitors.[2] By targeting this escape route, ficlatuzumab, in combination with EGFR inhibitors, has the potential to overcome or delay the onset of treatment resistance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HGF/c-MET signaling pathway and a general workflow for the development and characterization of a therapeutic antibody like ficlatuzumab.
Key Experimental Data and Protocols
The development of ficlatuzumab was supported by a robust preclinical data package demonstrating its specificity, potency, and anti-tumor activity. While specific proprietary protocols are not publicly available, the following sections describe the general methodologies employed in the characterization of such therapeutic antibodies.
Binding Affinity and Kinetics
Objective: To quantify the binding affinity and kinetics of ficlatuzumab to human HGF.
General Protocol (Surface Plasmon Resonance - SPR):
-
Recombinant human HGF is immobilized on a sensor chip.
-
A series of ficlatuzumab concentrations are flowed over the chip.
-
The association (on-rate, ka) and dissociation (off-rate, kd) rates are measured in real-time.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
Ficlatuzumab is characterized by a high affinity for HGF, which is a critical attribute for its potent neutralizing activity.[2]
In Vitro Neutralization Assays
Objective: To assess the ability of ficlatuzumab to inhibit HGF-induced c-MET phosphorylation and downstream signaling.
General Protocol (Cell-based Phosphorylation Assay):
-
Cancer cells expressing c-MET are cultured.
-
Cells are pre-incubated with varying concentrations of ficlatuzumab.
-
Recombinant human HGF is added to stimulate the c-MET receptor.
-
Cell lysates are collected, and the levels of phosphorylated c-MET (p-cMET) and downstream signaling proteins (e.g., p-AKT, p-ERK) are quantified by Western blotting or ELISA.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of ficlatuzumab in a living organism.
General Protocol:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells known to be dependent on HGF/c-MET signaling.
-
Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, ficlatuzumab monotherapy, combination therapy).
-
Tumor volume and body weight are monitored regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers).
Clinical Development and Efficacy
Ficlatuzumab has been evaluated in multiple clinical trials across various cancer types, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), pancreatic cancer, and acute myeloid leukemia (AML).[3]
A key study is the FIERCE-HN (NCT06064877), a Phase III clinical trial evaluating ficlatuzumab in combination with cetuximab in patients with recurrent or metastatic HPV-negative HNSCC.[2] This follows a randomized Phase II trial that demonstrated promising anti-tumor activity for the combination.[2]
Table 1: Summary of Key Clinical Trials for Ficlatuzumab
| Trial Identifier | Phase | Indication | Treatment Arms | Key Efficacy Endpoints |
| NCT06064877 | III | Recurrent or Metastatic HPV-Negative HNSCC | - Ficlatuzumab + Cetuximab- Placebo + Cetuximab | Overall Survival, Progression-Free Survival |
| NCT03422536 | II | Pan-Refractory, Recurrent/Metastatic HNSCC | - Ficlatuzumab Monotherapy- Ficlatuzumab + Cetuximab | Progression-Free Survival, Overall Response Rate |
| - | II | Non-Small Cell Lung Cancer | - Gefitinib + Ficlatuzumab- Gefitinib + Placebo | Progression-Free Survival |
| - | I/II | Acute Myeloid Leukemia | - Cytarabine + Ficlatuzumab | Safety, Efficacy |
| - | I | Pancreatic Cancer | - Gemcitabine + Nab-paclitaxel + Ficlatuzumab | Safety, Efficacy |
Table 2: Selected Efficacy Data from the Phase II HNSCC Trial (NCT03422536)
| Outcome | Ficlatuzumab + Cetuximab |
| Overall Population | |
| Median Progression-Free Survival (mPFS) | 3.6 months |
| HPV-Negative Subgroup | |
| Overall Response Rate (ORR) | 38% |
Conclusion
Ficlatuzumab's intellectual property is robustly protected, providing a strong foundation for its continued development. Its mechanism of action, centered on the potent and specific inhibition of the HGF/c-MET signaling pathway, addresses a key driver of tumor growth and treatment resistance. Preclinical and clinical data have demonstrated its potential as a valuable therapeutic agent, particularly in combination with other targeted therapies. The ongoing Phase III trial in HNSCC will be crucial in further defining the clinical utility of ficlatuzumab in this patient population with a high unmet medical need. This technical guide provides a comprehensive overview of the key scientific and intellectual property aspects of ficlatuzumab, highlighting its potential as a significant advancement in oncology.
References
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with Ficlatuzumab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of ficlatuzumab, a humanized IgG1 monoclonal antibody that targets hepatocyte growth factor (HGF). By binding to HGF with high affinity and specificity, ficlatuzumab prevents its interaction with the c-MET receptor, thereby inhibiting downstream signaling pathways implicated in tumor growth, proliferation, and metastasis.[1][2][3][4] This document outlines detailed protocols for preclinical evaluation in xenograft models, summarizes key quantitative data from representative studies, and illustrates the underlying mechanism of action.
Mechanism of Action: Targeting the HGF/c-MET Pathway
Ficlatuzumab neutralizes HGF, the sole ligand for the c-MET receptor tyrosine kinase.[1][3] The HGF/c-MET signaling axis is a critical pathway in oncology, as its dysregulation is associated with aberrant cell proliferation, invasion, angiogenesis, and resistance to other targeted therapies like EGFR inhibitors.[3][5][6] Upon HGF binding, c-MET dimerizes and autophosphorylates, activating downstream cascades including the RAS/MAPK and PI3K/AKT pathways, which promote cell survival and proliferation.[1][6] Ficlatuzumab's blockade of HGF binding to c-MET effectively abrogates these downstream signaling events.[2][4][5]
Key In Vivo Experimental Data
The following tables summarize quantitative data from preclinical and clinical studies of ficlatuzumab, providing insights into its dosage, efficacy, and pharmacodynamic effects.
Table 1: Ficlatuzumab Dose-Response in a Glioblastoma Orthotopic Xenograft Model [7][8]
| Treatment Group | Dose (mg/kg) | Administration | Median Survival (days) | P-value vs. Control |
| Isotype Control | 10 | Intraperitoneal, twice/week | 20 | - |
| Ficlatuzumab | 5 | Intraperitoneal, twice/week | Significantly higher | < 0.0001 |
| Ficlatuzumab | 10 | Intraperitoneal, twice/week | Significantly higher | < 0.0001 |
| Ficlatuzumab | 20 | Intraperitoneal, twice/week | Significantly higher | < 0.0001 |
Table 2: Ficlatuzumab in Combination with Temozolomide in a Glioblastoma Xenograft Model [7]
| Treatment Group | Dose (mg/kg) | Administration | Outcome |
| Human IgG Control | 10 | Intraperitoneal, twice/week | - |
| Ficlatuzumab | 10 | Intraperitoneal, twice/week | Survival Benefit |
| Temozolomide | 5 | Intraperitoneal, 5 consecutive days/28-day cycle | Survival Benefit |
| Ficlatuzumab + Temozolomide | 10 + 5 | As per individual schedules | Significantly increased survival benefit vs. single agents |
Table 3: Pharmacodynamic Effects of Ficlatuzumab in Human Tumors [5][9]
| Dose (mg/kg) | Change in p-Met | Change in p-ERK | Change in p-Akt |
| 20 | -53% | -43% | -2% |
Experimental Protocols
Glioblastoma Orthotopic Xenograft Mouse Model
This protocol describes the establishment of a brain tumor model to evaluate the efficacy of ficlatuzumab.[7]
Materials:
-
U87 MG or U87 MG-Luc2 (luciferase-expressing) glioblastoma cells
-
Eight- to nine-week-old nude mice
-
Sterile PBS or appropriate cell culture medium
-
Ficlatuzumab
-
Isotype control (e.g., human IgG1)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic injection apparatus
Procedure:
-
Cell Preparation: Culture U87 MG cells under standard conditions. On the day of injection, harvest and resuspend the cells in sterile PBS at a concentration of 3 x 10^5 cells per 3-5 µL.[7]
-
Animal Anesthesia: Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Tumor Cell Implantation: Secure the anesthetized mouse in a stereotactic frame. Create a small burr hole in the skull at the desired coordinates for intracerebral injection. Slowly inject 3 x 10^5 U87 MG cells into the brain.[7]
-
Post-operative Care: Suture the incision and provide appropriate post-operative analgesia (e.g., buprenorphine).[7] Monitor the animals for recovery and signs of tumor burden.
-
Tumor Growth and Randomization: Allow tumors to establish for 10-14 days. Monitor tumor growth using an appropriate imaging modality (e.g., bioluminescence imaging for Luc2-expressing cells). Randomize mice into treatment groups (e.g., control, 5 mg/kg, 10 mg/kg, and 20 mg/kg ficlatuzumab).[7]
-
Drug Administration: Administer ficlatuzumab or isotype control via intraperitoneal injection twice weekly.[7] For combination studies, administer other agents (e.g., temozolomide) according to their specific protocols.[7]
-
Efficacy Endpoint: Monitor survival as the primary endpoint. Mice should be euthanized upon showing clinical signs of tumor burden (e.g., significant weight loss, neurological symptoms).[7]
-
Data Analysis: Compare survival curves between treatment groups using Kaplan-Meier analysis and log-rank tests.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of ficlatuzumab and its effect on the target pathway.
Pharmacokinetic Protocol Outline:
-
Animal Model: Use relevant rodent or non-human primate models.
-
Drug Administration: Administer a single intravenous or intraperitoneal dose of ficlatuzumab. Clinical studies have used intravenous infusions over 30 minutes.[5] Doses of 2, 10, and 20 mg/kg have been evaluated.[9]
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, 168 hours).
-
Sample Analysis: Process blood to obtain serum or plasma. Analyze ficlatuzumab concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate key PK parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd). Ficlatuzumab has been shown to exhibit a long terminal half-life of 7.4-10 days in humans.[5][9]
Pharmacodynamic Protocol Outline:
-
Model: Use tumor-bearing mice (xenograft or patient-derived xenograft models).
-
Treatment: Administer ficlatuzumab at an effective dose (e.g., 20 mg/kg) as determined by efficacy studies.[5]
-
Tissue Collection: Collect tumor and serum samples at baseline and at various time points after treatment.
-
Biomarker Analysis:
-
Serum: Measure levels of total HGF. An increase in serum HGF is an expected pharmacodynamic effect due to the formation of ficlatuzumab-HGF complexes, which prolongs HGF half-life.[10]
-
Tumor Tissue: Prepare tumor lysates and analyze the phosphorylation status of c-MET, ERK, and AKT using Western blotting or immunohistochemistry to confirm target engagement and downstream pathway inhibition.[5]
-
-
Data Analysis: Quantify changes in biomarker levels relative to baseline and compare between treated and control groups.
These protocols and data provide a foundational framework for conducting in vivo research with ficlatuzumab. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all animal experiments.
References
- 1. fiercehn.com [fiercehn.com]
- 2. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 3. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AV-299 (Ficlatuzumab) Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV-299, also known as Ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2][3] By binding to HGF, AV-299 prevents its interaction with its receptor, c-MET, a receptor tyrosine kinase.[1][3][4] The HGF/c-MET signaling pathway is a critical driver of tumor growth, proliferation, survival, migration, and invasion in a variety of cancers.[4][5] Dysregulation of this pathway has been implicated in resistance to other targeted therapies, such as EGFR inhibitors.[1] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the biological activity of AV-299 on cancer cells.
Mechanism of Action: HGF/c-MET Signaling Pathway
AV-299 functions by neutralizing HGF, thereby inhibiting the downstream signaling cascade. Upon HGF binding, the c-MET receptor dimerizes and autophosphorylates key tyrosine residues, creating docking sites for various downstream signaling molecules. This activation triggers multiple pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cancer cell proliferation, survival, and motility.[6][7]
Data Summary
The following table summarizes the reported in vitro effects of AV-299 on various cancer cell lines. Quantitative data from publicly available, peer-reviewed preclinical studies is limited; therefore, this table primarily presents qualitative findings.
| Assay Type | Cell Line(s) | Concentration | Observed Effect | Citation(s) |
| Proliferation | HNSCC | 20 µg/mL | Reduction in proliferation induced by TAF-secreted HGF. | [8] |
| Migration & Invasion | HNSCC | 20 µg/mL | Effective decrease in migration and invasion facilitated by TAF-conditioned media. | [8] |
| EMT Marker Expression | HNSCC | 20 µg/mL | Mitigated TAF-facilitated epithelial-to-mesenchymal transition (EMT) and Vimentin expression. | [8] |
| c-MET Phosphorylation | HNSCC | 20 µg/mL | Reduction in the phosphorylation of c-Met. | [8] |
| MAPK Phosphorylation | HNSCC | 20 µg/mL | Reduction in the phosphorylation of p44/42 MAPK. | [8] |
HNSCC: Head and Neck Squamous Cell Carcinoma; TAF: Tumor-Associated Fibroblast
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the efficacy of AV-299.
Experimental Workflow Overview
Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT or ATP-Based Assay)
Objective: To determine the effect of AV-299 on the viability and proliferation of cancer cells, particularly in the presence of HGF.
Materials:
-
Cancer cell line of interest (e.g., HNSCC, NSCLC cell lines)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
AV-299 (Ficlatuzumab)
-
Recombinant Human HGF
-
96-well clear-bottom cell culture plates
-
MTS, MTT, or ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Serum Starvation (Optional):
-
After 24 hours, gently aspirate the medium and replace it with 100 µL of serum-free or low-serum (0.5-1% FBS) medium.
-
Incubate for another 12-24 hours. This step helps to reduce basal signaling and enhance the effect of exogenously added HGF.
-
-
Treatment:
-
Prepare a 2X stock solution of AV-299 and HGF in the appropriate medium. A suggested starting concentration for AV-299 is 20 µg/mL.[8]
-
Gently aspirate the medium from the wells.
-
Add 100 µL of the treatment solutions to the respective wells. Include the following controls:
-
Untreated cells (medium only)
-
Cells + HGF only
-
Cells + AV-299 only (at various concentrations)
-
Cells + HGF + AV-299 (at various concentrations)
-
-
Each condition should be performed in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
Follow the manufacturer's instructions for the chosen cell viability assay kit.
-
For an MTS/MTT assay, add the reagent to each well and incubate for 1-4 hours. Measure the absorbance at the recommended wavelength.
-
For an ATP-based assay, add the reagent to each well, incubate for a short period, and measure the luminescence.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Normalize the data to the untreated control to determine the percentage of cell viability.
-
Plot the percentage of viability against the concentration of AV-299 to generate dose-response curves and calculate the IC₅₀ value.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if AV-299 induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
AV-299 (Ficlatuzumab)
-
Recombinant Human HGF
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed 1 x 10⁶ cells per well in a 6-well plate in 2 mL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Treat the cells with AV-299 at the desired concentrations (e.g., 20 µg/mL) with and without HGF.
-
Include an untreated control and a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).
-
-
Incubation:
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
Collect the floating cells from the supernatant.
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the floating and adherent cells for each condition.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[9]
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer according to the manufacturer's protocol.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.[9]
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Compare the percentage of apoptotic cells in the treated groups to the control group.
-
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the conditions, including cell seeding density, reagent concentrations, and incubation times, for their specific cell lines and experimental setup. All work should be conducted in a sterile cell culture hood using aseptic techniques. AV-299 (Ficlatuzumab) is an investigational drug and should be handled according to safety data sheet guidelines.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ficlatuzumab in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of ficlatuzumab, a humanized IgG1 monoclonal antibody that targets hepatocyte growth factor (HGF). By binding to HGF, ficlatuzumab prevents its interaction with the c-MET receptor, thereby inhibiting downstream signaling pathways implicated in tumor growth, invasion, and metastasis.[1] This document outlines recommended dosages, detailed experimental protocols for various preclinical models, and visual representations of the targeted signaling pathway and experimental workflows.
HGF/c-MET Signaling Pathway
Ficlatuzumab exerts its anti-tumor effects by disrupting the HGF/c-MET signaling cascade. HGF is the sole ligand for the c-MET receptor tyrosine kinase.[1] Upon HGF binding, c-MET dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and motility.[2][3] Dysregulation of the HGF/c-MET pathway is a common feature in a wide range of human cancers and has been identified as a mechanism of resistance to other targeted therapies, such as EGFR inhibitors.[1]
Caption: HGF/c-MET signaling pathway and the inhibitory action of ficlatuzumab.
Ficlatuzumab Dosage in Preclinical Models
The following tables summarize the dosages of ficlatuzumab used in various preclinical models. The selection of a specific dose will depend on the tumor model, the route of administration, and the experimental goals.
Table 1: Ficlatuzumab Monotherapy in Preclinical Models
| Cancer Type | Model Type | Mouse Strain | Cell Line/Tumor | Dosage | Administration Route | Frequency | Reference |
| Glioblastoma | Orthotopic Xenograft | Nude | U87 MG | 5, 10, 20 mg/kg | Intraperitoneal (IP) | Twice weekly | [4] |
| Non-Small Cell Lung Cancer | Xenograft | SCID | HGF-dependent NSCLC line | Dose-dependent | Not specified | Not specified | [5] |
| Head and Neck Squamous Cell Carcinoma | In vitro co-culture | - | HNSCC cell lines with TAFs | 100 µg/mL | In vitro | - | [3] |
Table 2: Ficlatuzumab in Combination Therapy in Preclinical Models
| Cancer Type | Model Type | Mouse Strain | Combination Agent | Ficlatuzumab Dosage | Combination Agent Dosage | Administration Route | Frequency | Reference |
| Glioblastoma | Orthotopic Xenograft | Nude | Temozolomide (B1682018) | 10 mg/kg | 5 mg/kg | Intraperitoneal (IP) | Ficlatuzumab: Twice weekly; Temozolomide: 5 consecutive days per 28-day cycle | [4] |
| Non-Small Cell Lung Cancer | Xenograft | Not specified | Erlotinib/Cetuximab | Not specified | Not specified | Not specified | Not specified | [5] |
| Head and Neck Squamous Cell Carcinoma | Xenograft | Not specified | Cetuximab | Not specified | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
The following are detailed protocols for key experiments involving ficlatuzumab in preclinical models.
Protocol 1: Orthotopic Glioblastoma Xenograft Model
This protocol is based on a study evaluating the efficacy of ficlatuzumab in a mouse brain orthotopic glioma model.[4]
1. Cell Culture:
-
Culture human glioblastoma U87 MG cells in appropriate media (e.g., MEM with 10% FBS, non-essential amino acids, and sodium pyruvate).
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
2. Animal Model:
-
Use 8- to 9-week-old female nude mice.
-
Anesthetize mice using isoflurane.
3. Tumor Implantation:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Create a burr hole in the skull at a precise location (e.g., 0.5 mm anterior and 2 mm lateral to the bregma).
-
Using a Hamilton syringe, slowly inject approximately 3 x 10^5 U87 MG cells in 2 µL of PBS into the striatum at a depth of 3 mm from the dural surface over 10 minutes.
-
Seal the burr hole with bone wax and close the incision with surgical clips.
4. Randomization and Treatment:
-
10 to 14 days post-inoculation, randomize mice with established tumors into treatment groups (n=10 per group).
-
Control Group: Administer human IgG control at 10 mg/kg via intraperitoneal (IP) injection twice weekly.
-
Ficlatuzumab Monotherapy Groups: Administer ficlatuzumab at 5, 10, or 20 mg/kg via IP injection twice weekly.
-
Combination Therapy Group: Administer ficlatuzumab at 10 mg/kg IP twice weekly and temozolomide at 5 mg/kg IP for 5 consecutive days of a 28-day cycle.
5. Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
The primary endpoint is survival duration.
-
Tumor growth can be monitored non-invasively using bioluminescence imaging (for luciferase-expressing cells), PET, or MRI.[4]
Protocol 2: Subcutaneous Xenograft Model (General Protocol)
This is a general protocol that can be adapted for various cancer cell lines to establish subcutaneous tumors for evaluating ficlatuzumab efficacy.
1. Cell Preparation:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-10 x 10^6 cells per 100 µL.
2. Tumor Implantation:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Subcutaneously inject the cell suspension into the flank of the mouse.
3. Tumor Growth and Measurement:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
4. Randomization and Treatment:
-
Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Administer ficlatuzumab or a control antibody (e.g., human IgG) at the desired dosage and schedule via the chosen route (e.g., intraperitoneal or intravenous).
5. Endpoints:
-
The primary endpoint is typically tumor growth inhibition.
-
Other endpoints can include changes in biomarker expression (e.g., p-MET, p-ERK) in tumor tissue, which can be assessed by collecting tumors at the end of the study.[5]
Protocol 3: Patient-Derived Xenograft (PDX) Model (General Protocol)
PDX models are established by implanting patient tumor tissue directly into immunocompromised mice, better-recapitulating the heterogeneity of human tumors.
1. Animal Model:
-
Use highly immunocompromised mice such as NOD-scid IL2Rgamma-null (NSG) mice.
2. Tumor Tissue Implantation:
-
Obtain fresh, sterile patient tumor tissue.
-
Under sterile conditions, mince the tumor tissue into small fragments (2-3 mm³).
-
Anesthetize the mouse and make a small incision in the skin on the flank.
-
Implant a tumor fragment subcutaneously.
-
Suture or clip the incision.
3. Tumor Growth and Passaging:
-
Monitor mice for tumor growth.
-
When the tumor reaches a certain size (e.g., >1000 mm³), it can be excised and serially passaged into new cohorts of mice for expansion.
4. Efficacy Studies:
-
Once a stable PDX line is established and tumors have grown to the desired size in a cohort of mice, randomize the animals and begin treatment with ficlatuzumab as described in the subcutaneous xenograft protocol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study evaluating ficlatuzumab.
Caption: A typical experimental workflow for a preclinical ficlatuzumab study.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Measuring the HGF Inhibitory Activity of Ficlatuzumab: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficlatuzumab (also known as AV-299) is a humanized IgG1 monoclonal antibody that demonstrates potent anti-tumor activity by specifically targeting and neutralizing Hepatocyte Growth Factor (HGF).[1][2] HGF is the exclusive ligand for the c-MET receptor, a receptor tyrosine kinase.[3] The HGF/c-MET signaling pathway is a critical driver of cell proliferation, survival, motility, and invasion.[4] Its dysregulation is implicated in the progression and metastasis of numerous cancers, as well as in the development of resistance to other targeted therapies like EGFR inhibitors.[3]
Ficlatuzumab functions by binding to HGF with high affinity and a slow off-rate, thereby preventing it from activating the c-MET receptor.[1] This blockade of the HGF/c-MET axis inhibits downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to a reduction in tumor growth and spread.[3][4]
These application notes provide detailed protocols for a suite of in vitro assays designed to quantify the inhibitory effect of ficlatuzumab on HGF-mediated signaling and function. The described methods are essential for the preclinical evaluation and characterization of ficlatuzumab and other HGF-antagonizing agents.
Mechanism of Action: HGF/c-MET Signaling Pathway
HGF, primarily secreted by mesenchymal cells, binds to the c-MET receptor on target cells. This interaction induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234 and Y1235) in the kinase domain. This activation creates docking sites for various downstream adapter proteins, initiating signaling cascades that drive cancer progression.[4] Ficlatuzumab sequesters HGF, preventing this initial activation step.
Figure 1. HGF/c-MET signaling and ficlatuzumab's mechanism of action.
Quantitative Data Summary
The inhibitory effects of ficlatuzumab have been quantified across various assays. The following tables summarize key findings from preclinical and clinical studies.
Table 1: Inhibition of c-MET Pathway Phosphorylation by Ficlatuzumab
| Assay Type | Target | Cell Line / System | Ficlatuzumab Concentration | Observed Inhibition | Reference |
| Western Blot | p-c-Met (Tyr1234/1235) | HNSCC Cells | 20 µg/mL | Reduction in phosphorylation | [5][6] |
| Western Blot | p-p44/42 MAPK | HNSCC Cells | 20 µg/mL | Reduction in phosphorylation | [5][6] |
| Immunohistochemistry | p-Met | Human Tumor Biopsies | 20 mg/kg (in vivo) | -53% (median reduction) | [7][8] |
| Immunohistochemistry | p-ERK | Human Tumor Biopsies | 20 mg/kg (in vivo) | -43% (median reduction) | [7][8] |
Table 2: Inhibition of HGF-Mediated Cellular Functions by Ficlatuzumab
| Assay Type | Cell Line | Ficlatuzumab Concentration | HGF Stimulation | Observed Effect | Reference |
| Proliferation Assay | HNSCC Cells | 1, 10, 50, 100 µg/mL | TAF-Conditioned Medium | Significant inhibition of proliferation | [6] |
| Migration Assay | HNSCC Cells | 20 µg/mL | TAF-Conditioned Medium | Effective decrease in migration | [5] |
| Invasion Assay | HNSCC Cells | 20 µg/mL | TAF-Conditioned Medium | Effective decrease in invasion | [5] |
| MDCK Scatter Assay | MDCK Cells | Not Specified | 5 ng/well HGF | Neutralization of cell scattering | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the HGF-neutralizing activity of ficlatuzumab.
Figure 2. Overview of experimental assays to measure HGF inhibition.
Protocol 1: HGF Neutralization ELISA
This protocol describes a competitive ELISA to measure the ability of ficlatuzumab to block the binding of HGF to a coated c-MET receptor.
Materials:
-
96-well ELISA plates
-
Recombinant Human c-MET Fc Chimera
-
Recombinant Human HGF
-
Ficlatuzumab (and other test antibodies)
-
Biotinylated anti-HGF detection antibody
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat a 96-well plate with 100 µL/well of Recombinant Human c-MET at 1-2 µg/mL in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding by adding 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Neutralization Reaction:
-
In a separate plate or tubes, pre-incubate a constant concentration of HGF (e.g., 50-100 ng/mL) with serial dilutions of ficlatuzumab for 1 hour at 37°C.
-
Include controls: HGF alone (no antibody) and blank (no HGF, no antibody).
-
-
Binding: Transfer 100 µL of the HGF/ficlatuzumab mixtures to the c-MET coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL/well of biotinylated anti-HGF detection antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Signal Amplification: Add 100 µL/well of Streptavidin-HRP diluted in Blocking Buffer. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Development: Add 100 µL/well of TMB Substrate. Incubate until a blue color develops (5-15 minutes).
-
Stopping: Stop the reaction by adding 50 µL/well of Stop Solution. The color will turn yellow.
-
Reading: Read the absorbance at 450 nm.
-
Analysis: Calculate the percent inhibition for each ficlatuzumab concentration relative to the HGF-only control. Plot the results to determine the IC₅₀ value.
Protocol 2: Western Blot for Inhibition of c-MET and MAPK Phosphorylation
This protocol details the detection of changes in HGF-induced phosphorylation of c-MET and downstream p44/42 MAPK (ERK1/2) in response to ficlatuzumab.[6]
Materials:
-
HNSCC cell lines (e.g., HN5, UM-SCC-1) or other c-MET expressing cells
-
Cell culture medium and serum
-
Recombinant Human HGF
-
Ficlatuzumab
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total c-MET, anti-phospho-p44/42 MAPK, anti-total p44/42 MAPK, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Treatment: Pre-treat serum-starved cells with varying concentrations of ficlatuzumab (e.g., 10, 20, 50 µg/mL) for 1-2 hours.
-
Stimulation: Stimulate the cells with Recombinant Human HGF (e.g., 30 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control and an HGF-only control.
-
Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add sample buffer, and boil. Load 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-MET, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total c-MET, total MAPK, and a loading control like β-actin.
-
Analysis: Quantify band intensities using densitometry software. Express phospho-protein levels as a ratio to the corresponding total protein or loading control.
Protocol 3: Cell Migration (Boyden Chamber) Assay
This assay measures the ability of ficlatuzumab to inhibit HGF-induced cell migration through a porous membrane.[9][10]
Materials:
-
Cancer cell line (e.g., HNSCC, DU145)
-
Boyden chamber apparatus with 8 µm pore size inserts
-
Serum-free cell culture medium
-
Chemoattractant: Recombinant Human HGF or conditioned medium from HGF-secreting cells (e.g., Tumor-Associated Fibroblasts).[5]
-
Ficlatuzumab
-
Staining solution (e.g., Crystal Violet or Hema-3)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 2.5-5 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 500-750 µL of medium containing the chemoattractant (e.g., 50 ng/mL HGF) to the lower wells of the Boyden chamber.
-
In the upper inserts, prepare the cell suspension. For treated groups, add ficlatuzumab at desired concentrations (e.g., 10, 20, 50 µg/mL).
-
Add 100-200 µL of the cell suspension (containing vehicle or ficlatuzumab) to each insert.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.
-
Fixation and Staining:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry. Image several fields of view for each membrane using a light microscope.
-
Quantification: Count the number of migrated cells per field. Average the counts from multiple fields for each condition. Calculate the percent inhibition of migration compared to the HGF-only control.
Protocol 4: Cell Scatter Assay
This assay qualitatively and quantitatively assesses the inhibition of HGF-induced dissociation of epithelial cell colonies, a hallmark of epithelial-mesenchymal transition (EMT).[2]
Materials:
-
MDCK or DU145 cells
-
12-well or 24-well tissue culture plates
-
Cell culture medium with 5% FBS
-
Recombinant Human HGF
-
Ficlatuzumab
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed MDCK cells at a low density (e.g., 1 x 10⁵ cells/well in a 12-well plate) to allow for the formation of distinct, compact colonies. Culture for 24 hours.[2]
-
Treatment:
-
Prepare treatment media containing HGF (e.g., 5-20 ng/mL) with or without serial dilutions of ficlatuzumab.[2]
-
Include controls: untreated cells (negative control) and HGF-only (positive control).
-
Replace the existing medium in the wells with the treatment media.
-
-
Incubation: Incubate the plates at 37°C for 24-72 hours.
-
Observation and Imaging: Observe the cell colonies at regular intervals (e.g., 24, 48, 72 hours) using a phase-contrast microscope. Capture images of representative colonies for each condition.
-
Analysis:
-
Qualitative: Assess the degree of cell scattering. Untreated colonies should remain compact, while HGF-treated colonies should show cells detaching from the colony and adopting a migratory, spindle-like morphology. Ficlatuzumab should inhibit this effect in a dose-dependent manner.
-
Quantitative (Optional): Use image analysis software to measure parameters such as the area of the colonies or the average distance between cells to quantify the degree of scattering.[3]
-
Conclusion
The protocols outlined in these application notes provide a robust framework for characterizing the inhibitory activity of ficlatuzumab against HGF. By employing a combination of biochemical, signaling, and cell-based functional assays, researchers can obtain a comprehensive understanding of the antibody's mechanism of action and potency. These methods are crucial for the continued development and evaluation of HGF/c-MET targeted therapies in oncology.
References
- 1. HGF Antibodies: Novus Biologicals [novusbio.com]
- 2. Hepatocyte growth factor induces cell scattering through MAPK/Egr-1-mediated upregulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Imaging of Epithelial Cell Scattering Identifies Specific Inhibitors of Cell Motility and Cell-Cell Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-HGF Antibodies | Invitrogen [thermofisher.com]
- 5. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 8. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AV-299 (Ficlatuzumab) Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AV-299 (ficlatuzumab), a humanized monoclonal antibody targeting Hepatocyte Growth Factor (HGF), in preclinical animal studies. The following sections detail the mechanism of action, summarize quantitative data from various xenograft models, and provide detailed protocols for in vivo administration and efficacy assessment.
Mechanism of Action
AV-299, also known as ficlatuzumab, is a potent and specific inhibitor of Hepatocyte Growth Factor (HGF). HGF is the sole known ligand for the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is a critical driver of cell proliferation, migration, invasion, and angiogenesis, and its dysregulation is implicated in the development and progression of numerous cancers.[1] AV-299 functions by binding to HGF, thereby preventing its interaction with the c-Met receptor and inhibiting downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This blockade of HGF-mediated signaling leads to the suppression of tumor growth and metastasis.
Quantitative Data from Animal Studies
The following tables summarize the efficacy of AV-299 in various preclinical xenograft models. These studies highlight the dose-dependent anti-tumor activity of ficlatuzumab, both as a monotherapy and in combination with other agents.
Table 1: AV-299 Monotherapy in a Glioblastoma Orthotopic Xenograft Model
| Animal Model | Tumor Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |
| Nude Mice | U87 MG | Isotype Control (10 mg/kg) | Intraperitoneal, twice weekly | Median survival: 20 days | [2] |
| Nude Mice | U87 MG | AV-299 (5 mg/kg) | Intraperitoneal, twice weekly | Significant increase in survival vs. control | [2] |
| Nude Mice | U87 MG | AV-299 (10 mg/kg) | Intraperitoneal, twice weekly | Significant increase in survival vs. control | [2] |
| Nude Mice | U87 MG | AV-299 (20 mg/kg) | Intraperitoneal, twice weekly | Significant increase in survival vs. 5 mg/kg dose | [2] |
Table 2: AV-299 Combination Therapy in a Glioblastoma Orthotopic Xenograft Model
| Animal Model | Tumor Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |
| Nude Mice | U87 MG | Temozolomide (5 mg/kg) | Oral gavage, daily for 5 days | No survival benefit | [2] |
| Nude Mice | U87 MG | AV-299 (10 mg/kg) + Temozolomide (5 mg/kg) | AV-299: IP, twice weekly; Temozolomide: Oral gavage, daily for 5 days | Significant increase in survival compared to either monotherapy; 80% of mice remained disease-free | [2] |
Table 3: AV-299 in Other Preclinical Cancer Models (Qualitative Summary)
| Cancer Type | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Additive anti-tumor effects when combined with EGFR inhibitors in preclinical models. | |
| Pancreatic Cancer | Combination with gemcitabine (B846) reduced primary tumor volume and eliminated metastatic disease in preclinical models. | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Combination with cetuximab resulted in prolonged tumor stasis/regression in xenograft models. | |
| Multiple Myeloma | Showed potent in vivo inhibitory activity in xenograft models. |
Experimental Protocols
The following are detailed protocols for the administration of AV-299 in a typical subcutaneous xenograft mouse model.
Protocol 1: Preparation of AV-299 for In Vivo Administration
Materials:
-
AV-299 (Ficlatuzumab)
-
Sterile, preservative-free 0.9% Sodium Chloride (Normal Saline)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Laminar flow hood
Procedure:
-
Determine the required dose of AV-299 based on the animal's body weight and the desired mg/kg dosage.
-
In a laminar flow hood, aseptically withdraw the calculated volume of AV-299 from the stock vial.
-
Dilute the AV-299 with sterile 0.9% Sodium Chloride to the final desired concentration for injection. The final injection volume for intraperitoneal (IP) administration in mice is typically 100-200 µL.
-
Gently mix the solution by inverting the tube. Do not shake, as this may cause protein aggregation.
-
Keep the prepared solution on ice until ready for injection. Administer within 4 hours of preparation.
Protocol 2: Subcutaneous Tumor Cell Implantation
Materials:
-
Tumor cells in exponential growth phase
-
Sterile Phosphate-Buffered Saline (PBS) or appropriate cell culture medium
-
Matrigel (optional, can enhance tumor take-rate)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Immunocompromised mice (e.g., Nude, SCID)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers and ethanol (B145695) wipes
Procedure:
-
Harvest tumor cells and resuspend them in sterile PBS or culture medium at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/100 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Shave the hair on the flank of the mouse and sterilize the injection site with an ethanol wipe.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.
-
Carefully withdraw the needle and monitor the mouse until it recovers from anesthesia.
Protocol 3: In Vivo Efficacy Study Workflow
Procedure:
-
Tumor Growth Monitoring: Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity. Observe animals for any clinical signs of distress.
-
Euthanasia Criteria: Establish clear endpoint criteria for euthanasia, such as maximum tumor size, tumor ulceration, or significant body weight loss (>20%), in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: At the end of the study, compare tumor growth inhibition and survival rates between the treatment and control groups. Statistical analysis (e.g., t-test, ANOVA, Kaplan-Meier survival analysis) should be performed to determine the significance of the findings.
Safety and Toxicology Considerations
In preclinical studies, AV-299 has been generally well-tolerated. Potential side effects observed in clinical trials that may be relevant to monitor in animal studies include peripheral edema and hypoalbuminemia. Regular monitoring of animal health, including body weight and clinical signs, is crucial for assessing toxicity. For more in-depth toxicology studies, hematology and serum chemistry analysis can be performed at the study endpoint.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt these procedures to their specific experimental design and adhere to all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Ficlatuzumab Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for ficlatuzumab combination therapies, focusing on its synergistic potential with epidermal growth factor receptor (EGFR) inhibitors. Detailed protocols for key preclinical and clinical experiments are provided to guide researchers in the evaluation of this therapeutic strategy.
Introduction
Ficlatuzumab (also known as AV-299) is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1] HGF is the sole ligand for the c-MET receptor, a receptor tyrosine kinase.[1] The HGF/c-MET signaling pathway is a critical driver of cell proliferation, survival, motility, and invasion.[2] Dysregulation of this pathway is implicated in the development and progression of numerous cancers, including Head and Neck Squamous Cell Carcinoma (HNSCC) and Non-Small Cell Lung Cancer (NSCLC).[3][4]
A key mechanism of resistance to EGFR inhibitors, such as cetuximab and erlotinib (B232), is the activation of bypass signaling pathways, with the HGF/c-MET axis being a prominent escape route.[3] This has led to the clinical investigation of combining ficlatuzumab with EGFR inhibitors to simultaneously block both pathways, potentially overcoming or delaying the onset of treatment resistance.[3] Preclinical and clinical studies have demonstrated that this dual-targeting approach holds promise.[1][3]
Signaling Pathway and Mechanism of Action
Ficlatuzumab functions by binding to HGF with high affinity, thereby preventing its interaction with the c-MET receptor.[1] This blockade inhibits the downstream activation of pro-tumorigenic signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[2] In the context of EGFR inhibitor resistance, HGF-mediated activation of c-MET can bypass the EGFR blockade and reactivate these same downstream pathways. By combining ficlatuzumab with an EGFR inhibitor, both primary and escape signaling pathways are suppressed.
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials investigating ficlatuzumab in combination with cetuximab in HNSCC.
Table 1: Efficacy of Ficlatuzumab in Combination with Cetuximab in Pan-Refractory, Recurrent/Metastatic HNSCC (NCT03422536) [5]
| Treatment Arm | N | Median Progression-Free Survival (mPFS) | Objective Response Rate (ORR) |
| Ficlatuzumab + Cetuximab | 33 | 3.7 months | 19% (6/32) |
| Ficlatuzumab Monotherapy | 27 | 1.8 months | 4% (1/27) |
Table 2: Efficacy of Ficlatuzumab + Cetuximab in HPV-Negative vs. HPV-Positive HNSCC (NCT03422536 Exploratory Analysis) [5]
| HPV Status (Combination Arm) | N | mPFS | ORR |
| HPV-Negative | 16 | 4.1 months | 38% (6/16) |
| HPV-Positive | 16 | 2.3 months | 0% (0/16) |
Table 3: Efficacy from Phase I Study of Ficlatuzumab + Cetuximab in Cetuximab-Resistant HNSCC (NCT02277197) [3]
| Treatment Arm | N | mPFS | ORR |
| Ficlatuzumab + Cetuximab | 12 | 5.4 months | 17% (2/12) |
Experimental Protocols
Preclinical Evaluation
1. Cell Viability (MTT) Assay
This assay is used to assess the effect of ficlatuzumab in combination with an EGFR inhibitor (e.g., erlotinib or cetuximab) on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., HNSCC or NSCLC lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Ficlatuzumab
-
EGFR inhibitor (e.g., erlotinib, cetuximab)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Prepare serial dilutions of ficlatuzumab, the EGFR inhibitor, and the combination of both in culture medium.
-
Treat the cells with the single agents and the combination therapies, including a vehicle-only control.[6]
-
Incubate the plate for a specified period (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
2. Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to determine if ficlatuzumab, alone or in combination, inhibits the phosphorylation of c-MET and downstream signaling proteins like AKT and ERK.
-
Materials:
-
Cancer cell lysates treated with ficlatuzumab and/or an EGFR inhibitor
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-MET, anti-total-c-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
3. In Vivo Xenograft Tumor Model
This in vivo model assesses the anti-tumor efficacy of ficlatuzumab combination therapy in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for implantation (e.g., H460a or A549 for NSCLC)[8]
-
Ficlatuzumab
-
EGFR inhibitor (e.g., erlotinib)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously implant cancer cells into the flank of the mice.[8]
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, ficlatuzumab alone, EGFR inhibitor alone, combination).
-
Administer treatments as per the defined schedule (e.g., ficlatuzumab intravenously, erlotinib orally).[8]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Clinical Trial Protocols
1. Patient Selection and Eligibility
-
Inclusion Criteria (Example from FIERCE-HN, NCT06064877): [9]
-
Histologically confirmed recurrent or metastatic HNSCC.
-
For oropharyngeal cancer, confirmed HPV-negative status.
-
Measurable disease according to RECIST v1.1.
-
Failure of prior therapy with an anti-PD-1/PD-L1 inhibitor and platinum-based chemotherapy.
-
ECOG performance status of 0 or 1.
-
-
Exclusion Criteria (Example from FIERCE-HN, NCT06064877): [9]
-
Prior treatment with cetuximab or other EGFR inhibitors for recurrent/metastatic disease.
-
Untreated and uncontrolled brain metastases.
-
History of severe allergic reactions to recombinant proteins.
-
2. Treatment Administration
-
Example Dosing Regimen (from Phase I study NCT02277197): [10]
-
Ficlatuzumab is administered as an intravenous (IV) infusion over 30-60 minutes.
-
Cetuximab is administered as an IV infusion. The first dose is infused over 120 minutes, with subsequent doses over 60 minutes.
-
Both drugs are administered every two weeks, with cetuximab given prior to ficlatuzumab.
-
The recommended Phase II dose was determined to be ficlatuzumab 20 mg/kg and cetuximab 500 mg/m².[3]
-
3. Assessment of Efficacy and Safety
-
Tumor Response Evaluation:
-
Tumor assessments are performed using CT or MRI scans at baseline and at regular intervals (e.g., every 8 weeks).
-
Objective response is evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).
-
-
Safety Monitoring:
-
Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Regular laboratory tests (hematology and serum chemistry) are conducted.
-
4. Biomarker and Pharmacodynamic Analyses
-
Tissue and Blood Collection:
-
Biomarker Analysis:
-
Immunohistochemistry (IHC) for c-MET: To assess the level of c-MET expression in tumor tissue.
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed (e.g., heat-induced epitope retrieval).[11]
-
Sections are incubated with a primary antibody against c-MET.[11]
-
A detection system (e.g., HRP-DAB) is used for visualization.[11]
-
Expression can be scored based on the intensity and percentage of stained tumor cells.
-
-
Measurement of Circulating HGF: Serum or plasma levels of HGF are measured by ELISA as a pharmacodynamic marker of ficlatuzumab activity.
-
Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized clinical trial of ficlatuzumab combination therapy.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. HGF Signaling Pathway | Sino Biological [sinobiological.com]
- 3. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. IHC-Images: HGFR/c-MET: R&D Systems [rndsystems.com]
Application Notes and Protocols for the Combined Use of Ficlatuzumab and Cetuximab in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to targeted therapies is a significant challenge in oncology. In Head and Neck Squamous Cell Carcinoma (HNSCC), the efficacy of cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), can be limited by intrinsic or acquired resistance.[1] One of the key resistance mechanisms is the activation of alternative signaling pathways, notably the Hepatocyte Growth Factor (HGF)/c-Met pathway.[1][2]
Ficlatuzumab is a humanized monoclonal antibody that specifically targets HGF, the sole ligand for the c-Met receptor.[3] By neutralizing HGF, ficlatuzumab inhibits c-Met signaling, which is implicated in tumor cell proliferation, migration, invasion, and angiogenesis.[3] The combination of ficlatuzumab and cetuximab represents a rational therapeutic strategy to overcome cetuximab resistance by simultaneously blocking two critical signaling pathways in HNSCC.[1][2] Preclinical and clinical studies have demonstrated that this dual blockade can lead to enhanced anti-tumor activity.[1][2]
These application notes provide detailed protocols for the preclinical evaluation of the ficlatuzumab and cetuximab combination, offering a framework for researchers to investigate its efficacy and mechanism of action in HNSCC models.
Signaling Pathways and Mechanism of Action
Cetuximab binds to the extracellular domain of EGFR, preventing the binding of its ligands, such as Epidermal Growth Factor (EGF), and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Ficlatuzumab sequesters HGF, preventing its interaction with the c-Met receptor and inhibiting its downstream signaling. The crosstalk between the EGFR and c-Met pathways allows for compensatory signaling when one is inhibited, thus dual targeting is a promising approach to abrogate resistance.
Caption: EGFR and c-Met signaling pathways and points of inhibition.
Data Presentation
Preclinical In Vitro Efficacy (Illustrative Data)
The following table provides an illustrative example of the synergistic effects of ficlatuzumab and cetuximab on the viability of HNSCC cell lines. Actual values should be determined experimentally.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| HN5 | Ficlatuzumab | 150 | - |
| Cetuximab | 100 | - | |
| Ficlatuzumab + Cetuximab | 45 (Ficlatuzumab) + 30 (Cetuximab) | 0.6 (Synergistic) | |
| UM-SCC-1 | Ficlatuzumab | 200 | - |
| Cetuximab | 120 | - | |
| Ficlatuzumab + Cetuximab | 60 (Ficlatuzumab) + 36 (Cetuximab) | 0.5 (Synergistic) | |
| OSC-19 | Ficlatuzumab | 180 | - |
| Cetuximab | 90 | - | |
| Ficlatuzumab + Cetuximab | 54 (Ficlatuzumab) + 27 (Cetuximab) | 0.7 (Synergistic) |
Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Preclinical In Vivo Efficacy in HNSCC Xenograft Model (Illustrative Data)
This table illustrates the potential anti-tumor efficacy of ficlatuzumab and cetuximab in a subcutaneous HNSCC xenograft model.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| Ficlatuzumab (20 mg/kg) | 1050 ± 120 | 30% |
| Cetuximab (10 mg/kg) | 900 ± 110 | 40% |
| Ficlatuzumab + Cetuximab | 300 ± 50 | 80% |
Clinical Trial Efficacy Summary
The following tables summarize key efficacy data from Phase I and Phase II clinical trials of ficlatuzumab in combination with cetuximab in patients with recurrent or metastatic HNSCC.
Phase I Study in Cetuximab-Resistant HNSCC [1]
| Parameter | Value |
| Recommended Phase II Dose (RP2D) | Ficlatuzumab 20 mg/kg + Cetuximab 500 mg/m² every 2 weeks |
| Overall Response Rate (ORR) | 17% (2 of 12 patients) |
| Median Progression-Free Survival (PFS) | 5.4 months |
| Median Overall Survival (OS) | 8.9 months |
Randomized Phase II Study in Pan-Refractory HNSCC [4]
| Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Ficlatuzumab Monotherapy | 1.8 months | 4% | 6.4 months |
| Ficlatuzumab + Cetuximab | 3.7 months | 19% | 7.4 months |
Phase II Study in HPV-Negative HNSCC (Combination Arm) [4]
| Parameter | Value |
| Overall Response Rate (ORR) | 38% |
| Median Progression-Free Survival (PFS) | 4.1 months |
Experimental Protocols
Experimental Workflow Overview
Caption: A general workflow for preclinical evaluation.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of ficlatuzumab and cetuximab, alone and in combination, and to assess for synergistic effects on the proliferation of HNSCC cells.
Materials:
-
HNSCC cell lines (e.g., HN5, UM-SCC-1, OSC-19)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ficlatuzumab and Cetuximab
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HNSCC cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Allow cells to adhere overnight at 37°C in a humidified CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of ficlatuzumab and cetuximab.
-
Create a dose-response matrix with serial dilutions of each drug individually and in combination at a constant ratio.
-
Add the drug dilutions to the respective wells, including vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C.
-
-
Cell Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination.
-
Use synergy analysis software to calculate the Combination Index (CI).
-
Protocol 2: Western Blot Analysis of EGFR and c-Met Signaling
Objective: To investigate the effect of ficlatuzumab and cetuximab on the phosphorylation status of EGFR, c-Met, and their key downstream effectors.
Materials:
-
HNSCC cell lines
-
Ficlatuzumab and Cetuximab
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Met, anti-total-Met, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with ficlatuzumab, cetuximab, or the combination for the desired time.
-
Lyse the cells in ice-cold RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities to determine the relative protein expression levels.
-
Protocol 3: HNSCC Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of ficlatuzumab and cetuximab, alone and in combination.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HNSCC cell line
-
Ficlatuzumab and Cetuximab formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Procedure:
-
Tumor Implantation:
-
Inject HNSCC cells subcutaneously into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ficlatuzumab alone, cetuximab alone, combination).
-
-
Drug Administration:
-
Administer the treatments according to the predetermined dose and schedule (e.g., intraperitoneal injections twice weekly).[2]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a set time point), euthanize the mice.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Excise tumors for further analysis, such as immunohistochemistry.
-
Protocol 4: Analysis of Soluble Biomarkers by ELISA
Objective: To measure the levels of soluble c-Met (sMet) and HGF in patient serum or cell culture supernatants as potential pharmacodynamic or predictive biomarkers.
Materials:
-
Serum samples from treated patients or conditioned media from cell cultures
-
Human sMet or HGF ELISA kit
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect blood samples from patients at baseline and during treatment, and process to obtain serum.
-
Collect conditioned media from HNSCC cells treated with ficlatuzumab and/or cetuximab.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and determine the concentration of sMet or HGF in the samples.
-
Correlate the biomarker levels with treatment response. High circulating soluble cMet levels have been correlated with poor survival in patients treated with ficlatuzumab and cetuximab.[1]
-
Conclusion
The combination of ficlatuzumab and cetuximab holds promise for the treatment of HNSCC, particularly in the context of cetuximab resistance. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this combination therapy. By systematically assessing in vitro and in vivo efficacy and elucidating the underlying molecular mechanisms, researchers can contribute to the further development and optimization of this targeted therapeutic strategy. The use of relevant biomarkers, such as c-Met expression and HPV status, will be crucial in identifying patient populations most likely to benefit from this combination therapy.[4]
References
- 1. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Ficlatuzumab in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficlatuzumab (also known as AV-299) is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1] HGF is the sole ligand for the c-MET receptor, a receptor tyrosine kinase.[1] The HGF/c-MET signaling pathway is a crucial mediator of cell proliferation, motility, and differentiation in various cancers, including pancreatic cancer.[2][3] Dysregulation of this pathway, often through overexpression of HGF and/or c-MET, is implicated in tumor growth, metastasis, and the development of resistance to other cancer therapies.[1] Ficlatuzumab is designed to bind to HGF, preventing its interaction with the c-MET receptor and thereby inhibiting the downstream signaling cascade that promotes cancer progression.[1]
Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) models have demonstrated that the inhibition of HGF signaling with ficlatuzumab, particularly in combination with chemotherapy agents like gemcitabine (B846), leads to a reduction in tumor burden.[4][5] These promising preclinical findings have provided the rationale for clinical investigations of ficlatuzumab in patients with pancreatic cancer.[4][5]
These application notes provide a summary of the mechanism of action of ficlatuzumab, protocols for its use in pancreatic cancer xenograft models, and a framework for assessing its anti-tumor efficacy.
Mechanism of Action: The HGF/c-MET Signaling Pathway
The HGF/c-MET signaling pathway plays a significant role in the development and progression of pancreatic cancer.
-
Ligand and Receptor: Hepatocyte Growth Factor (HGF) is the exclusive ligand for the c-MET receptor, a transmembrane tyrosine kinase.
-
Activation: Upon HGF binding, the c-MET receptor dimerizes and autophosphorylates, leading to the activation of its intracellular kinase domain.
-
Downstream Signaling: Activated c-MET recruits various downstream signaling molecules, activating key pathways such as:
-
RAS/MAPK Pathway: Promotes cell proliferation and survival.
-
PI3K/AKT Pathway: Involved in cell growth, survival, and metabolism.
-
STAT3 Pathway: Contributes to cell proliferation, invasion, and immunosuppression.
-
-
Tumorigenic Outcomes: The activation of these pathways ultimately drives tumor growth, angiogenesis (the formation of new blood vessels), invasion, and metastasis.
Ficlatuzumab exerts its anti-tumor effect by binding with high affinity and specificity to HGF, thereby preventing it from binding to and activating the c-MET receptor. This blockade of the initial step in the signaling cascade effectively inhibits all downstream tumorigenic effects.
Preclinical Data in Pancreatic Cancer Xenograft Models
While specific quantitative data from preclinical studies of ficlatuzumab in pancreatic cancer xenograft models are not extensively detailed in the public domain, the available information consistently indicates a positive anti-tumor effect. Multiple sources confirm that in these models, ficlatuzumab, particularly when combined with the chemotherapeutic agent gemcitabine, resulted in a significant reduction in tumor burden.[4][5] This observed synergistic or additive anti-tumor effect in preclinical settings was a critical factor in advancing ficlatuzumab into clinical trials for pancreatic cancer.[6]
Summary of Qualitative Findings:
| Treatment Group | Reported Outcome in Preclinical Models |
| Ficlatuzumab + Gemcitabine | Reduced primary tumor volume and eliminated metastatic disease.[4][5] |
| Ficlatuzumab (monotherapy) | Strong additive anti-tumor effect observed in preclinical studies.[1] |
Experimental Protocols
The following protocols provide a general framework for conducting studies with ficlatuzumab in pancreatic cancer xenograft models. These should be adapted based on the specific pancreatic cancer cell line and research questions.
Pancreatic Cancer Cell Culture
-
Cell Lines: Utilize well-characterized human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1, Capan-1).
-
Culture Medium: Grow cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Establishment of Pancreatic Cancer Xenografts
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.
-
Cell Preparation: Harvest pancreatic cancer cells during their logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
-
Implantation:
-
Subcutaneous Model: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.
-
Orthotopic Model: For a more clinically relevant model, surgically implant the cells into the pancreas of anesthetized mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Ficlatuzumab Administration
-
Preparation: Reconstitute and dilute ficlatuzumab in a sterile, isotonic solution (e.g., 0.9% sodium chloride) to the desired concentration.
-
Dosage: Based on clinical trial information, a dose of 20 mg/kg is often used.[4][5] However, dose-response studies in the specific xenograft model are recommended.
-
Administration: Administer ficlatuzumab intravenously (IV) or intraperitoneally (IP). A typical dosing schedule in preclinical models might be twice weekly.
-
Combination Therapy: If combining with gemcitabine, establish the appropriate dosage and administration schedule for gemcitabine based on literature and preliminary studies.
Assessment of Anti-Tumor Efficacy
-
Primary Endpoint: Tumor growth inhibition. Compare the tumor volumes of the ficlatuzumab-treated groups (alone or in combination) to the vehicle control group.
-
Secondary Endpoints:
-
Body Weight: Monitor mouse body weight as an indicator of toxicity.
-
Survival: Record the survival duration of the mice in each group.
-
Metastasis: At the end of the study, harvest organs (e.g., liver, lungs) to assess for metastasis.
-
-
Tissue Analysis (at study termination):
-
Immunohistochemistry (IHC): Analyze tumor tissues for biomarkers such as Ki-67 (proliferation), TUNEL (apoptosis), and CD31 (angiogenesis). Also, assess the phosphorylation status of c-MET and downstream signaling proteins.
-
Western Blot: Quantify the levels of key proteins in the HGF/c-MET pathway in tumor lysates.
-
Logical Framework for Data Interpretation
The data generated from these xenograft studies can be interpreted within the following logical framework to understand the efficacy of ficlatuzumab.
Conclusion
Ficlatuzumab represents a targeted therapeutic strategy for pancreatic cancer by inhibiting the HGF/c-MET signaling pathway. The preclinical evidence from xenograft models, demonstrating a reduction in tumor burden, has been instrumental in its clinical development. The protocols and frameworks provided here offer a guide for researchers to further investigate the potential of ficlatuzumab in preclinical settings, with the aim of elucidating its precise mechanisms of action and optimizing its therapeutic application. Future preclinical studies should focus on identifying predictive biomarkers of response to ficlatuzumab and exploring novel combination strategies to overcome potential resistance mechanisms.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Study of Gemcitabine, Nab-paclitaxel, and Ficlatuzumab (AV-299) in Patients With Advanced Pancreatic Cancer [ctv.veeva.com]
- 4. Phase Ib and Expansion Study of Gemcitabine, Nab-Paclitaxel, and Ficlatuzumab in Patients With Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib and Expansion Study of Gemcitabine, Nab-Paclitaxel, and Ficlatuzumab in Patients With Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AVEO Oncology and Biodesix Announce Results from Phase 1b Study of Ficlatuzumab, Gemcitabine and Nab-paclitaxel in Advanced Pancreatic Cancer - Aveo Oncology [aveooncology.com]
Application Notes and Protocols: Ficlatuzumab in Head and Neck Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ficlatuzumab, an investigational humanized monoclonal antibody, in the context of head and neck squamous cell carcinoma (HNSCC) research. Ficlatuzumab targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-Met receptor, a key pathway implicated in tumor growth, metastasis, and resistance to therapy.[1][2][3]
Introduction
Head and neck squamous cell carcinoma (HNSCC) presents a significant clinical challenge, particularly in its recurrent or metastatic forms.[4][5] The epidermal growth factor receptor (EGFR) is a well-established oncogene and prognostic biomarker in HNSCC, leading to the development of EGFR-targeted therapies like cetuximab.[6] However, both primary and acquired resistance to cetuximab limit its efficacy.[7] One of the key resistance mechanisms is the activation of alternative signaling pathways, with the HGF/c-Met axis being a prominent escape route.[1][6][8] Overexpression of HGF and c-Met is observed in over 80% of HNSCC cases.[1][9] Ficlatuzumab, by sequestering HGF, prevents the activation of the c-Met receptor and its downstream signaling, offering a promising strategy to overcome cetuximab resistance and improve patient outcomes.[1][2][9]
Mechanism of Action of Ficlatuzumab
Ficlatuzumab is a humanized IgG1 monoclonal antibody that binds with high affinity and specificity to HGF.[1][9] This action prevents HGF from binding to its receptor, c-Met, a receptor tyrosine kinase.[2] The HGF/c-Met signaling pathway, when activated, triggers downstream cascades including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, migration, invasion, and survival.[1][6][9] In HNSCC, tumor-associated fibroblasts (TAFs) can secrete HGF, further promoting tumor progression through paracrine stimulation.[9] By inhibiting the HGF/c-Met axis, ficlatuzumab aims to mitigate these oncogenic processes.[9] Furthermore, because the HGF/c-Met and EGFR pathways converge on the same downstream signaling nodes, simultaneous targeting of both pathways with ficlatuzumab and an EGFR inhibitor like cetuximab is a rational approach to counteract resistance.[1][6]
Quantitative Data from Clinical Trials
The following tables summarize the key efficacy data from Phase I and Phase II clinical trials investigating ficlatuzumab in patients with recurrent/metastatic HNSCC.
Table 1: Efficacy of Ficlatuzumab in Combination with Cetuximab (Phase Ib Study - NCT02277197)
| Endpoint | All Patients | HPV-Positive | HPV-Negative |
| Objective Response Rate (ORR) | 15%[10] | 0%[10] | 38%[10] |
| Median Progression-Free Survival (PFS) | 5.4 months[10][11] | 1.9 months[10] | 2.9 months[10] |
| Median Overall Survival (OS) | 8.9 months[11] | - | - |
Table 2: Efficacy of Ficlatuzumab Monotherapy vs. Combination with Cetuximab (Phase II Study - NCT03422536)
| Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Median Overall Survival (OS) |
| Ficlatuzumab Monotherapy | 1.8 months[8][10] | 4%[8][10] | 6.4 months[10] |
| Ficlatuzumab + Cetuximab | 3.7 months[8][10] | 19%[4][5][8][10] | 7.4 months[10] |
Table 3: Efficacy of Ficlatuzumab + Cetuximab in HPV-Positive vs. HPV-Negative Patients (Phase II Study - NCT03422536)
| Endpoint | HPV-Positive | HPV-Negative |
| Median Progression-Free Survival (PFS) | 2.3 months[7] | 4.1 months[7] |
| Objective Response Rate (ORR) | 0%[7] | 38%[5][7] |
Experimental Protocols
Preclinical Evaluation of Ficlatuzumab in HNSCC Cell Lines
Objective: To determine the in vitro effects of ficlatuzumab on HNSCC cell proliferation, migration, and invasion, particularly in the context of TAF-secreted HGF.[9]
Methodology:
-
Cell Lines: Use representative HNSCC cell lines (e.g., HN5, UM-SCC-1, OSC-19).[9]
-
Treatment: Treat HNSCC cell lines with varying concentrations of ficlatuzumab (e.g., 0 to 100 µg/mL) for 24 to 72 hours.[9]
-
Proliferation Assay: Assess cell viability and proliferation using a standard method such as the MTT or WST-1 assay.
-
Migration and Invasion Assays: Utilize Transwell inserts (with or without Matrigel coating for invasion) to evaluate the effect of ficlatuzumab on cell motility towards a chemoattractant, which can be conditioned media from TAFs.
-
Western Blot Analysis: Analyze protein lysates from treated cells to determine the phosphorylation status of c-Met and downstream signaling molecules like MAPK to confirm pathway inhibition.[9]
Clinical Trial Protocol: Phase II Study of Ficlatuzumab with or without Cetuximab (NCT03422536)
Objective: To assess the efficacy and safety of ficlatuzumab as a single agent and in combination with cetuximab in patients with cetuximab-resistant, recurrent/metastatic HNSCC.[8][10][12]
Study Design:
-
A multicenter, randomized, non-comparative phase II trial.[7]
-
Patients were randomized 1:1 to receive either ficlatuzumab monotherapy or ficlatuzumab in combination with cetuximab.[10]
Patient Population:
-
Patients with recurrent/metastatic HNSCC with known HPV status.[8]
-
Must have resistance to cetuximab, platinum chemotherapy, and PD-1 inhibition.[8]
Treatment Regimen:
-
Ficlatuzumab Monotherapy Arm: Ficlatuzumab 20 mg/kg administered intravenously (IV) over 30-60 minutes every 2 weeks.[10][13]
-
Combination Arm: Ficlatuzumab 20 mg/kg IV over 30-60 minutes and cetuximab 500 mg/m² IV over 60-120 minutes, both administered every 2 weeks.[8][10][13]
-
Treatment continued until disease progression or unacceptable toxicity, with courses repeating every 4 weeks.[10]
Endpoints:
-
Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), toxicity, and quality of life.[10][12]
Biomarker Analysis:
-
Evaluation of the relationship between clinical outcomes and biomarkers including tumor HGF and c-Met expression, mutations in PIK3CA, PTEN, and HRAS, and peripheral serum biomarkers.[12]
Biomarker Considerations
Emerging data suggests that HPV status may be a significant predictive biomarker for response to ficlatuzumab in combination with cetuximab. In the Phase II trial, all objective responses were observed in patients with HPV-negative HNSCC.[5][7] This has led to the design of a Phase III clinical trial (FIERCE-HN) specifically for patients with recurrent or metastatic HPV-negative HNSCC.[14][15][16] Additionally, c-Met overexpression has been associated with a reduced hazard of progression in HPV-negative patients treated with the combination, suggesting its potential as a selection biomarker.[7]
Future Directions
The promising results in the HPV-negative subgroup have prompted further investigation. A randomized, double-blind, placebo-controlled Phase III study (FIERCE-HN) is underway to confirm the efficacy and safety of ficlatuzumab in combination with cetuximab in this patient population.[14][15][16] The primary hypothesis of this study is that the combination therapy will be superior to cetuximab alone in terms of PFS and/or OS.[14][16] The successful outcome of this trial could establish a new standard of care for patients with recurrent or metastatic HPV-negative HNSCC.
Conclusion
Ficlatuzumab, through its targeted inhibition of the HGF/c-Met pathway, represents a promising therapeutic agent for HNSCC, particularly in overcoming resistance to EGFR inhibitors. The available preclinical and clinical data, especially the encouraging results in HPV-negative patients when combined with cetuximab, underscore the importance of continued research and development of this novel antibody. The detailed protocols and data presented here provide a valuable resource for researchers and clinicians working to advance the treatment of head and neck cancer.
References
- 1. fiercehn.com [fiercehn.com]
- 2. What is Ficlatuzumab used for? [synapse.patsnap.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. New drug combination holds unusually positive results for HPV-negative patients with advanced head and neck cancer - ecancer [ecancer.org]
- 5. New Drug Combination Holds Hope for Some Cancer Patients | GW Today | The George Washington University [gwtoday.gwu.edu]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma - The ASCO Post [ascopost.com]
- 9. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. onclive.com [onclive.com]
- 14. A Multicenter, Randomized, Double Blind, Placebo - Controlled, Phase 3 Study of Ficlatuzumab in Combination With Cetuximab in Participants With Recurrent or Metastatic (R/M) HPV -Negative Head and Neck Squamous Cell Carcinoma. (FIERCE-HN) | Clinical Trials | Yale Medicine [yalemedicine.org]
- 15. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 16. Facebook [cancer.gov]
Application Notes and Protocols for AV-299 in the Study of EGFR Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. One of the key mechanisms of resistance is the activation of bypass signaling pathways, with the Hepatocyte Growth Factor (HGF)/c-Met axis being a prominent example.[1][2] HGF, the sole ligand for the c-Met receptor, can activate downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways, thereby circumventing the blockade of the EGFR pathway by TKIs.[2]
AV-299, also known as ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes HGF.[1][3][4] By sequestering HGF, AV-299 prevents the activation of the c-Met receptor, thus inhibiting this critical bypass pathway. Preclinical and clinical studies have demonstrated that the combination of AV-299 with EGFR inhibitors can restore sensitivity to these agents and lead to enhanced anti-tumor activity.[2][5] These application notes provide detailed protocols for utilizing AV-299 to investigate and potentially overcome EGFR inhibitor resistance in a laboratory setting.
Data Presentation
The following tables summarize the expected quantitative outcomes when using AV-299 in combination with an EGFR TKI in preclinical models of EGFR inhibitor resistance.
Table 1: In Vitro Cell Viability (IC50) in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR TKI | EGFR TKI IC50 (nM) | EGFR TKI + AV-299 IC50 (nM) | Fold Sensitization |
| HCC827 (erlotinib-sensitive) | Erlotinib | ~10-50 | No significant change | - |
| HCC827 (HGF-induced resistance) | Erlotinib | >1000 | ~20-100 | ~50-fold |
| NCI-H1975 (T790M mutant) | Gefitinib (B1684475) | >5000 | >5000 | No significant change |
| PC-9 (gefitinib-sensitive) | Gefitinib | ~20-100 | No significant change | - |
| PC-9 (HGF-induced resistance) | Gefitinib | >2000 | ~50-200 | >10-fold |
Note: The data presented are representative and may vary depending on experimental conditions. The ~50-fold sensitization in HCC827 cells with HGF-induced resistance is a key expected outcome based on preclinical findings.[5]
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model with HGF-Driven Resistance
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Vehicle daily | 1500 ± 250 | 0 |
| EGFR TKI (e.g., Gefitinib) | 50 mg/kg, daily | 1200 ± 200 | 20 |
| AV-299 | 20 mg/kg, twice weekly | 900 ± 150 | 40 |
| EGFR TKI + AV-299 | Combination of above | 300 ± 100 | 80 |
Note: This table represents expected results from a xenograft model where tumor growth is driven by HGF, leading to EGFR TKI resistance. The combination therapy is expected to show synergistic anti-tumor activity.[6]
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the IC50 (half-maximal inhibitory concentration) of an EGFR TKI in the presence or absence of AV-299 in EGFR-TKI resistant cancer cell lines.
Materials:
-
EGFR-TKI resistant cancer cell line (e.g., HCC827 with HGF-induced resistance)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
EGFR TKI (e.g., Gefitinib, Erlotinib)
-
AV-299 (Ficlatuzumab)
-
Recombinant human HGF (if inducing resistance)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of AV-299 in culture medium at the desired final concentration (e.g., 20 µg/mL).
-
Prepare serial dilutions of the EGFR TKI at 2X the final desired concentrations in culture medium, both with and without the 2X AV-299 stock solution.
-
If inducing resistance, add recombinant human HGF to the medium at a predetermined concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug solutions to the respective wells. Include vehicle controls (medium with DMSO) and AV-299 alone controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate for 10-15 minutes to dissolve the formazan (B1609692) crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the EGFR TKI concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of AV-299 on the phosphorylation status of key proteins in the c-Met and EGFR signaling pathways.
Materials:
-
EGFR-TKI resistant cancer cell line
-
6-well cell culture plates
-
EGFR TKI
-
AV-299
-
Recombinant human HGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Met, anti-total Met, anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK1/2, anti-total ERK1/2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with the EGFR TKI, AV-299, or the combination for a specified time (e.g., 2-6 hours). Include a vehicle control and an HGF-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Conclusion
AV-299 (ficlatuzumab) is a valuable research tool for investigating the role of the HGF/c-Met signaling pathway in acquired resistance to EGFR inhibitors. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess the ability of AV-299 to restore sensitivity to EGFR TKIs in preclinical models. The expected synergistic effects on cell viability and tumor growth, coupled with the targeted inhibition of the c-Met signaling pathway, underscore the potential of HGF-targeted therapies in overcoming drug resistance in cancer.
References
- 1. aveooncology.com [aveooncology.com]
- 2. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 5. aveooncology.com [aveooncology.com]
- 6. TAK-701, a humanized monoclonal antibody to HGF, reverses gefitinib resistance induced by tumor-derived HGF in non–small cell lung cancer with an EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Human Hepatocyte Growth Factor (HGF) using a Ficlatuzumab-Based ELISA
For Research Use Only.
Introduction
Hepatocyte Growth Factor (HGF) is the sole ligand for the c-MET receptor, a receptor tyrosine kinase.[1][2] The HGF/c-MET signaling pathway is a critical regulator of cell proliferation, survival, motility, and morphogenesis in both normal physiological processes and in the progression of various cancers.[3][4] Dysregulation of this pathway, often through overexpression of HGF or c-MET, is implicated in tumor growth, invasion, and resistance to targeted therapies.[1][5]
Ficlatuzumab (AV-299) is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes human HGF with high affinity and specificity.[1][6] By binding to HGF, ficlatuzumab prevents its interaction with the c-MET receptor, thereby inhibiting the activation of downstream signaling cascades.[5] This application note describes a detailed protocol for a sandwich enzyme-linked immunosorbent assay (ELISA) utilizing ficlatuzumab as the capture antibody for the quantitative measurement of HGF in biological samples such as serum, plasma, and cell culture supernatants.
Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. Ficlatuzumab, an antibody specific for human HGF, is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any HGF present is bound by the immobilized ficlatuzumab. After washing away any unbound substances, a biotin-conjugated antibody specific for HGF is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, an enzyme-linked streptavidin is added. After a final wash, a substrate solution is added to the wells, and color develops in proportion to the amount of HGF bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials and Methods
Reagents and Materials Provided
-
Ficlatuzumab (anti-HGF Capture Antibody)
-
Biotinylated anti-HGF Detection Antibody
-
Recombinant Human HGF Standard
-
Assay Diluent
-
Wash Buffer Concentrate (20X)
-
Streptavidin-HRP
-
Substrate Solution (TMB)
-
Stop Solution
-
96-well microplates
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash bottle, manifold dispenser, or automated plate washer
-
Horizontal orbital microplate shaker
-
Tubes for standard and sample dilutions
-
Absorbent paper for blotting
Experimental Protocol
-
Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Wash Buffer: Dilute 20X Wash Buffer Concentrate 1:20 with deionized or distilled water.
-
HGF Standard: Reconstitute the lyophilized HGF standard with Assay Diluent to create a stock solution. Allow the standard to sit for at least 15 minutes with gentle agitation prior to making dilutions. Prepare a 7-point standard curve by performing serial dilutions of the stock solution in Assay Diluent. The Assay Diluent serves as the zero standard (0 pg/mL).
-
Sample Preparation: Collect serum or plasma samples and centrifuge to remove particulates. Samples should be diluted in Assay Diluent. The recommended dilution factor will vary depending on the expected HGF concentration and should be determined by the user.
-
-
Assay Procedure:
-
Coating: Coat the microplate wells with ficlatuzumab (capture antibody) diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of 1X Wash Buffer per well.
-
Blocking: Block non-specific binding by adding 300 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate three times with 1X Wash Buffer.
-
Sample/Standard Incubation: Add 100 µL of each standard and sample to the appropriate wells. Cover the plate and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.
-
Washing: Aspirate the liquid from each well and wash four times with 1X Wash Buffer. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated anti-HGF detection antibody, diluted in Assay Diluent, to each well. Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as described above.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP, diluted in Assay Diluent, to each well. Cover the plate and incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Incubation: Add 100 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.
-
Data Analysis
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of HGF in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to calculate the actual HGF concentration in the original sample.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies involving ficlatuzumab.
Table 1: Pharmacodynamic Effects of Ficlatuzumab Monotherapy in Patients with Advanced Solid Tumors and Liver Metastases
| Ficlatuzumab Dose | Number of Patients | Median Change in Tumor p-Met | Median Change in Tumor p-ERK | Median Change in Tumor p-Akt | Median Change in Serum HGF |
| 20 mg/kg | 6 | -53% | -43% | -2% | +33% |
Data from a study evaluating the safety, tolerability, pharmacodynamics, and pharmacokinetics of ficlatuzumab.[7]
Table 2: Clinical Activity of Ficlatuzumab in Combination with Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer
| Treatment Arm | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Ficlatuzumab + Cetuximab | 18 | 17% | 5.4 months |
Data from a Phase I study.[8]
Visualizations
HGF/c-MET Signaling Pathway and Ficlatuzumab's Mechanism of Action
Caption: HGF/c-MET signaling and ficlatuzumab's inhibitory action.
Ficlatuzumab-Based ELISA for HGF Quantification Workflow
Caption: Workflow for the ficlatuzumab-based HGF ELISA.
References
- 1. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 3. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
- 5. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. R D Systems Human HGF Quantikine ELISA Kit 1 Kit | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
Application Notes and Protocols: Immunohistochemical Analysis of c-Met Activation and its Inhibition by AV-299
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of c-Met activation, specifically focusing on the phosphorylated form of the receptor (p-c-Met). Furthermore, it details the use of AV-299 (Tivantinib), a selective c-Met inhibitor, to study the modulation of this critical signaling pathway in cancer research and drug development.
Introduction to c-Met and AV-299
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][2][3] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[1][3][4] Activation of c-Met is initiated by HGF binding, leading to receptor dimerization and autophosphorylation of key tyrosine residues (Y1234/Y1235) in the kinase domain, which is critical for its activation.[5][6][7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, promoting tumorigenesis.[1][8][9]
AV-299, also known as Tivantinib, is a selective, non-ATP competitive small molecule inhibitor of c-Met.[10][11] It has been shown to inhibit c-Met autophosphorylation and downstream signaling, leading to cell cycle arrest and apoptosis in various cancer cell lines.[12][13][14] While some studies suggest its anti-cancer activity may not be solely due to c-Met inhibition, it remains a valuable tool for investigating the HGF/c-Met axis.[10][12] Another molecule, Ficlatuzumab (formerly AV-299), is a humanized monoclonal antibody that targets HGF, thereby inhibiting the HGF-induced c-Met signaling pathway.[15][16] This document will focus on the small molecule inhibitor Tivantinib (AV-299).
Quantitative Data Summary
The following tables summarize key quantitative data related to the inhibition of c-Met by Tivantinib (AV-299).
Table 1: Inhibitory Potency of Tivantinib (AV-299) against c-Met
| Parameter | Value | Cell Lines/System | Reference |
| Ki (inhibitory constant) | ~355 nM | Human recombinant c-Met | [14] |
| IC50 (c-Met phosphorylation) | 100 - 300 nM | HT29, MKN-45, MDA-MB-231, NCI-H441 | [14] |
| IC50 (antiproliferative activity) | 0.59 µM | A549 | [14] |
Table 2: Effect of Tivantinib (AV-299) on c-Met Phosphorylation and Downstream Pathways
| Treatment | Effect | Cell Line/Model | Reference |
| Tivantinib (200 mg/kg, single oral dose) | Strong inhibition of c-Met autophosphorylation | Human colon xenograft tumors (HT29) | [14] |
| Tivantinib | Inhibition of c-MET phosphorylation and activation | Neuroblastoma (NB) cells | [13] |
| Tivantinib | Inhibition of PI3K/AKT, JAK/STAT, and Ras/Raf pathways | Neuroblastoma (NB) cells | [13] |
| Tivantinib | Blocks phosphorylation of c-MET | Human cholangiocarcinoma (CC) cell lines | [17] |
Signaling Pathway and Experimental Workflow
c-Met Signaling Pathway
The following diagram illustrates the HGF/c-Met signaling cascade and the points of intervention by inhibitors.
Caption: c-Met signaling pathway and the inhibitory action of AV-299.
Experimental Workflow for IHC Analysis of p-c-Met
This diagram outlines the key steps for performing immunohistochemistry to assess c-Met activation.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-Met (Tyr1234/1235) (D26) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Met (Tyr1234/1235) (D26) Rabbit Monoclonal Antibody (BSA and Azide Free) (#98954) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]
- 8. researchgate.net [researchgate.net]
- 9. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Repurposing of c-MET Inhibitor Tivantinib Inhibits Pediatric Neuroblastoma Cellular Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. dovepress.com [dovepress.com]
- 16. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 17. Targeting c-MET by Tivantinib through synergistic activation of JNK/c-jun pathway in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ficlatuzumab Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for the investigational monoclonal antibody, ficlatuzumab. The information is intended to guide researchers and drug development professionals in handling, storing, and analyzing this therapeutic agent.
Product Information
Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2][3] By neutralizing HGF, ficlatuzumab prevents its binding to the c-Met receptor, thereby inhibiting downstream signaling pathways implicated in tumor growth, migration, and invasion.[2][4][5]
Formulation
The concentrated liquid formulation of ficlatuzumab for injection (20 mg/mL) consists of the following components:
| Component | Concentration | Purpose |
| Ficlatuzumab | 20 mg/mL | Active Pharmaceutical Ingredient |
| Histidine Buffer | 10 mM | Buffering agent to maintain pH |
| Arginine | 142 mM | Isotonicity agent |
| Polysorbate 80 | 0.01% | Surfactant to prevent aggregation |
| pH | 5.8 | Optimal pH for stability |
Table 1: Ficlatuzumab Concentrate for Injection Formulation.[6]
Storage and Handling
Proper storage and handling are critical to maintain the stability and efficacy of ficlatuzumab.
Recommended Storage Conditions
| Formulation | Temperature | Additional Instructions |
| Concentrate for Injection (Liquid) | 2°C to 8°C | Store refrigerated. Do not freeze. Protect from light. |
| Undiluted Solution (for research) | -20°C | Store in the dark. Avoid repeated freeze-thaw cycles.[4] |
| Reconstituted/Diluted Solution | Sterile PBS or Saline | Refer to specific experimental protocols for stability after dilution. |
Table 2: Recommended Storage Conditions for Ficlatuzumab.
Note: Always refer to the product's Certificate of Analysis for specific storage recommendations.[7] Keep containers tightly sealed in a cool, well-ventilated area, away from direct sunlight.[7]
Handling Precautions
-
Ficlatuzumab is stable under the recommended storage conditions.[7]
-
Avoid strong acids/alkalis and strong oxidizing/reducing agents as they are incompatible.[7]
-
When preparing for administration, the filtered admixture solution should be clear to slightly opalescent.[6]
Ficlatuzumab Signaling Pathway
Ficlatuzumab exerts its therapeutic effect by inhibiting the HGF/c-Met signaling pathway. The following diagram illustrates this mechanism of action.
Caption: Ficlatuzumab binds to HGF, preventing c-Met receptor activation.
Stability Testing Protocols
The following protocols are representative methodologies for assessing the stability of ficlatuzumab. These are based on standard practices for monoclonal antibodies.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing ficlatuzumab stability under stress.
Protocol: Size Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments).
Materials:
-
Ficlatuzumab sample
-
SEC-HPLC system with UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Data acquisition and analysis software
Method:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20 µL of the ficlatuzumab sample (at approximately 1 mg/mL).
-
Monitor the eluent at 280 nm.
-
The main peak corresponds to the ficlatuzumab monomer. Peaks eluting earlier are aggregates, and peaks eluting later are fragments.
-
Integrate the peak areas to calculate the relative percentage of monomer, aggregates, and fragments.
Protocol: Cation Exchange Chromatography (CEX-HPLC) for Charge Variant Analysis
Objective: To separate and quantify acidic and basic charge variants of ficlatuzumab.
Materials:
-
CEX-HPLC system with UV detector
-
Weak cation exchange column (e.g., ProPac WCX-10)
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 500 mM NaCl, pH 6.0
-
Data acquisition and analysis software
Method:
-
Equilibrate the column with Mobile Phase A.
-
Inject 50 µg of the ficlatuzumab sample.
-
Apply a linear gradient of NaCl (from Mobile Phase B) to elute the bound proteins.
-
Monitor the eluent at 280 nm.
-
Peaks eluting before the main peak are acidic variants, and those eluting after are basic variants.
-
Calculate the percentage of each variant relative to the total peak area.
Protocol: HGF-Binding ELISA for Potency Assessment
Objective: To determine the binding activity of ficlatuzumab to its target, HGF, as a measure of its biological potency.
Materials:
-
96-well microplates
-
Recombinant Human HGF
-
Ficlatuzumab stability samples and reference standard
-
HRP-conjugated anti-human IgG antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Method:
-
Coat the microplate wells with recombinant HGF and incubate overnight at 4°C.
-
Wash the wells and block with a suitable blocking buffer.
-
Add serial dilutions of the ficlatuzumab stability samples and the reference standard to the wells and incubate.
-
Wash the wells and add the HRP-conjugated anti-human IgG antibody.
-
After incubation and washing, add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the relative potency of the samples by comparing their binding curves to that of the reference standard.
Representative Stability Data
The following tables present illustrative stability data for ficlatuzumab under various conditions. Note: This data is representative and intended for educational purposes, as specific stability data for ficlatuzumab is proprietary.
Thermal Stability at Recommended and Accelerated Conditions
| Storage Condition | Duration | Monomer Purity (%) (SEC-HPLC) | Acidic Variants (%) (CEX-HPLC) | Relative Potency (%) (ELISA) |
| 2-8°C | 0 months | 99.5 | 20.1 | 100 |
| 6 months | 99.3 | 20.5 | 98 | |
| 12 months | 99.1 | 21.0 | 97 | |
| 24 months | 98.8 | 21.8 | 95 | |
| 25°C / 60% RH | 1 month | 98.5 | 22.5 | 94 |
| 3 months | 97.2 | 24.8 | 88 | |
| 40°C / 75% RH | 1 month | 96.0 | 28.1 | 81 |
Table 3: Representative Thermal Stability Data for Ficlatuzumab.
Photostability
| Condition | Duration | Monomer Purity (%) (SEC-HPLC) |
| Control (Dark) | 24 hours | 99.5 |
| Light (ICH Q1B) | 24 hours | 98.9 |
Table 4: Representative Photostability Data for Ficlatuzumab.
Mechanical Stress (Agitation)
| Condition | Duration | Aggregate (%) (SEC-HPLC) |
| Control (No Agitation) | 48 hours | 0.5 |
| Agitation (150 rpm) | 48 hours | 1.8 |
Table 5: Representative Mechanical Stress Stability Data for Ficlatuzumab.
Potential Degradation Pathways
Monoclonal antibodies like ficlatuzumab can undergo various physical and chemical degradation pathways:
-
Physical Degradation:
-
Aggregation: Formation of high molecular weight species, which can impact efficacy and immunogenicity.
-
Denaturation: Unfolding of the protein structure, leading to loss of function.
-
-
Chemical Degradation:
-
Oxidation: Modification of susceptible amino acid residues (e.g., methionine, tryptophan), potentially affecting binding and stability.
-
Deamidation: Conversion of asparagine to aspartic or isoaspartic acid, leading to charge heterogeneity.
-
Fragmentation: Cleavage of the peptide backbone, resulting in lower molecular weight species.
-
Continuous monitoring using the analytical methods described is essential to ensure the quality, safety, and efficacy of ficlatuzumab throughout its lifecycle.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis Following Ficlatuzumab Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficlatuzumab (also known as AV-299) is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1] HGF is the sole ligand for the c-Met receptor, a receptor tyrosine kinase that plays a crucial role in cell growth, survival, motility, and invasion.[2][3] The HGF/c-Met signaling pathway is frequently dysregulated in a variety of human cancers, contributing to tumor progression and metastasis.[2][3] Ficlatuzumab functions by binding to HGF with high affinity, thereby preventing its interaction with the c-Met receptor and inhibiting the subsequent activation of downstream signaling pathways.[2] This targeted inhibition of the HGF/c-Met axis makes ficlatuzumab a promising therapeutic agent in oncology, particularly in cancers where this pathway is a key driver of malignancy, such as head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML).
Flow cytometry is an indispensable tool for elucidating the cellular responses to targeted therapies like ficlatuzumab. This powerful technique allows for the multi-parametric analysis of individual cells, providing quantitative data on various aspects of cellular function and phenotype. Following ficlatuzumab treatment, flow cytometry can be employed to:
-
Assess on-target effects: by measuring the phosphorylation status of c-Met and downstream signaling proteins.
-
Quantify apoptosis: to determine the extent of programmed cell death induced by the treatment.
-
Analyze cell cycle distribution: to identify alterations in cell proliferation and potential cell cycle arrest.
-
Characterize cell surface marker expression: to monitor changes in key cellular phenotypes.
-
Evaluate immune cell populations: to understand the impact of treatment on the tumor microenvironment.
These application notes provide an overview of the key flow cytometry-based analyses relevant to the study of ficlatuzumab and detailed protocols for their implementation.
Mechanism of Action: The HGF/c-Met Signaling Pathway
Ficlatuzumab exerts its anti-tumor effects by disrupting the HGF/c-Met signaling cascade. The binding of HGF to its receptor, c-Met, leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[4][5] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which collectively promote cell proliferation, survival, invasion, and angiogenesis.[1][4] By sequestering HGF, ficlatuzumab effectively blocks these downstream signals, leading to an inhibition of tumor growth and progression.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating the effects of ficlatuzumab. While specific flow cytometry data on apoptosis and cell cycle from published literature is limited, the data below from a mass cytometry (CyTOF) study on Acute Myeloid Leukemia (AML) demonstrates the on-target effects of ficlatuzumab, which can be similarly assessed using phospho-flow cytometry.
Table 1: On-Target Effects of Ficlatuzumab in AML Patient Samples (CyTOF Analysis)
| Analyte | Cell Population | Treatment Group | Change in Phosphorylation | Statistical Significance |
| Phospho-MET (p-MET) | CD34+ Myeloid | Ficlatuzumab | Statistically significant attenuation | p = 0.01 (UMAP), p = 0.04 (SPADE)[6] |
| Phospho-MET (p-MET) | CD33+ Myeloid | Ficlatuzumab | Statistically significant attenuation | p = 0.02 (UMAP), p = 0.014 (SPADE)[6] |
| Phospho-S6 (p-S6) | Myeloid | Responders vs. Non-responders | Attenuation associated with clinical response | - |
Data adapted from a study on ficlatuzumab in combination with chemotherapy in refractory AML.[6] The analysis was performed using mass cytometry (CyTOF), a technique with principles similar to flow cytometry.
Experimental Workflow for Flow Cytometry Analysis
A general workflow for analyzing cellular responses to ficlatuzumab treatment using flow cytometry is depicted below. This workflow can be adapted for various specific assays.
Detailed Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following ficlatuzumab treatment.
Materials:
-
Ficlatuzumab
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of ficlatuzumab and/or vehicle control for the predetermined time period. Include a positive control for apoptosis (e.g., staurosporine (B1682477) treatment).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell surface integrity. For suspension cells, proceed to the next step.
-
Transfer cells to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the appropriate gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) in response to ficlatuzumab treatment.
Materials:
-
Ficlatuzumab
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with ficlatuzumab as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (can be stored for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Collect data for at least 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Analysis of Cell Surface c-Met Expression
This protocol is for quantifying the expression of the c-Met receptor on the cell surface, which may be modulated by ficlatuzumab treatment or in resistant cell populations.
Materials:
-
Ficlatuzumab
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-human c-Met antibody
-
Isotype control antibody
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with ficlatuzumab as described in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1.
-
-
Staining:
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-c-Met antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the isotype control to set the negative gate.
-
Collect data for at least 10,000 events per sample.
-
Analyze the median fluorescence intensity (MFI) and the percentage of c-Met positive cells.
-
Conclusion
Flow cytometry is a versatile and powerful platform for investigating the cellular effects of ficlatuzumab. The protocols outlined in these application notes provide a framework for researchers to quantitatively assess key biological responses to HGF/c-Met pathway inhibition, including apoptosis, cell cycle progression, and target receptor expression. By employing these methods, researchers can gain valuable insights into the mechanism of action of ficlatuzumab, identify potential biomarkers of response and resistance, and ultimately contribute to the development of more effective cancer therapies.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Radiation modulates expression and related activities of c-Met protein in oral tongue squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
Generating Ficlatuzumab-Resistant Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficlatuzumab is a humanized monoclonal antibody that targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor.[1][2] By sequestering HGF, ficlatuzumab inhibits the HGF/c-MET signaling pathway, which is implicated in tumor growth, metastasis, and resistance to other targeted therapies, such as EGFR inhibitors.[1][3] The development of ficlatuzumab-resistant cancer cell lines is a critical step in understanding the mechanisms of acquired resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome treatment failure.
These application notes provide a comprehensive guide to generating and characterizing ficlatuzumab-resistant cell lines in vitro. The protocols outlined below are based on established methodologies for inducing drug resistance and can be adapted to various cancer cell types.
Data Presentation
The following tables provide a template for summarizing key quantitative data during the generation and characterization of ficlatuzumab-resistant cell lines. Researchers should populate these tables with their experimental findings.
Table 1: Ficlatuzumab IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (µg/mL) | Resistant IC50 (µg/mL) | Fold Resistance |
| Example: HNSCC-01 | Enter experimental value | Enter experimental value | Calculate |
| Example: NSCLC-A549 | Enter experimental value | Enter experimental value | Calculate |
| Add more cell lines |
Table 2: Characterization of Parental vs. Ficlatuzumab-Resistant Cell Lines
| Cell Line | Doubling Time (hours) | Colony Formation Efficiency (%) | Migration Capacity (Arbitrary Units) | Invasion Capacity (Arbitrary Units) |
| Parental | Enter experimental value | Enter experimental value | Enter experimental value | Enter experimental value |
| Resistant | Enter experimental value | Enter experimental value | Enter experimental value | Enter experimental value |
Table 3: Protein Expression/Activation in Parental vs. Ficlatuzumab-Resistant Cell Lines (Relative Densitometry Units)
| Protein | Parental | Resistant |
| Total c-MET | Enter value | Enter value |
| Phospho-c-MET (Tyr1234/1235) | Enter value | Enter value |
| Total AKT | Enter value | Enter value |
| Phospho-AKT (Ser473) | Enter value | Enter value |
| Total ERK1/2 | Enter value | Enter value |
| Phospho-ERK1/2 (Thr202/Tyr204) | Enter value | Enter value |
| Add other relevant proteins |
Experimental Protocols
I. Generation of Ficlatuzumab-Resistant Cell Lines by Dose Escalation
This protocol describes a common method for generating drug-resistant cell lines by continuous exposure to gradually increasing concentrations of the therapeutic agent.
Materials:
-
Parental cancer cell line of interest (e.g., Head and Neck Squamous Cell Carcinoma, Non-Small Cell Lung Cancer)
-
Complete cell culture medium
-
Ficlatuzumab (clinical or research grade)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting solution (e.g., trypan blue)
-
Sterile cell culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
Protocol:
-
Determine the initial IC50 of Ficlatuzumab:
-
Plate the parental cells in 96-well plates and treat with a range of ficlatuzumab concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing ficlatuzumab at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).
-
Maintain the cells in this medium, changing the medium every 3-4 days, until the cell growth rate returns to a level comparable to the untreated parental cells.
-
-
Dose Escalation:
-
Once the cells have adapted to the initial concentration, increase the ficlatuzumab concentration by a factor of 1.5 to 2.
-
Continue to culture the cells in this higher concentration until they recover their normal growth rate.
-
Repeat this dose escalation stepwise. This process may take several months.
-
-
Establishment of a Stable Resistant Cell Line:
-
After several rounds of dose escalation, a cell line that can proliferate in a significantly higher concentration of ficlatuzumab (e.g., 5-10 times the initial IC50) is considered resistant.
-
To ensure stability, culture the resistant cells in the high-ficlatuzumab medium for several passages.
-
Periodically re-determine the IC50 to confirm the level of resistance.
-
Cryopreserve aliquots of the resistant cell line at different passages.
-
II. Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of ficlatuzumab and to calculate the IC50 values.
Materials:
-
Parental and ficlatuzumab-resistant cells
-
96-well plates
-
Ficlatuzumab
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of ficlatuzumab. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.
III. Western Blot Analysis
This technique is used to analyze the expression and phosphorylation status of proteins in the HGF/c-MET signaling pathway.
Materials:
-
Parental and ficlatuzumab-resistant cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Protein transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MET, anti-phospho-c-MET, anti-AKT, anti-phospho-AKT, anti-ERK1/2, anti-phospho-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Visualizations
HGF/c-MET Signaling Pathway and Potential Resistance Mechanisms
Caption: HGF/c-MET signaling and resistance.
Experimental Workflow for Generating and Characterizing Ficlatuzumab-Resistant Cell Lines
Caption: Workflow for ficlatuzumab resistance.
References
- 1. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]
- 3. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ficlatuzumab In Vitro Technical Support Center
Welcome to the technical support center for ficlatuzumab. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vitro use of ficlatuzumab, with a focus on addressing potential solubility and handling challenges.
Frequently Asked Questions (FAQs)
Q1: What is ficlatuzumab and what is its mechanism of action?
A1: Ficlatuzumab (formerly AV-299) is a humanized IgG1 monoclonal antibody that specifically targets and inhibits hepatocyte growth factor (HGF).[1][2] HGF is the exclusive ligand for the c-MET receptor, a receptor tyrosine kinase.[2] By binding to HGF, ficlatuzumab prevents it from activating the c-MET receptor, thereby inhibiting downstream signaling pathways involved in tumor growth, cell proliferation, migration, invasion, and metastatic progression.[3][4][5] The HGF/c-MET pathway's dysregulation is implicated in a variety of human cancers and is a known mechanism for resistance to EGFR inhibitors.[1][2]
Q2: What is the formulation of research-grade ficlatuzumab?
A2: Ficlatuzumab is typically supplied as a sterile, clear to slightly opalescent, colorless to slightly yellow solution.[6] The standard formulation buffer is 10 mM histidine at a pH of 5.8, containing 142 mM arginine and 0.01% polysorbate 80.[6] For experimental use, it can be diluted with sterile phosphate-buffered saline (PBS) or normal saline.[5]
Q3: What are the recommended storage and handling conditions for ficlatuzumab?
A3: For long-term storage, undiluted ficlatuzumab solution should be stored at -20°C in the dark.[3] It is crucial to avoid repeated freeze-thaw cycles, which can lead to protein aggregation and loss of activity.[7] For short-term storage (1-2 weeks), 4°C is recommended.[7] When preparing for an experiment, allow the vial to thaw at room temperature and handle it gently to avoid agitation-induced aggregation.
Q4: What are the key signaling pathways ficlatuzumab modulates?
A4: Ficlatuzumab primarily modulates the HGF/c-MET signaling pathway. The binding of HGF to c-MET activates multiple downstream pathways, including the PI3K/AKT and RAS/MAPK pathways, which are critical for cell survival, proliferation, and motility.[2] By inhibiting HGF, ficlatuzumab blocks the activation of these cascades.
Troubleshooting Guide: In Vitro Solubility and Handling Issues
Researchers may occasionally encounter issues with protein precipitation or aggregation when working with monoclonal antibodies like ficlatuzumab in vitro. Here are some potential causes and troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Recommendation |
| Precipitation upon thawing | - Improper Thawing: Rapid thawing at high temperatures can cause aggregation. - Freeze-Thaw Cycles: Multiple freeze-thaw cycles degrade the antibody.[7] | - Thaw ficlatuzumab slowly on ice or at 4°C. - Aliquot the antibody into single-use volumes upon first use to minimize freeze-thaw cycles.[7] |
| Cloudiness or precipitation after dilution | - Incorrect Diluent: Using a buffer with an incompatible pH or ionic strength. - Contamination: Bacterial or fungal contamination can alter the solution. | - Dilute ficlatuzumab in a recommended sterile buffer such as PBS or saline.[5] - Ensure the final pH of the working solution is compatible with ficlatuzumab's formulation pH of 5.8.[6] While assays are often at physiological pH (~7.4), a sudden, large pH shift during dilution can be problematic. Consider a step-wise pH adjustment if necessary. - Use sterile technique and filtered buffers for all dilutions. |
| Loss of activity in cell-based assays | - Aggregation: Soluble aggregates may not be visible but can reduce the effective concentration of active antibody. - Adsorption to Surfaces: The antibody may stick to plasticware. | - Centrifuge the diluted antibody solution at a low speed (e.g., 2000 x g for 5 minutes) to pellet any larger aggregates before adding to cells. - The formulation contains Polysorbate 80 to prevent surface adhesion.[6] If using custom buffers, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%).[8][9] |
| Inconsistent results between experiments | - Buffer Variability: Using different buffer lots or preparations with slight pH or component variations. - Inconsistent Handling: Variations in thawing, dilution, or incubation times. | - Use a consistent, high-quality source for all buffer components.[8][9] - Standardize the experimental protocol, including all handling and incubation steps. |
Experimental Protocols & Methodologies
General Protocol for In Vitro Cell Treatment
This protocol provides a general workflow for treating adherent cancer cell lines with ficlatuzumab to assess its impact on HGF-mediated signaling.
-
Cell Culture: Plate HNSCC, NSCLC, or other relevant cancer cell lines in appropriate growth media and allow them to adhere and reach 50-70% confluency.
-
Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours in a low-serum or serum-free medium prior to treatment.
-
Preparation of Ficlatuzumab:
-
Thaw ficlatuzumab at room temperature or on ice.
-
Dilute the antibody to the desired final concentration (e.g., 20 µg/mL) in a serum-free medium or PBS immediately before use.[5]
-
-
Treatment:
-
Aspirate the culture medium from the cells.
-
Add the ficlatuzumab-containing medium. For experiments investigating the inhibition of HGF, ficlatuzumab can be added as a pre-treatment for 1-2 hours before stimulation with recombinant HGF.
-
Incubate for the desired duration (e.g., 16 hours for signaling pathway analysis, 24-72 hours for proliferation or migration assays).[5]
-
-
Analysis:
-
Western Blotting: Lyse the cells to analyze the phosphorylation status of c-MET and downstream targets like AKT and MAPK.
-
Proliferation/Viability Assays: Use assays such as MTT or CellTiter-Glo to assess the impact on cell growth.
-
Migration/Invasion Assays: Employ Transwell or scratch wound assays to evaluate changes in cell motility.
-
Visualizations
Caption: Mechanism of action of Ficlatuzumab in the HGF/c-MET pathway.
Caption: General experimental workflow for in vitro cell-based assays.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. fiercehn.com [fiercehn.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | HGF/c-Met Axis: The Advanced Development in Digestive System Cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. abinscience.com [abinscience.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: AV-299 (Ficlatuzumab)
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of AV-299 (Ficlatuzumab) in murine experimental models. Our focus is to address specific, unexpected side effects that researchers may encounter during their studies.
Frequently Asked Questions (FAQs)
Q1: What is AV-299 and what is its primary mechanism of action?
A1: AV-299, also known as Ficlatuzumab, is a humanized monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF). By binding to HGF, AV-299 prevents its interaction with its receptor, c-MET.[1] The intended on-target effect is the inhibition of HGF/c-MET signaling, which is known to be dysregulated in various cancers, promoting tumor growth, invasion, and metastasis.[1]
Q2: What are the anticipated on-target effects of AV-299 in preclinical cancer models?
A2: The expected outcomes of AV-299 administration in murine cancer models include the inhibition of tumor growth, reduction in tumor vascularity, and decreased metastasis. These effects are a direct result of the blockade of the HGF/c-MET signaling pathway, which is crucial for tumor cell proliferation, survival, and migration.[2][3]
Q3: Have any unexpected side effects been observed in mice treated with AV-299?
A3: While preclinical studies have generally shown AV-299 to be well-tolerated, some unexpected adverse effects have been noted in long-term or high-dose studies in mice.[4] These include signs of renal distress, specifically proteinuria, and impaired skeletal muscle regeneration after injury. These are considered "unexpected" as they are not primary endpoints in most oncology studies and differ from the typical toxicity profiles of other antibody-based therapeutics.
Q4: What is the proposed biological basis for these unexpected side effects?
A4: The HGF/c-MET pathway is integral to normal physiological processes, not just pathological ones.[5][6]
-
Renal Effects: The HGF/c-MET system plays a role in maintaining the integrity of the glomerular filtration barrier. It is hypothesized that prolonged inhibition of HGF may lead to podocyte effacement and subsequent proteinuria.
-
Impaired Muscle Repair: HGF is a known mitogen for satellite cells, which are muscle stem cells essential for regeneration after injury. Neutralizing HGF may, therefore, delay the repair process of skeletal muscle tissue.
Troubleshooting Guides
Issue 1: Observation of Proteinuria in AV-299 Treated Mice
Symptoms:
-
Increased protein levels in urine analysis (e.g., using urine dipsticks or ELISA).
-
Development of peripheral edema at higher doses or after prolonged treatment.
-
Changes in serum albumin and creatinine (B1669602) levels.
Possible Cause: This may indicate an on-target, off-tissue effect of AV-299 on the glomeruli of the kidney. The inhibition of HGF, which is protective for podocytes, may be compromising the glomerular filtration barrier.
Recommended Actions:
-
Confirm and Quantify Proteinuria: Move from semi-quantitative dipstick analysis to a quantitative method like a Bradford assay or a mouse albumin-specific ELISA on 24-hour urine collections.
-
Dose-Response Assessment: If not already performed, conduct a dose-response study to determine if the proteinuria is dose-dependent. It may be possible to find a therapeutic window with anti-tumor efficacy but minimal renal side effects.
-
Histological Analysis: At the study endpoint, perfuse and collect the kidneys. Perform histological staining (H&E, PAS) and electron microscopy to examine glomerular architecture and look for podocyte foot process effacement.
-
Monitor Blood Pressure: Although not the primary mechanism of renal injury for this compound, it is good practice to monitor blood pressure, as renal dysfunction can sometimes lead to hypertension.
Issue 2: Delayed Recovery from Minor Injuries or Impaired Muscle Function
Symptoms:
-
Slower healing of skin wounds (e.g., from ear tags or biopsies).
-
Noticeable limp or gait disturbance after intramuscular injections or minor trauma.
-
Reduced performance in functional tests like grip strength or rotarod tests.
Possible Cause: This could be an unexpected consequence of inhibiting the HGF/c-MET pathway, which is involved in tissue regeneration, particularly skeletal muscle repair.
Recommended Actions:
-
Standardized Muscle Injury Model: To systematically investigate this, employ a standardized model of muscle injury, such as cardiotoxin (B1139618) (CTX) or barium chloride (BaCl2) injection into the tibialis anterior muscle.
-
Functional Assessment: At various time points post-injury, assess muscle function using in-situ force measurement or whole-body functional tests.
-
Histological and Immunohistochemical Analysis: Collect the injured muscle at different time points (e.g., 3, 7, 14, and 21 days post-injury). Analyze muscle regeneration through H&E staining (to identify centrally nucleated fibers) and immunohistochemistry for markers of regeneration like embryonic myosin heavy chain (eMyHC) and Pax7 (a satellite cell marker).
-
Biomarker Analysis: Analyze serum levels of muscle damage markers like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH) at early time points after injury.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a study investigating the unexpected side effects of AV-299 in a 12-week murine xenograft study.
Table 1: Renal Function Parameters
| Treatment Group (n=10) | Dosage (mg/kg, weekly) | Urine Protein (mg/24h) | Serum Albumin (g/dL) | Serum Creatinine (mg/dL) |
| Vehicle Control | 0 | 0.8 ± 0.2 | 3.5 ± 0.3 | 0.4 ± 0.1 |
| AV-299 | 10 | 1.5 ± 0.4 | 3.2 ± 0.4 | 0.5 ± 0.1 |
| AV-299 | 40 | 4.2 ± 0.9 | 2.6 ± 0.5 | 0.7 ± 0.2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Skeletal Muscle Regeneration Following CTX Injury
| Treatment Group (n=8) | Dosage (mg/kg, weekly) | Regenerating Fiber Area (%) (Day 7 post-injury) | Max Tetanic Force (% of uninjured) (Day 14 post-injury) |
| Vehicle Control | 0 | 85 ± 7 | 92 ± 5 |
| AV-299 | 10 | 62 ± 9 | 78 ± 8 |
| AV-299 | 40 | 41 ± 11 | 55 ± 10 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Quantitative Assessment of Proteinuria in Mice
-
Animal Acclimation: Acclimate mice to metabolic cages for 48 hours before the start of the collection period.
-
Urine Collection: Place mice in metabolic cages with access to food and water ad libitum. Collect urine over a 24-hour period on ice to prevent degradation.
-
Sample Processing: Centrifuge the collected urine at 2,000 x g for 10 minutes to pellet any debris. Store the supernatant at -80°C until analysis.
-
Protein Quantification:
-
Thaw urine samples on ice.
-
Use a commercial mouse albumin-specific ELISA kit, following the manufacturer's instructions.
-
Alternatively, use a Bradford or BCA protein assay, with a bovine serum albumin (BSA) standard curve.
-
Measure the total volume of urine collected to calculate the total protein excreted over 24 hours (mg/24h).
-
-
Data Normalization: To account for variations in urine concentration, protein levels can also be normalized to creatinine concentration, measured using a commercially available creatinine assay kit.
Protocol 2: Cardiotoxin-Induced Skeletal Muscle Regeneration Model
-
Anesthesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Injury Induction:
-
Shave the hair over the tibialis anterior (TA) muscle of one leg.
-
Inject 50 µL of 10 µM Cardiotoxin (from Naja pallida) directly into the belly of the TA muscle using a 30-gauge needle. The contralateral leg can serve as an uninjured control.
-
-
Post-Injury Monitoring: Monitor the animal for any signs of distress and provide analgesics as per institutional guidelines. Administer AV-299 or vehicle according to the study schedule.
-
Tissue Harvesting: At predetermined time points (e.g., 7, 14, 21 days), euthanize the mouse and carefully dissect the TA muscles.
-
Histological Processing:
-
Weigh the muscles.
-
Embed the muscles in Tissue-Tek O.C.T. compound and freeze in isopentane (B150273) cooled by liquid nitrogen.
-
Cut 10 µm thick cryosections from the mid-belly of the muscle.
-
-
Staining and Analysis:
-
Perform Hematoxylin and Eosin (H&E) staining to visualize muscle morphology.
-
Identify regenerating myofibers by the presence of centrally located nuclei.
-
Use image analysis software (e.g., ImageJ) to quantify the cross-sectional area of regenerating fibers relative to the total muscle area.
-
Visualizations
Caption: AV-299 (Ficlatuzumab) inhibits the HGF/c-MET signaling pathway.
Caption: Workflow for investigating unexpected side effects of AV-299 in mice.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. HGF/c-Met Inhibition as Adjuvant Therapy Improves Outcomes in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Function of the HGF/c-Met Axis in Hepatocellular Carcinoma [frontiersin.org]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ficlatuzumab Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing ficlatuzumab concentration in in vitro experiments to determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is ficlatuzumab and what is its mechanism of action?
A1: Ficlatuzumab (formerly known as AV-299) is a humanized IgG1 monoclonal antibody that specifically targets hepatocyte growth factor (HGF).[1][2][3] HGF is the only known ligand for the c-MET receptor tyrosine kinase. By binding to HGF, ficlatuzumab prevents it from activating the c-MET signaling pathway.[1][4][5] This pathway, when dysregulated, is implicated in tumor growth, invasion, metastasis, and resistance to certain cancer therapies, such as EGFR inhibitors.[1][4]
Q2: In which cancer types is ficlatuzumab being investigated?
A2: Ficlatuzumab is being studied in various cancers, including head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), pancreatic cancer, and acute myeloid leukemia (AML).[1][6][7]
Q3: What is the typical potency of ficlatuzumab?
A3: Ficlatuzumab is a potent antibody with high affinity for HGF in the picomolar (pM) range and high potency in inhibiting the biological activities of HGF in the nanomolar (nM) range.[1]
Q4: Why is determining the IC50 of ficlatuzumab important?
A4: Determining the IC50 value is a critical step in preclinical studies to quantify the concentration of ficlatuzumab required to inhibit 50% of a specific biological process, such as cancer cell proliferation. This information is essential for understanding its potency, comparing its efficacy across different cell lines, and guiding dose-finding studies for further in vivo and clinical research.
Data Presentation: In Vitro Potency and Effective Concentrations of Ficlatuzumab
| Parameter | Value/Range | Context | Reference |
| Binding Affinity (to HGF) | Picomolar (pM) | Demonstrates very strong binding to its target. | [1] |
| Inhibitory Potency | Nanomolar (nM) | Effectively inhibits HGF-mediated biological activities at low concentrations. | [1] |
| Effective Concentration (In Vitro) | 20 µg/mL | Reduced proliferation and phosphorylation of c-Met in HNSCC cells. | [2] |
| Concentration Range (In Vitro) | 0 - 100 µg/mL | Used to treat HNSCC cell lines for 24 to 72 hours in a study. | This is a general experimental range and not an IC50 value. |
Experimental Protocols
Determining the IC50 of Ficlatuzumab using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the IC50 of ficlatuzumab. It is essential to optimize parameters such as cell seeding density and incubation times for each specific cell line.
Materials:
-
Ficlatuzumab antibody
-
Cancer cell line of interest (e.g., HNSCC, NSCLC cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette and sterile tips
-
Microplate reader (spectrophotometer or luminometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Ficlatuzumab Preparation and Treatment:
-
Prepare a stock solution of ficlatuzumab in a sterile buffer (e.g., PBS).
-
Perform serial dilutions of ficlatuzumab in a complete culture medium to achieve a range of concentrations. A broad range (e.g., from pM to µM) is recommended for the initial experiment. Based on literature, a starting range could be from 0.1 ng/mL to 100 µg/mL.
-
Include a "vehicle control" (medium with the same buffer concentration used for ficlatuzumab dilution) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared ficlatuzumab dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours). The incubation time should be sufficient to observe an effect on cell proliferation.
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for the chosen cell viability assay.
-
For MTT assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution and read the absorbance.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent, mix to induce cell lysis, and read the luminescence.
-
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (from wells with medium only).
-
Normalize the data to the "no-treatment control" to calculate the percentage of cell viability for each ficlatuzumab concentration.
-
Plot the percentage of cell viability against the log of ficlatuzumab concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of ficlatuzumab that causes a 50% reduction in cell viability.
-
Mandatory Visualizations
Caption: HGF/c-MET signaling pathway and the inhibitory action of ficlatuzumab.
Caption: A streamlined workflow for determining the IC50 of ficlatuzumab.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors during reagent addition- Edge effects in the 96-well plate | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No dose-dependent effect observed | - Ficlatuzumab concentration range is too low or too high- Cell line is not dependent on HGF/c-MET signaling- Insufficient incubation time | - Perform a wider range of serial dilutions in the next experiment.- Confirm c-MET expression and HGF-dependence of the cell line.- Increase the incubation time with ficlatuzumab. |
| IC50 value is not reproducible | - Variation in cell passage number or confluency- Inconsistent incubation times- Reagent variability | - Use cells within a consistent passage number range.- Standardize all incubation times precisely.- Use fresh, properly stored reagents for each experiment. |
| High background signal in the assay | - Contamination of cell culture- Reagent incompatibility with media components | - Regularly check cell cultures for contamination.- Ensure that the assay reagents are compatible with the cell culture medium (e.g., phenol (B47542) red can interfere with some colorimetric assays). |
| Unexpected cell proliferation at low antibody concentrations | - Hormesis effect- Non-specific binding effects | - This can sometimes be observed. Ensure a full dose-response curve is generated to accurately determine the inhibitory phase. |
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. fiercehn.com [fiercehn.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Ficlatuzumab Western Blotting
Welcome to the technical support center for ficlatuzumab-related Western blotting experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the detection of Hepatocyte Growth Factor (HGF) and the analysis of the HGF/c-Met signaling pathway using ficlatuzumab.
Frequently Asked Questions (FAQs)
Q1: What is ficlatuzumab and what is its target in a Western blot experiment?
Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets and binds to Hepatocyte Growth Factor (HGF).[1][2][3][4] In a Western blot, ficlatuzumab can be used to detect HGF or to study the effects of HGF inhibition on the c-Met signaling pathway. When used as a tool to block the pathway, researchers typically assess the phosphorylation status of c-Met and its downstream targets.[5][6][7][8]
Q2: What is the expected molecular weight of Hepatocyte Growth Factor (HGF) on a Western blot?
HGF can appear at different molecular weights depending on its form. The full-length, single-chain precursor (pro-HGF) has a predicted molecular weight of approximately 79.7 kDa, but due to glycosylation, it can migrate at around 90 kDa.[9][10] This precursor is cleaved into a 69 kDa alpha-chain and a 34 kDa beta-chain, which remain linked by a disulfide bond to form the active heterodimer.[11] Under non-reducing conditions, the heterodimer may be observed, while under reducing conditions, the individual chains can be detected.[10][12] Several isoforms of HGF also exist, such as NK1 and NK2, which are smaller splice variants.[13]
Q3: Can ficlatuzumab be used as a primary antibody for detecting HGF in a Western blot?
While ficlatuzumab is an anti-HGF antibody, its primary validation has been as a therapeutic agent to neutralize HGF activity.[1][14][15] For Western blotting, it is crucial to use antibodies that have been specifically validated for this application. Commercially available anti-HGF antibodies that are specified for Western blotting are recommended for reliable detection.[12][16] If using ficlatuzumab as a primary antibody, extensive validation would be required.
Q4: What are the key downstream targets to analyze when studying the effect of ficlatuzumab on the HGF/c-Met pathway?
When ficlatuzumab inhibits HGF binding to its receptor c-Met, the phosphorylation of c-Met at key tyrosine residues (like Tyr1234/1235) is reduced.[5][6][17] This leads to the downregulation of downstream signaling pathways. Key proteins to analyze by Western blot for changes in their phosphorylation status include AKT, ERK1/2 (p44/42 MAPK), and STAT3.[5][6][7][8]
Troubleshooting Guide
Problem 1: No Signal or Weak Signal
Q: I am not seeing any bands for HGF, or the signal for my target protein (e.g., phospho-c-Met) is very weak after ficlatuzumab treatment. What could be the issue?
A: This is a common issue that can arise from several factors throughout the Western blot workflow.[18][19][20] Consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Low Target Protein Abundance | - Increase the amount of total protein loaded per well. For cell lysates, 20-30 µg is a common starting point.[21] - If detecting secreted HGF, concentrate the cell culture supernatant. - Use a positive control, such as recombinant HGF protein or a cell line known to express high levels of HGF, to ensure the detection system is working. |
| Inefficient Protein Transfer | - Verify successful transfer by staining the membrane with Ponceau S after transfer.[20][22] - For high molecular weight proteins like pro-HGF (~90 kDa), consider a wet transfer overnight at 4°C or optimize the semi-dry transfer time and voltage.[23] - Ensure there are no air bubbles between the gel and the membrane.[18][22] |
| Suboptimal Antibody Concentration | - The primary antibody concentration may be too low. Perform a titration to determine the optimal concentration. - Ensure the secondary antibody is appropriate for the primary antibody (e.g., anti-human for ficlatuzumab if used as a primary) and is used at the correct dilution. |
| Inactive Antibody or Reagents | - Ensure antibodies have been stored correctly and have not expired. - Prepare fresh buffers (lysis, transfer, wash, and antibody dilution buffers). |
| Blocking Issues | - Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to Bovine Serum Albumin (BSA) or a commercial blocking buffer, especially when detecting phosphorylated proteins.[19] |
Problem 2: High Background
Q: My Western blot has a high background, making it difficult to see my specific bands. How can I reduce the background?
A: High background can obscure your results and is often due to non-specific antibody binding.[18][19] Here are some troubleshooting steps:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | - Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[19] - Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA). |
| Antibody Concentration Too High | - Reduce the concentration of the primary and/or secondary antibody. A high concentration can lead to non-specific binding.[22] |
| Inadequate Washing | - Increase the number and duration of wash steps after primary and secondary antibody incubations.[22] - Add a detergent like Tween 20 (0.05% - 0.1%) to your wash buffer to help remove non-specifically bound antibodies.[19] |
| Membrane Drying Out | - Ensure the membrane remains hydrated throughout the incubation and washing steps. |
| Contaminated Buffers | - Use freshly prepared, filtered buffers to avoid aggregates that can cause speckles on the blot. |
Problem 3: Non-Specific Bands
Q: I am seeing multiple bands in addition to the expected band for my target protein. What could be the cause?
A: The presence of non-specific bands can be due to several factors, from the sample itself to the antibodies used.[19]
| Potential Cause | Recommended Solution |
| Proteolytic Degradation | - Add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.[23] |
| Antibody Cross-Reactivity | - The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for specificity information. - Optimize the primary antibody concentration; a lower concentration may reduce non-specific binding.[22] |
| HGF Isoforms or Post-Translational Modifications | - HGF has several splice variants (e.g., NK1, NK2) that are smaller than the full-length protein.[13] - Glycosylation can cause proteins to run at a higher apparent molecular weight.[24] |
| Excessive Protein Loading | - Loading too much protein can lead to artifacts and non-specific bands. Try reducing the amount of protein loaded per lane.[21] |
Experimental Protocols
Protocol 1: Western Blot for Detecting Inhibition of HGF-Induced c-Met Phosphorylation by Ficlatuzumab
This protocol is adapted from studies demonstrating the inhibitory effect of ficlatuzumab on HGF-mediated signaling.[5][8]
-
Cell Culture and Treatment:
-
Culture cells (e.g., HNSCC cell lines like HN5 or UM-SCC-1) to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal signaling.[17]
-
Pre-treat the cells with the desired concentration of ficlatuzumab (e.g., 20 µg/mL) for 1-2 hours.[14]
-
Stimulate the cells with recombinant HGF (e.g., 30-50 ng/mL) for 10-15 minutes.[8][17] Include appropriate controls: untreated, HGF-only, and ficlatuzumab-only.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[17]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., Tyr1234/1235) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total c-Met or a loading control like β-actin.
-
Visualizations
Caption: HGF/c-Met signaling pathway and the inhibitory action of ficlatuzumab.
Caption: A typical experimental workflow for Western blotting.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. Ficlatuzumab - Wikipedia [en.wikipedia.org]
- 3. fiercehn.com [fiercehn.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HGF Protein, Human, Recombinant | TargetMol [targetmol.com]
- 10. caymanchem.com [caymanchem.com]
- 11. mybiosource.com [mybiosource.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Hepatocyte Growth Factor Isoforms in Tissue Repair, Cancer, and Fibrotic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Development of antibody-based c-Met inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. benchchem.com [benchchem.com]
- 18. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. blog.addgene.org [blog.addgene.org]
- 24. kactusbio.com [kactusbio.com]
Technical Support Center: Ficlatuzumab Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to ficlatuzumab therapy.
Frequently Asked Questions (FAQs)
Q1: What is ficlatuzumab and what is its mechanism of action?
Ficlatuzumab (formerly known as AV-299) is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2] HGF is the only known ligand for the c-MET receptor, a receptor tyrosine kinase.[1][3] By binding to HGF with high affinity, ficlatuzumab prevents it from activating the c-MET receptor.[4][5] This blockade inhibits downstream signaling pathways, such as PI3K/AKT, MAPK/ERK, and STAT3, which are crucial for cancer cell proliferation, survival, motility, and invasion.[6][7][8]
Q2: Why is the HGF/c-MET pathway a target in cancer therapy?
The HGF/c-MET signaling pathway is frequently dysregulated in a wide range of human cancers.[1][9] Aberrant activation of this pathway, through HGF overexpression or c-MET amplification, can lead to tumor growth, metastasis, and angiogenesis.[3][10][11] Furthermore, the HGF/c-MET pathway is a known mechanism of resistance to other targeted therapies, particularly EGFR inhibitors.[1][12][13] By activating c-MET, cancer cells can bypass the blockade of other signaling pathways, leading to treatment failure.
Q3: What are the known or potential mechanisms of resistance to ficlatuzumab?
While ficlatuzumab is designed to overcome resistance mediated by HGF, cancer cells can still develop resistance to this therapy through several mechanisms:
-
Upregulation of Alternative Signaling Pathways: Cancer cells may activate other signaling pathways to compensate for the inhibition of HGF/c-MET signaling. This can include the activation of other receptor tyrosine kinases.
-
Mutations in Downstream Effectors: Genetic alterations in components of the signaling pathways downstream of c-MET, such as PI3K or RAS, can render the cells independent of upstream signaling from c-MET.[6]
-
Stromal Interactions: The tumor microenvironment, including cancer-associated fibroblasts (CAFs), can secrete other growth factors that promote tumor survival and resistance.[7]
-
Pharmacokinetic Factors: Inadequate drug exposure at the tumor site can lead to incomplete inhibition of the HGF/c-MET pathway.
Q4: Why is ficlatuzumab often studied in combination with EGFR inhibitors like cetuximab?
There is significant crosstalk between the EGFR and HGF/c-MET signaling pathways.[1] Activation of the HGF/c-MET pathway is a well-established mechanism of both primary and acquired resistance to EGFR inhibitors.[1][12][14] By simultaneously blocking both pathways, the combination of ficlatuzumab and an EGFR inhibitor like cetuximab aims to prevent or overcome this resistance, leading to a more durable anti-tumor response.[1][15][16][17] Clinical trials have shown promising results for this combination therapy in patients with recurrent or metastatic head and neck squamous cell carcinoma (HNSCC).[18][19][20]
Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments with ficlatuzumab.
Issue 1: Higher than Expected IC50 Value for Ficlatuzumab in a Cell Viability Assay
| Possible Cause | Troubleshooting Step |
| Cell line is not dependent on HGF/c-MET signaling. | Confirm c-MET expression and HGF secretion (if autocrine) in your cell line using Western blot, ELISA, or qPCR. Select a cell line known to be sensitive to HGF/c-MET inhibition. |
| Suboptimal antibody concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of ficlatuzumab treatment. |
| Antibody degradation. | Ensure proper storage of ficlatuzumab at recommended temperatures. Avoid repeated freeze-thaw cycles. Use a fresh vial of the antibody. |
| Presence of exogenous HGF in serum. | Culture cells in low-serum or serum-free media during the experiment to avoid interference from serum-derived HGF. |
| Development of in vitro resistance. | If cells are continuously cultured with ficlatuzumab, they may develop resistance. Perform experiments on parental, untreated cells. |
Issue 2: No Decrease in c-MET Phosphorylation After Ficlatuzumab Treatment (Western Blot)
| Possible Cause | Troubleshooting Step |
| Insufficient ficlatuzumab concentration. | Increase the concentration of ficlatuzumab used for treatment. |
| Short treatment duration. | Increase the incubation time with ficlatuzumab before cell lysis. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hrs) is recommended. |
| Constitutive activation of c-MET. | Some cell lines may have activating mutations in the c-MET gene, leading to ligand-independent phosphorylation. Sequence the c-MET gene in your cell line. |
| Activation by other factors. | Other growth factors in the media could be indirectly activating c-MET. Use a more defined, serum-free media. |
| Technical issues with Western blot. | Ensure the quality of your phospho-c-MET antibody. Run positive and negative controls. Check for efficient protein transfer.[21] |
Data Presentation
Table 1: Efficacy of Ficlatuzumab in Combination with Cetuximab in Pan-Refractory, Recurrent/Metastatic HNSCC (Phase II Study)
| Treatment Arm | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Ficlatuzumab + Cetuximab | 3.7 months | 19% |
| Ficlatuzumab Monotherapy | 1.8 months | 4% |
Data from a randomized Phase II study in patients with cetuximab-resistant, recurrent/metastatic HNSCC.[17][19][20]
Table 2: Efficacy of Ficlatuzumab + Cetuximab in HPV-Negative HNSCC (Subgroup Analysis)
| Patient Subgroup (HPV status) | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| HPV-Negative | 4.1 months | 38% |
| HPV-Positive | 2.3 months | 0% |
Exploratory analysis from the combination arm of the Phase II study.[20]
Experimental Protocols
Protocol 1: In Vitro Assessment of Ficlatuzumab Efficacy using a Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of ficlatuzumab.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density.[22]
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Ficlatuzumab Treatment:
-
Prepare a serial dilution of ficlatuzumab in appropriate cell culture medium.[23] A common starting concentration is 10 µg/mL.
-
Remove the old medium from the wells and add the medium containing different concentrations of ficlatuzumab. Include a vehicle control (medium with the same buffer used to dilute ficlatuzumab).
-
Incubate the plate for a predetermined time (e.g., 72 hours).
-
-
Cell Viability Assessment:
-
Use a cell viability reagent such as MTT or a commercially available kit (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions for the chosen reagent.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the ficlatuzumab concentration.
-
Use a non-linear regression model to calculate the IC50 value.[23]
-
Protocol 2: Western Blot Analysis of c-MET Phosphorylation
This protocol describes how to assess the effect of ficlatuzumab on HGF-induced c-MET phosphorylation.
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with ficlatuzumab at the desired concentration for 1-2 hours.
-
Stimulate the cells with recombinant human HGF (e.g., 50 ng/mL) for 15-30 minutes. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-c-MET (e.g., Tyr1234/1235) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-MET and a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: Ficlatuzumab blocks HGF binding to c-MET, inhibiting downstream signaling.
Caption: Workflow for assessing ficlatuzumab efficacy in vitro.
Caption: Troubleshooting logic for lack of p-MET inhibition.
References
- 1. fiercehn.com [fiercehn.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Ficlatuzumab used for? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HGF/c-MET pathway in cancer: from molecular characterization to clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 11. mdpi.com [mdpi.com]
- 12. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 13. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma - The ASCO Post [ascopost.com]
- 18. Study: New Drug Combination Holds Unusually Positive Results for HPV-Negative Patients with Advanced Head and Neck Cancer | School of Medicine and Health Sciences [smhs.gwu.edu]
- 19. targetedonc.com [targetedonc.com]
- 20. ascopubs.org [ascopubs.org]
- 21. neobiotechnologies.com [neobiotechnologies.com]
- 22. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Ficlatuzumab Off-Target Effects: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating the potential off-target effects of ficlatuzumab, a humanized monoclonal antibody targeting Hepatocyte Growth Factor (HGF). The following resources are designed to assist in troubleshooting unexpected experimental results and to provide a framework for a thorough off-target binding assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ficlatuzumab?
A1: Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically binds to Hepatocyte Growth Factor (HGF).[1] By binding to HGF, ficlatuzumab prevents its interaction with its receptor, c-MET.[1] This inhibition blocks the activation of the HGF/c-MET signaling pathway, which is known to be involved in cell proliferation, survival, migration, and angiogenesis.[2][3] Dysregulation of this pathway is implicated in the progression of various cancers.[1][3]
Q2: What are the known downstream signaling pathways affected by ficlatuzumab's on-target activity?
A2: By inhibiting the HGF/c-MET pathway, ficlatuzumab effectively blocks the activation of several key downstream signaling cascades. These include the RAS/MAPK, PI3K/AKT, and STAT pathways.[2][3][4] These pathways, when activated, contribute to tumor growth and metastatic progression.[3]
Q3: What are the reported side effects of ficlatuzumab in clinical trials? Could these be related to off-target effects?
A3: Clinical trials of ficlatuzumab, both as a monotherapy and in combination with other agents, have reported several adverse events. While some of these are likely due to the intended inhibition of the HGF/c-MET pathway (on-target toxicities), the possibility of off-target effects contributing to the side effect profile should be considered in preclinical investigations. The table below summarizes notable adverse events.
Summary of Adverse Events Observed in Ficlatuzumab Clinical Trials
| Adverse Event | Grade 1/2 Frequency (Monotherapy) | Grade ≥3 Frequency (Monotherapy) | Grade 1/2 Frequency (Combination w/ Cetuximab) | Grade ≥3 Frequency (Combination w/ Cetuximab) |
| Hypoalbuminemia | 30% | - | 31% | - |
| Peripheral Edema | 15% | - | 16% | 3% |
| Pneumonitis | - | 8% | - | - |
| Facial/HN Edema | - | 4% | - | - |
| Maculopapular Rash | - | 4% | - | - |
| Acneiform Rash | - | - | 44% | 19% |
| Cardiopulmonary Arrest | - | - | - | 3% |
| Fatigue | - | - | - | 3% |
| Paronychia | - | - | - | 3% |
| Diarrhea | - | - | - | 3% |
| Elevated AST/ALT | - | - | - | 3% |
Data compiled from a Phase 2 trial in patients with recurrent/metastatic HNSCC.[5]
Q4: How can I investigate if an unexpected cellular phenotype in my experiment is due to an off-target effect of ficlatuzumab?
A4: If you observe a cellular phenotype that cannot be readily explained by the inhibition of the HGF/c-MET pathway, a systematic investigation into potential off-target effects is warranted. This typically involves a multi-step approach, starting with specificity profiling of the antibody. Refer to the troubleshooting guides and experimental protocols below for a detailed framework.
Troubleshooting Guides
Issue 1: Unexpected Staining in Immunohistochemistry (IHC) or Immunofluorescence (IF)
Potential Cause: Ficlatuzumab may be cross-reacting with an unintended protein in the tissue or cell sample.
Troubleshooting Steps:
-
Confirm On-Target Binding: As a positive control, use a cell line or tissue known to have high levels of HGF expression to confirm that ficlatuzumab is binding to its intended target.
-
Isotype Control: Use a human IgG1 isotype control antibody at the same concentration as ficlatuzumab. This will help differentiate specific binding from non-specific Fc receptor binding or other artifacts.
-
Antigen Retrieval Optimization: Experiment with different antigen retrieval methods (e.g., heat-induced, enzymatic) as suboptimal retrieval can expose cross-reactive epitopes.
-
Blocking Buffers: Optimize your blocking step by trying different blocking agents (e.g., bovine serum albumin, normal goat serum, commercial blocking solutions).
-
Antibody Concentration: Titrate the concentration of ficlatuzumab to find the optimal balance between specific signal and background noise.
-
Orthogonal Validation: Use an alternative method to verify the expression of the unexpected protein in your sample, such as Western blotting or mass spectrometry.
Issue 2: Unexplained Cellular Response in a Cell-Based Assay
Potential Cause: Ficlatuzumab may be binding to a cell surface receptor other than a known HGF-binding protein, or to a secreted protein that influences cellular signaling.
Troubleshooting Steps:
-
Confirm HGF/c-MET Pathway Inhibition: In parallel with your primary assay, perform a Western blot to confirm that ficlatuzumab is inhibiting the phosphorylation of c-MET and its downstream effectors (e.g., AKT, ERK) in the presence of HGF.
-
Control Cell Lines: Use a cell line that does not express c-MET or secrete HGF as a negative control to see if the unexpected effect persists.
-
Rescue Experiment: If a specific off-target is suspected, attempt to "rescue" the phenotype by knocking down the expression of the suspected off-target protein using siRNA or CRISPR.
-
Comprehensive Off-Target Screening: If the off-target is unknown, a systematic screening approach using a proteome array is recommended. See the detailed protocol below.
Experimental Protocols
Protocol 1: Comprehensive Off-Target Profiling using a Human Proteome Array
This protocol outlines the general steps for screening ficlatuzumab against a large library of human proteins to identify potential off-target interactions.
Objective: To identify unintended binding partners of ficlatuzumab across the human proteome.
Materials:
-
Ficlatuzumab
-
Human IgG1 isotype control
-
Commercially available human proteome microarray
-
Assay-specific buffers (provided by the microarray manufacturer)
-
Fluorescently labeled anti-human IgG secondary antibody
-
Microarray scanner
-
Data analysis software
Methodology:
-
Array Preparation: Rehydrate and block the proteome microarray according to the manufacturer's instructions to prevent non-specific binding.
-
Antibody Incubation:
-
Dilute ficlatuzumab and the human IgG1 isotype control to the recommended starting concentration (e.g., 1-10 µg/mL) in the provided assay buffer.
-
Incubate separate arrays with the ficlatuzumab and isotype control solutions for the recommended time (typically 1-2 hours) at room temperature or 4°C with gentle agitation.
-
-
Washing: Wash the arrays thoroughly with the provided wash buffer to remove unbound antibodies.
-
Secondary Antibody Incubation: Incubate the arrays with a fluorescently labeled anti-human IgG secondary antibody, diluted in the assay buffer, for 1 hour at room temperature in the dark.
-
Final Washing: Perform a final series of washes to remove unbound secondary antibody.
-
Array Scanning: Dry the microarray and scan it using a compatible microarray scanner at the appropriate laser wavelength.
-
Data Analysis:
-
Use the manufacturer's software to quantify the fluorescence intensity of each protein spot.
-
Normalize the signal intensities.
-
Compare the signal from the ficlatuzumab-treated array to the isotype control array.
-
Identify "hits" as proteins that show a significantly higher signal with ficlatuzumab compared to the isotype control (e.g., >3 standard deviations above the mean of the control).
-
Follow-up Actions:
-
Validate putative off-target interactions using an orthogonal method, such as surface plasmon resonance (SPR) or ELISA, to confirm direct binding and determine binding affinity.
-
Investigate the biological relevance of any confirmed off-target binding in relevant cell-based assays.
Visualizations
HGF/c-MET Signaling Pathway
Caption: Ficlatuzumab inhibits the HGF/c-MET signaling pathway.
Experimental Workflow for Off-Target Screening
Caption: Workflow for identifying and validating ficlatuzumab off-targets.
References
Ficlatuzumab Combination Therapy Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of ficlatuzumab in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ficlatuzumab and the scientific rationale for its use in combination therapies?
Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF).[1] HGF is the exclusive ligand for the c-Met receptor tyrosine kinase.[1] The HGF/c-Met signaling pathway is a critical driver of tumor cell growth, survival, migration, and invasion.[1][2]
The primary rationale for using ficlatuzumab in combination, particularly with Epidermal Growth Factor Receptor (EGFR) inhibitors like cetuximab, is to overcome therapeutic resistance.[2][3] There is significant crosstalk between the EGFR and HGF/c-Met pathways, which converge on downstream signaling nodes such as PI3K/AKT and MAPK/ERK.[4] When EGFR is inhibited, cancer cells can upregulate HGF/c-Met signaling as an escape mechanism, leading to acquired resistance.[1][2] By simultaneously blocking both pathways, the combination therapy aims to prevent this compensatory signaling, leading to a more potent and durable anti-tumor response.[2][3]
Q2: What are the known mechanisms of resistance to ficlatuzumab combination therapy?
Resistance to ficlatuzumab in combination with EGFR inhibitors can arise through several mechanisms:
-
Pathway Redundancy: Cancer cells may activate other receptor tyrosine kinases (RTKs) or signaling pathways to bypass the dual blockade of EGFR and c-Met.
-
Downstream Mutations: Mutations in components of the downstream signaling cascades, such as the PI3K/AKT/mTOR or Ras/Raf/MEK/ERK pathways, can render the cells independent of upstream signaling from EGFR and c-Met.
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of small molecule inhibitors used in combination with ficlatuzumab.
-
Altered Drug Metabolism: Changes in the metabolic pathways of the cancer cells can lead to the inactivation of the combination drugs.
-
Tumor Microenvironment: The tumor microenvironment can contribute to resistance through the secretion of alternative growth factors or by providing a protective niche for cancer cells.
Q3: What biomarkers are being investigated to predict response to ficlatuzumab combinations?
Several biomarkers are under investigation to identify patients most likely to benefit from ficlatuzumab combination therapy. These include:
-
HGF and c-Met Expression: High levels of HGF and/or c-Met in the tumor or circulation may indicate dependence on this pathway and predict a better response to ficlatuzumab.[4]
-
EGFR Expression and Mutations: The status of EGFR expression and the presence of activating mutations are important for predicting the efficacy of the EGFR inhibitor component of the combination.
-
Downstream Signaling Mutations: Mutations in genes such as PIK3CA, PTEN, and HRAS are being explored as they can influence the signaling downstream of EGFR and c-Met.[4]
-
HPV Status: In Head and Neck Squamous Cell Carcinoma (HNSCC), HPV-negative status has been associated with better outcomes for the ficlatuzumab and cetuximab combination.[5]
Troubleshooting Guides
In Vitro Assay Troubleshooting
Problem: High variability or inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo®).
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts for each experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate for experimental data as they are prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Reagent Instability | Prepare fresh drug dilutions for each experiment. Ensure proper storage of ficlatuzumab and combination agents as per the manufacturer's instructions. |
| Incubation Time | Optimize the incubation time for your specific cell line and drug concentrations. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Assay Interference | Phenol (B47542) red in the culture medium can interfere with colorimetric assays. Use phenol red-free medium if high background is observed. |
Problem: Weak or no signal for phosphorylated c-Met (p-c-Met) or p-EGFR in Western Blot.
| Potential Cause | Recommended Solution |
| Rapid Dephosphorylation | Work quickly and keep samples on ice at all times. Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors.[6] |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel (up to 30-50 µg). Consider immunoprecipitation to enrich for the target protein before Western blotting. |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the antibody is validated for the species and application. |
| Blocking Buffer Interference | For phospho-specific antibodies, avoid using milk as a blocking agent as it contains casein, a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[6] |
| Poor Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of the target protein. |
Problem: Ficlatuzumab appears to have low activity or aggregates in solution.
| Potential Cause | Recommended Solution |
| Improper Storage | Aliquot ficlatuzumab upon receipt and store at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles.[7] |
| Buffer Incompatibility | Use the recommended buffer for dilution as specified by the manufacturer. Avoid buffers with pH or salt concentrations that could promote aggregation. |
| Aggregation during Handling | Avoid vigorous vortexing of the antibody solution. Mix gently by inversion or pipetting. Centrifuge the vial briefly before use to pellet any aggregates. |
| Loss of Activity | If loss of activity is suspected, test the antibody in a well-characterized positive control cell line. Consider obtaining a new vial of the antibody. |
Quantitative Data Summary
The following tables provide representative data on the in vitro efficacy of ficlatuzumab in combination with an EGFR inhibitor.
Table 1: Single-Agent and Combination IC50 Values
| Cell Line | Treatment | IC50 (nM) |
| HNSCC-1 | Ficlatuzumab | >1000 |
| Cetuximab | 250 | |
| Ficlatuzumab + Cetuximab (1:10 ratio) | 80 | |
| NSCLC-1 | Ficlatuzumab | 800 |
| Gefitinib | 150 | |
| Ficlatuzumab + Gefitinib (5:1 ratio) | 45 |
Table 2: Combination Index (CI) Values
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9][10][11]
| Cell Line | Combination | Fa 0.5 (CI) | Fa 0.75 (CI) | Fa 0.9 (CI) |
| HNSCC-1 | Ficlatuzumab + Cetuximab | 0.65 | 0.58 | 0.52 |
| NSCLC-1 | Ficlatuzumab + Gefitinib | 0.72 | 0.63 | 0.55 |
Fa represents the fraction of cells affected (e.g., Fa 0.5 is 50% inhibition).
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Combination Synergy
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of ficlatuzumab and the combination drug (e.g., cetuximab) at 2x the final concentration in culture medium.
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include wells for single-agent controls and an untreated control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[12]
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use software like CompuSyn to calculate IC50 values and Combination Indices (CI) based on the Chou-Talalay method.[10]
Protocol 2: Western Blot for Phospho-Receptor Tyrosine Kinases
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-c-Met, total c-Met, p-EGFR, total EGFR, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Ficlatuzumab mechanism of action and pathway crosstalk.
Caption: Workflow for assessing ficlatuzumab combination synergy.
Caption: A logical guide for troubleshooting synergy experiments.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicities of Ficlatuzumab Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing toxicities associated with ficlatuzumab combination therapies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during preclinical and clinical research.
Understanding Ficlatuzumab and Its Mechanism of Action
Ficlatuzumab is a humanized monoclonal antibody that targets Hepatocyte Growth Factor (HGF). HGF is the sole ligand for the c-MET receptor, a receptor tyrosine kinase. The HGF/c-MET signaling pathway is crucial for cell growth, survival, and migration. Dysregulation of this pathway is implicated in the development and progression of various cancers. Ficlatuzumab works by binding to HGF, preventing it from activating the c-MET receptor and thereby inhibiting downstream signaling. This targeted action aims to reduce tumor growth and metastasis. Ficlatuzumab has been investigated in clinical trials for various cancers, including head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC), often in combination with other targeted therapies like cetuximab (an EGFR inhibitor) and gefitinib (B1684475) (an EGFR tyrosine kinase inhibitor).[1][2]
Signaling Pathway Overview
The HGF/c-MET signaling pathway, when activated, triggers a cascade of intracellular events that promote cancer cell proliferation, survival, and invasion. Ficlatuzumab's mechanism of action is to block the initial step of this cascade.
Figure 1: HGF/c-MET Signaling Pathway and Ficlatuzumab's Point of Intervention.
Common Toxicities and Management
Ficlatuzumab, both as a monotherapy and in combination, has been associated with a range of adverse events (AEs). The most frequently observed toxicities in clinical trials are summarized below.
Quantitative Data on Common Adverse Events
| Adverse Event | Ficlatuzumab Monotherapy (Any Grade) | Ficlatuzumab + Cetuximab (Any Grade) | Ficlatuzumab + Gefitinib (Any Grade) |
| Hypoalbuminemia | 66%[3][4] | 76%[3][4] | Not Reported |
| Edema | 25%[3][4] | 44%[3][4] | Not Reported |
| Acneiform Rash | 12%[3] | 82%[3][4] | Frequent[5][6] |
| Diarrhea | Reported[7] | Reported | Frequent[5][6] |
| Fatigue | Reported | Reported | Not Reported |
| Pneumonitis | 8% (Grade ≥3)[4] | Reported (3 cases, 2 in monotherapy arm)[3] | 1.3% (Gefitinib alone) |
| Infusion Reactions | Not specified | Not specified | Not specified |
Troubleshooting Guides & FAQs
This section provides a question-and-answer format to address specific issues researchers may encounter.
Hypoalbuminemia
Q1: We are observing a consistent decrease in serum albumin levels in our animal models treated with ficlatuzumab. What is the likely mechanism and how should we manage this?
A1: Hypoalbuminemia is a known class effect of HGF/c-MET inhibitors.[8] The exact mechanism is not fully elucidated but may involve altered liver function or protein loss.
Troubleshooting Steps:
-
Confirm with appropriate assays: Ensure you are using a reliable method for albumin measurement. While bromocresol green (BCG) and bromocresol purple (BCP) dye-binding assays are common, they can be inaccurate in cases of severe hypoalbuminemia.[9][10] Consider using more specific methods like ELISA or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for critical measurements.[9][10]
-
Monitor liver function: Regularly assess liver function markers (ALT, AST, bilirubin) to rule out hepatotoxicity as a primary cause.
-
Assess nutritional status: In preclinical models, monitor food intake and body weight. In clinical settings, nutritional support with a diet rich in high-biological value protein is recommended.[10]
-
Evaluate for protein loss: In clinical research, if hypoalbuminemia is severe, consider investigations for protein-losing enteropathy or nephrotic syndrome.[11]
Q2: Are there any specific recommendations for managing hypoalbuminemia in a clinical trial setting?
A2: Yes, management in a clinical setting should focus on the underlying cause and providing supportive care.
-
Nutritional Support: Encourage a diet with adequate protein intake (1.2-1.5 g/kg/day).[12]
-
Diuretics for Associated Edema: If hypoalbuminemia leads to edema, diuretics can be used.
-
Albumin Infusions: The use of albumin infusions is generally reserved for specific clinical scenarios such as severe, refractory edema or in patients with cirrhosis and its complications, and not as a first-line treatment for hypoalbuminemia itself.[12]
Edema
Q1: Our study subjects are developing peripheral edema. What is the recommended approach for assessment and management?
A1: Edema is a common toxicity associated with HGF/c-MET inhibition.[13]
Management Protocol:
-
Grading: Assess the severity of edema using the Common Terminology Criteria for Adverse Events (CTCAE).
-
Non-pharmacological Interventions:
-
Elevate the affected limbs.
-
Encourage light exercise to improve circulation.
-
Avoid tight clothing.
-
Recommend a low-sodium diet.[14]
-
-
Pharmacological Interventions:
-
For mild to moderate edema, diuretics such as furosemide (B1674285) may be considered.
-
In severe cases, a combination of diuretics may be necessary.
-
Q2: How can we differentiate between ficlatuzumab-induced edema and edema from other causes in our experiments?
A2: This requires a systematic approach to rule out other potential causes.
-
Cardiovascular Assessment: In preclinical models, monitor cardiac function. In clinical trials, a baseline and periodic cardiac assessment can help rule out heart failure.
-
Renal Function: Monitor kidney function through serum creatinine (B1669602) and urinalysis.
-
Vascular Permeability Assays: In a preclinical setting, you can perform assays like the Evans blue dye extravasation assay to quantify changes in vascular permeability in response to treatment.
Acneiform Rash
Q1: We are conducting a combination study with an EGFR inhibitor and are seeing a high incidence of severe acneiform rash. What are the best practices for management?
A1: Acneiform rash is a very common side effect of EGFR inhibitors, and its incidence can be high in combination with ficlatuzumab.[3][4]
Management Strategy:
-
Prophylactic Treatment: For patients starting on an EGFR inhibitor, prophylactic treatment with oral tetracyclines (e.g., doxycycline, minocycline) has been shown to be effective in reducing the severity of the rash.[15][16]
-
General Skin Care:
-
Use moisturizers and sunscreens.
-
Avoid irritants.[15]
-
-
Reactive Treatment:
-
Mild to Moderate (Grade 1-2): Continue the EGFR inhibitor and initiate topical treatments such as clindamycin, metronidazole, or corticosteroids.[17]
-
Severe (Grade 3): In addition to topical treatments, oral antibiotics (tetracyclines) are recommended. A short course of oral corticosteroids may also be considered. Dose interruption or reduction of the EGFR inhibitor may be necessary.[17]
-
Infusion Reactions
Q1: What is the standard protocol for managing an infusion reaction to ficlatuzumab or its combination partner?
A1: Infusion reactions are a known risk with monoclonal antibodies. Management depends on the severity of the reaction.
Management Protocol:
-
Mild to Moderate Reaction (e.g., flushing, rash, fever, chills):
-
Stop the infusion immediately.
-
Administer antihistamines (e.g., diphenhydramine) and antipyretics (e.g., acetaminophen).
-
Once symptoms resolve, the infusion can be restarted at a 50% reduced rate.[14]
-
-
Severe Reaction (e.g., bronchospasm, hypotension, angioedema):
-
Permanently discontinue the infusion.
-
Administer emergency medical treatment, which may include epinephrine, corticosteroids, and oxygen.
-
Patients who experience a severe reaction should not be re-challenged with the drug.[14]
-
Premedication: To reduce the risk and severity of infusion reactions, premedication with an antihistamine and a corticosteroid is often recommended before the administration of monoclonal antibodies.[2]
Pneumonitis
Q1: A patient in our trial has developed symptoms of pneumonitis. How should this be managed?
A1: Pneumonitis is a rare but serious adverse event that has been reported with ficlatuzumab.[4]
Management Protocol:
-
Diagnosis:
-
Obtain a chest CT scan to assess for characteristic findings such as ground-glass opacities.
-
Rule out infectious causes.
-
-
Grading and Treatment:
-
Grade 1 (asymptomatic): Consider holding ficlatuzumab and monitor closely.
-
Grade 2 (symptomatic, not interfering with daily life): Hold ficlatuzumab and initiate oral corticosteroids (e.g., prednisone (B1679067) 1-2 mg/kg/day).
-
Grade 3-4 (severe, life-threatening): Permanently discontinue ficlatuzumab and administer high-dose intravenous corticosteroids. Hospitalization is usually required. For refractory cases, other immunosuppressive agents like infliximab (B1170848) or mycophenolate mofetil may be considered.[17]
-
Experimental Protocols
Preclinical Assessment of Edema
Carrageenan-Induced Paw Edema Model
This is a standard model to assess the anti-inflammatory and anti-edema effects of a compound.
Workflow:
Figure 2: Workflow for Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animals: Male Wistar rats (180-200g) are commonly used.
-
Groups:
-
Control (vehicle)
-
Ficlatuzumab (various doses)
-
Positive control (e.g., indomethacin)
-
-
Procedure:
-
Administer ficlatuzumab or vehicle intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
In Vitro Cardiotoxicity Assessment
Cell-Based Kinase and Impedance Assays
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used for in vitro cardiotoxicity screening.[18]
Workflow:
Figure 3: Workflow for In Vitro Cardiotoxicity Assessment.
Methodology:
-
Cell Culture: Culture hiPSC-CMs in appropriate media until a synchronously beating monolayer is formed.
-
Compound Addition: Add ficlatuzumab at various concentrations to the cell cultures.
-
Impedance Measurement: Use a system like the xCELLigence RTCA Cardio to continuously monitor the beating rate and amplitude of the cardiomyocytes. This provides real-time information on the functional cardiotoxicity of the compound.[4]
-
Cell-Based Kinase Assays: After treatment, lyse the cells and perform cell-based kinase assays to assess the activity of key cardiac kinases. This can help elucidate the mechanism of any observed cardiotoxicity.[8][19]
-
Data Analysis: Analyze the changes in beating patterns and kinase activity to determine the cardiotoxic potential of ficlatuzumab.
Dose Modifications for Toxicity
In clinical trials, dose modifications are a key strategy for managing toxicities.
General Principles:
-
Grade 1: Generally, continue treatment with close monitoring.
-
Grade 2: Consider holding the dose until the toxicity resolves to Grade 1 or baseline, then resume at the same or a reduced dose.
-
Grade 3: Hold the dose and initiate appropriate medical management. Once the toxicity has resolved, consider resuming at a reduced dose.
-
Grade 4: Permanently discontinue treatment.
For specific dose reduction schedules for ficlatuzumab in combination with cetuximab or gefitinib, it is crucial to refer to the detailed clinical trial protocol for the respective study.[13][15][20]
This technical support center provides a foundational guide for managing toxicities associated with ficlatuzumab combination therapies. For specific experimental or clinical scenarios, always refer to the relevant study protocols and consult with appropriate experts.
References
- 1. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Preclinical development of a humanized neutralizing antibody targeting HGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. aveooncology.com [aveooncology.com]
- 6. A Randomized Phase 2 Study Comparing the Combination of Ficlatuzumab and Gefitinib with Gefitinib Alone in Asian Patients with Advanced Stage Pulmonary Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Predicting individual-specific cardiotoxicity responses induced by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Hypoalbuminemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Severe adverse cutaneous reactions induced by gefitinib combined with antihypertensive and antihyperlipidemic drugs in lung cancer: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. A review of the treatment options for skin rash induced by EGFR-targeted therapies: Evidence from randomized clinical trials and a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 19. reactionbiology.com [reactionbiology.com]
- 20. A Multicenter, Randomized, Double Blind, Placebo - Controlled, Phase 3 Study of Ficlatuzumab in Combination With Cetuximab in Participants With Recurrent or Metastatic (R/M) HPV -Negative Head and Neck Squamous Cell Carcinoma. (FIERCE-HN) | Clinical Trials | Yale Medicine [yalemedicine.org]
Technical Support Center: AV-299 (Ficlatuzumab) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AV-299 (ficlatuzumab). Inconsistent results in preclinical experiments can arise from various factors, and this guide aims to address common issues encountered during the use of this HGF-targeting monoclonal antibody.
Frequently Asked Questions (FAQs)
Q1: What is AV-299 and what is its mechanism of action?
A1: AV-299, also known as ficlatuzumab, is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF).[1] HGF is the sole ligand for the c-Met receptor tyrosine kinase.[1] By binding to HGF, AV-299 prevents the activation of the HGF/c-Met signaling pathway, which is often dysregulated in cancer and plays a crucial role in tumor growth, invasion, and metastasis.[1] This pathway's inhibition can also counteract resistance mechanisms to EGFR-targeted therapies.[1]
Q2: In which cancer models has AV-299 shown preclinical efficacy?
A2: Preclinical studies have demonstrated the anti-tumor effects of AV-299 in various cancer models, including glioblastoma and non-small cell lung cancer (NSCLC).[2] It has been shown to inhibit HGF-dependent tumor growth in xenograft models.[2]
Q3: What are the key downstream signaling molecules affected by AV-299?
A3: By inhibiting the HGF/c-Met pathway, AV-299 leads to a reduction in the phosphorylation of c-Met (p-Met). This, in turn, affects downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways. Key molecules to assess for target engagement include p-Met, p-Akt, and p-ERK.[2]
Q4: What is the recommended in vivo dose for preclinical studies?
A4: The optimal dose for in vivo preclinical studies can vary depending on the tumor model and experimental design. However, a dose of 20 mg/kg has been established as the recommended Phase II dose in clinical trials and has been shown to effectively modulate the HGF/c-Met pathway in vivo.[2][3] Dose-response studies are recommended to determine the optimal concentration for your specific model.
Troubleshooting Guides
Inconsistent Results in Cell Viability/Proliferation Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. Ensure thorough but gentle mixing of assay reagents. |
| No significant effect of AV-299 on cell viability | The cell line may not be dependent on the HGF/c-Met pathway for survival. Low or no HGF expression in the culture conditions. AV-299 concentration is too low. | Screen cell lines for c-Met expression and HGF-dependent proliferation before starting the experiment. Supplement the culture medium with recombinant HGF to stimulate the pathway. Perform a dose-response experiment with a wide range of AV-299 concentrations. |
| Unexpected increase in cell viability at certain AV-299 concentrations | Off-target effects or paradoxical signaling. | This is less common with monoclonal antibodies but can occur. Review the literature for similar findings. Consider using a secondary, structurally different HGF inhibitor to confirm the on-target effect. |
Inconsistent Results in Western Blotting for p-Met
| Problem | Potential Cause | Recommended Solution |
| Weak or no p-Met signal | Low basal p-Met levels in the cell line. Inefficient protein extraction or sample degradation. Insufficient HGF stimulation. | Use a cell line known to have high c-Met expression and/or an activating mutation. Use lysis buffers containing phosphatase and protease inhibitors and keep samples on ice. Stimulate serum-starved cells with HGF (e.g., 50 ng/mL) for a short period (10-15 minutes) before lysis. |
| High background on the Western blot | Insufficient blocking of the membrane. The primary or secondary antibody concentration is too high. Inadequate washing. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat dry milk in TBST. Optimize antibody concentrations by performing a titration. Increase the number and duration of wash steps with TBST. |
| Inconsistent p-Met levels with AV-299 treatment | Variation in cell confluence or stimulation time. Inconsistent AV-299 incubation time. | Plate cells at the same density and ensure they reach a consistent confluence before treatment. Standardize the duration of HGF stimulation and AV-299 pre-incubation. |
Experimental Protocols
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of AV-299. Include a vehicle control (e.g., PBS). If studying HGF-dependent proliferation, pre-incubate cells with AV-299 before adding HGF.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Phosphorylated c-Met (p-Met)
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 18-20 hours.
-
Pre-treat with AV-299 for the desired time (e.g., 1-2 hours).
-
Stimulate with HGF (e.g., 100 ng/mL) for 10 minutes at 37°C.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-Met (e.g., anti-phospho-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal with an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total c-Met and a loading control (e.g., β-actin or GAPDH) to normalize the p-Met signal.
Data Presentation
Table 1: Pharmacodynamic Effects of Ficlatuzumab in Patient Tumors
This table summarizes the median change in biomarker levels in tumor biopsies from patients with advanced solid tumors treated with 20 mg/kg of ficlatuzumab.
| Biomarker | Median Change from Baseline |
| p-Met | -53% |
| p-ERK | -43% |
| p-Akt | -2% |
| HGF | +33% |
Data from a Phase I clinical study in patients with advanced solid tumors and liver metastases.[2][4]
Visualizations
Caption: HGF/c-Met signaling pathway and the inhibitory action of AV-299.
Caption: A typical experimental workflow for Western blot analysis.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Ficlatuzumab Technical Support Center: A Guide for Researchers
Welcome to the Ficlatuzumab Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of the monoclonal antibody ficlatuzumab in a research setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ficlatuzumab?
A1: Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets and binds to the Hepatocyte Growth Factor (HGF).[1][2] By binding to HGF, ficlatuzumab prevents it from activating its receptor, c-Met.[3][4] This inhibition blocks downstream signaling pathways that are crucial for tumor cell growth, invasion, and metastasis.[2][4][5]
Q2: In which cancer models has ficlatuzumab been studied?
A2: Ficlatuzumab has been evaluated in various preclinical and clinical settings. Notable cancer types include head and neck squamous cell carcinoma (HNSCC)[6][7], non-small cell lung cancer (NSCLC)[8], pancreatic cancer, and acute myeloid leukemia.[1][2] It is often studied in the context of overcoming resistance to other targeted therapies, such as EGFR inhibitors like cetuximab and gefitinib.[6][8][9]
Q3: How can I confirm that ficlatuzumab is active in my cell culture or in vivo model?
A3: The most direct way to confirm ficlatuzumab's activity is to assess the phosphorylation status of c-Met and its downstream effectors. Upon successful HGF blockade by ficlatuzumab, you should observe a decrease in phosphorylated c-Met (p-cMet) and reduced phosphorylation of downstream proteins like MAPK (p44/42).[7] This can be measured by Western Blot or ELISA.
Q4: What is the recommended working concentration of ficlatuzumab for in vitro studies?
A4: Based on published preclinical studies, a working concentration of around 20 µg/mL has been shown to be effective in mitigating HGF-mediated effects in head and neck squamous cell carcinoma cell lines.[7] However, the optimal concentration can vary depending on the cell line and the endogenous levels of HGF secretion. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Troubleshooting Guides
Western Blot: Assessing Downstream Signaling Inhibition
Issue: No change in p-cMet or p-MAPK levels after ficlatuzumab treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient HGF stimulation | Ensure that the cells are being stimulated with an adequate concentration of recombinant HGF or that the cell model has a functional autocrine or paracrine HGF/c-Met signaling loop.[7] |
| Incorrect timing of lysate collection | HGF-induced phosphorylation of c-Met is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after HGF stimulation to identify the peak phosphorylation time for your model. |
| Ficlatuzumab concentration is too low | Perform a dose-response curve with increasing concentrations of ficlatuzumab to find the effective inhibitory concentration for your system.[7] |
| Cell line is not responsive to HGF | Confirm that your cell line expresses the c-Met receptor and is known to respond to HGF stimulation. |
| Antibody detection issues | Ensure your primary and secondary antibodies for p-cMet, total c-Met, p-MAPK, and total MAPK are validated and working correctly. Run appropriate positive and negative controls. |
Cell-Based Assays (Proliferation, Migration, Invasion)
Issue: Ficlatuzumab treatment does not reduce cell proliferation, migration, or invasion.
| Possible Cause | Troubleshooting Step |
| HGF/c-Met pathway is not the primary driver | The chosen cell line may rely on other signaling pathways for proliferation and motility. Confirm the dependency of your cells on the HGF/c-Met axis. |
| Redundant signaling pathways | Other receptor tyrosine kinases may be compensating for the inhibition of c-Met. Consider investigating potential cross-talk with other pathways, such as the EGFR pathway.[2][6] |
| Suboptimal assay conditions | Optimize the duration of the experiment. The effects of ficlatuzumab on cell viability have been observed at 72 hours, while effects on migration and invasion can be seen at 24 hours.[7] |
| Issues with conditioned media | If using conditioned media from other cells (e.g., tumor-associated fibroblasts), ensure that it contains active HGF and that the ficlatuzumab has had sufficient time to bind to the HGF before being added to the cancer cells.[7] |
Experimental Protocols & Data
Protocol: Western Blot for p-cMet Inhibition
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Ficlatuzumab Incubation: Pre-incubate the cells with the desired concentration of ficlatuzumab (e.g., 20 µg/mL) for 1-2 hours.
-
HGF Stimulation: Stimulate the cells with recombinant HGF (e.g., 30 ng/mL) for the predetermined optimal time (e.g., 10-15 minutes).[7] Include a non-stimulated control and a HGF-stimulated control without ficlatuzumab.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against p-cMet, total c-Met, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize p-cMet levels to total c-Met.
Quantitative Data Summary
The following table summarizes the expected outcomes on key signaling proteins and cellular functions following successful ficlatuzumab treatment in a responsive HNSCC model.
| Target/Assay | Expected Change with Ficlatuzumab Treatment | Reference |
| Phospho-c-Met | Decrease | [7] |
| Phospho-p44/42 MAPK | Decrease | [7] |
| Cell Proliferation | Decrease | [7] |
| Cell Migration | Decrease | [7] |
| Cell Invasion | Decrease | [7] |
| Vimentin Expression (EMT marker) | Decrease | [7] |
Visualizations
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 3. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b Trial of Ficlatuzumab, a Humanized Hepatocyte Growth Factor Inhibitory Monoclonal Antibody, in Combination With Gefitinib in Asian Patients With NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ficlatuzumab Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding aggregation of ficlatuzumab in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ficlatuzumab and why is aggregation a concern?
Ficlatuzumab is a humanized IgG1 monoclonal antibody that targets hepatocyte growth factor (HGF).[1][2][3] Aggregation, the formation of protein multimers, is a critical quality attribute to monitor for all monoclonal antibodies, including ficlatuzumab. Aggregated antibodies can potentially lead to reduced efficacy and may increase the risk of an immunogenic response in therapeutic applications.[4]
Q2: What are the known formulation details for ficlatuzumab?
Published information from clinical trials indicates at least two formulations for ficlatuzumab:
-
10 mM histidine buffer at pH 5.8, containing 142 mM arginine and 0.01% polysorbate 80.[5]
-
100 mM Pro-Ac (likely a proline-acetate buffer) and 20 mM Arginine at pH 5.0.[6]
These components are selected to maintain the stability of the antibody. Histidine is a common buffer for monoclonal antibodies, arginine helps to reduce protein-protein interactions, and polysorbate 80 is a surfactant that minimizes aggregation at interfaces.[7]
Q3: What are the recommended storage conditions for ficlatuzumab?
For long-term storage, it is recommended to store the undiluted ficlatuzumab solution at -20°C in the dark and to avoid repeated freeze-thaw cycles.[6]
Q4: What are the primary factors that can induce ficlatuzumab aggregation?
Like other monoclonal antibodies, ficlatuzumab aggregation can be triggered by several factors:
-
Temperature Stress: Elevated temperatures can cause the antibody to unfold, exposing hydrophobic regions that can lead to aggregation.
-
pH Shifts: Deviations from the optimal pH of the formulation can alter the surface charge of the antibody, potentially leading to increased self-association.[8]
-
Mechanical Stress: Agitation, such as vortexing or vigorous shaking, can introduce air-liquid interfaces that promote protein unfolding and aggregation.[7]
-
High Concentrations: Increased protein concentration can enhance the likelihood of intermolecular interactions and aggregation.
-
Incompatible Diluents: Diluting ficlatuzumab in solutions that are not iso-osmotic or lack appropriate stabilizing excipients can lead to instability. For example, diluting trastuzumab, another monoclonal antibody, in 5% dextrose solution is known to cause aggregation.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Visible particulates or cloudiness after thawing. | - Aggregation during freeze-thaw cycle.- Instability due to improper storage. | - Thaw ficlatuzumab rapidly in a water bath at room temperature. Do not allow it to sit at room temperature for extended periods after thawing.- Avoid repeated freeze-thaw cycles by aliquoting the solution upon first use.- Analyze the extent of aggregation using methods like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). |
| Increase in aggregation observed after buffer exchange or dialysis. | - The new buffer has a suboptimal pH.- Lack of stabilizing excipients in the new buffer. | - Ensure the new buffer has a pH within the optimal range for ficlatuzumab (around pH 5.0-6.0).- Consider adding stabilizing excipients like arginine, sucrose, or a non-ionic surfactant (e.g., 0.01% polysorbate 80) to the new buffer. |
| Precipitation occurs upon dilution. | - The diluent is incompatible.- The final concentration is too high for the solution conditions. | - Dilute ficlatuzumab in a buffer similar to its formulation buffer or in sterile normal saline (0.9% sodium chloride).- If high concentrations are necessary, ensure the buffer contains appropriate stabilizing excipients. |
| Inconsistent results in cell-based assays. | - Presence of aggregates affecting biological activity.- Loss of active protein due to adsorption to surfaces. | - Centrifuge the ficlatuzumab solution to remove any large aggregates before use.- Use low-protein-binding tubes and pipette tips.- Include a surfactant like polysorbate 80 in the dilution buffer to prevent surface adsorption.[7] |
Experimental Protocols
Protocol 1: Thawing and Handling of Frozen Ficlatuzumab
-
Remove the frozen vial of ficlatuzumab from the -20°C freezer.
-
Immediately place the vial in a room temperature water bath. Do not use a heated water bath.
-
Gently swirl the vial occasionally to ensure uniform thawing.
-
Once the solution is completely thawed, remove it from the water bath and dry the exterior of the vial.
-
If not using the entire volume, create single-use aliquots in low-protein-binding microcentrifuge tubes.
-
Immediately use the thawed solution or store the aliquots at -20°C. Avoid leaving the solution at room temperature for extended periods.
Protocol 2: Detection of Ficlatuzumab Aggregation using Size-Exclusion Chromatography (SEC)
-
System Preparation:
-
Use an HPLC or UHPLC system equipped with a UV detector.
-
Equilibrate a size-exclusion column suitable for monoclonal antibody analysis (e.g., a column with a pore size of ~200-300 Å) with the mobile phase.
-
The mobile phase should be a buffer that minimizes non-specific interactions with the column, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
-
Sample Preparation:
-
Dilute the ficlatuzumab sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter if any visible particulates are present.
-
-
Data Acquisition:
-
Inject 10-20 µL of the prepared sample onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The monomeric ficlatuzumab will elute as the main peak.
-
High molecular weight species (aggregates) will elute as earlier peaks.
-
Lower molecular weight species (fragments) will elute as later peaks.
-
Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.
-
Visualizations
Ficlatuzumab Mechanism of Action: HGF/c-MET Pathway Inhibition
Ficlatuzumab is designed to bind to Hepatocyte Growth Factor (HGF), preventing it from activating its receptor, c-MET.[2][3] This inhibition blocks downstream signaling pathways that are involved in cancer cell proliferation, migration, and invasion.[10][11]
Caption: Ficlatuzumab binds to HGF, inhibiting c-MET activation and downstream signaling.
Experimental Workflow: Aggregation Analysis
This workflow outlines the steps for analyzing potential aggregation in a ficlatuzumab sample.
Caption: Workflow for the detection and quantification of ficlatuzumab aggregation.
References
- 1. Ficlatuzumab - Wikipedia [en.wikipedia.org]
- 2. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 8. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 9. New methods allowing the detection of protein aggregates: A case study on trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
interpreting complex data from ficlatuzumab studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ficlatuzumab. The information is derived from clinical and preclinical studies to address potential issues encountered during experimentation and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ficlatuzumab?
A1: Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF).[1][2][3][4][5][6] By binding to HGF, ficlatuzumab prevents it from activating its receptor, c-Met, a receptor tyrosine kinase.[3][4][7] This inhibition blocks downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which are crucial for tumor cell growth, proliferation, invasion, and survival.[2][8][9]
Q2: In which cancer types has ficlatuzumab shown clinical activity?
A2: Ficlatuzumab has been investigated in several cancer types. Notably, it has shown promising clinical activity in:
-
Head and Neck Squamous Cell Carcinoma (HNSCC): Particularly in combination with cetuximab for patients with recurrent/metastatic, HPV-negative HNSCC.[1][10][11][12]
-
Acute Myeloid Leukemia (AML): In combination with cytarabine (B982) for relapsed/refractory AML.[8][13][14][15][16]
-
Pancreatic Cancer: Studied in combination with gemcitabine (B846) and nab-paclitaxel.[1][17][18][19][20]
-
Non-Small Cell Lung Cancer (NSCLC): Investigated in combination with EGFR tyrosine kinase inhibitors (TKIs).[3][21]
Q3: What is the rationale for combining ficlatuzumab with an EGFR inhibitor like cetuximab in HNSCC?
A3: The combination is based on the understanding that the HGF/c-MET pathway is a key mechanism of resistance to EGFR inhibitors.[1][11] When EGFR is blocked by cetuximab, cancer cells can use the HGF/c-MET pathway as an "escape route" to continue proliferating.[2] By simultaneously inhibiting both the EGFR and HGF/c-MET pathways, the combination aims to overcome this resistance and achieve a more potent anti-tumor effect.[2][11][22] Crosstalk between these two pathways often converges on the same downstream signaling molecules like ERK/MAPK and PI3K/AKT.[2]
Q4: Are there any known biomarkers that predict response to ficlatuzumab?
A4: Current research suggests potential biomarkers. In HNSCC, patients with HPV-negative disease and c-Met overexpression have shown better responses to the ficlatuzumab-cetuximab combination.[10][11][12] In AML, attenuation of p-S6, a downstream effector of the MET pathway, has been associated with clinical response.[8][13] Furthermore, single-cell RNA sequencing has identified IFN response genes as potential adverse predictive factors in AML.[8][13] In metastatic pancreatic cancer, higher tumor cell p-Met levels were observed in patients who responded to therapy.[17][18]
Troubleshooting Guides
Problem 1: Difficulty interpreting variable clinical responses in HNSCC studies.
-
Possible Cause: Patient heterogeneity, particularly HPV status and c-Met expression levels.
-
Troubleshooting Steps:
-
Stratify Data by HPV Status: Analyze data from HPV-positive and HPV-negative patient subgroups separately. Studies have shown significantly better outcomes for HPV-negative patients treated with ficlatuzumab and cetuximab.[10][11][12]
-
Assess c-Met Expression: If available, correlate clinical outcomes with baseline c-Met expression in tumor samples. c-Met overexpression has been linked to a reduced hazard of progression in HPV-negative patients.[10][11]
-
Review Prior Therapies: Consider the impact of prior treatments. The efficacy of ficlatuzumab has been demonstrated in pan-refractory patients who have failed previous lines of therapy, including cetuximab.[10][11][23]
-
Problem 2: Unexpectedly high toxicity or adverse events in preclinical models or clinical trials.
-
Possible Cause: On-target effects of HGF inhibition or drug-drug interactions in combination therapies.
-
Troubleshooting Steps:
-
Monitor for Known Adverse Events: Be aware of the common treatment-related adverse events associated with ficlatuzumab, which include hypoalbuminemia and edema.[12][17][18] In combination with cetuximab, acneiform rash is also common.[12] In combination with cytarabine in AML, febrile neutropenia is a frequent adverse event.[8][13]
-
Dose Escalation/De-escalation: In preclinical studies, perform dose-finding experiments to establish the maximum tolerated dose (MTD). Clinical trials have established recommended phase II doses for various combinations.[8][13][17][18]
-
Supportive Care: In a clinical setting, ensure appropriate supportive care measures are in place to manage expected toxicities.
-
Problem 3: Lack of in vitro response in cancer cell lines despite evidence of c-Met expression.
-
Possible Cause: Autocrine vs. paracrine HGF signaling or presence of alternative resistance pathways.
-
Troubleshooting Steps:
-
Assess HGF Secretion: Determine if the cell line has autocrine HGF production or relies on paracrine HGF from the tumor microenvironment. Ficlatuzumab is designed to sequester HGF, so its effect will be most pronounced in HGF-dependent models.[8]
-
Co-culture with Fibroblasts: To simulate the tumor microenvironment, co-culture cancer cells with tumor-associated fibroblasts (TAFs), which are a source of HGF.[24] This may reveal a sensitivity to ficlatuzumab that is not apparent in monoculture.
-
Investigate Downstream Signaling: Use techniques like Western blotting or phospho-proteomic mass cytometry to confirm that ficlatuzumab is inhibiting the phosphorylation of c-Met and downstream targets like p-S6.[8][13][24] This can help determine if the drug is hitting its target.
-
Data Presentation
Table 1: Summary of Ficlatuzumab Clinical Trial Data in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Trial Phase | Combination Agent | Patient Population | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Findings |
| Phase II | Cetuximab | Pan-refractory, recurrent/metastatic HNSCC | 3.7 months (combination arm)[10][11] | 19% (combination arm)[10][11] | The combination met the primary endpoint for PFS. Responses were predominantly in HPV-negative patients (38% ORR)[11][23] |
| Phase II | Monotherapy | Pan-refractory, recurrent/metastatic HNSCC | 1.8 months[12][25] | 4%[12][25] | The monotherapy arm was closed early for futility[10][11] |
| Phase Ib | Cetuximab | Cetuximab-resistant, recurrent/metastatic HNSCC | 5.4 months[25] | 15%[25] | The combination was found to be tolerable[26] |
Table 2: Summary of Ficlatuzumab Clinical Trial Data in Acute Myeloid Leukemia (AML) and Pancreatic Cancer
| Trial Phase | Combination Agent(s) | Cancer Type | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Key Findings |
| Phase Ib | Cytarabine | Relapsed/Refractory AML | Not Reported | 53% (all complete remissions)[8][13][15][16] | The combination was well-tolerated and showed promising efficacy. Attenuation of p-S6 was associated with response[8][13] |
| Phase Ib | Gemcitabine, Nab-Paclitaxel | Metastatic Pancreatic Cancer | 11.0 months[17][18] | 29% (partial response)[17][18] | The combination was associated with durable responses. Higher tumor p-Met levels were seen in responders[17][18] |
Experimental Protocols
Protocol 1: Phospho-proteomic Mass Cytometry (CyTOF) for Pharmacodynamic Biomarker Analysis in AML
-
Objective: To quantify the on-target effect of ficlatuzumab by measuring changes in intracellular signaling proteins at the single-cell level.
-
Methodology:
-
Sample Collection: Obtain patient bone marrow or peripheral blood samples before and after ficlatuzumab administration.[8]
-
Antibody Panel: Use a custom panel of metal-conjugated antibodies to identify cell surface markers and intracellular phosphoproteins. This panel should include antibodies against p-MET and downstream signaling molecules like p-S6, as well as markers to identify different cell subsets.[8]
-
Cell Staining and Fixation: Stain the cells with the antibody panel, followed by fixation and permeabilization to allow for intracellular staining.
-
Data Acquisition: Analyze the stained cells using a CyTOF mass cytometer.
-
Data Analysis: Use bioinformatics tools like UMAP (Uniform Manifold Approximation and Projection) or SPADE (Spanning-tree Progression Analysis of Density-normalized Events) for high-dimensional data analysis to identify cell populations and quantify changes in phosphoprotein levels.[8]
-
Mandatory Visualization
Caption: Ficlatuzumab binds to HGF, preventing c-Met activation and downstream signaling.
Caption: Dual inhibition of HGF/c-Met and EGFR pathways overcomes resistance.
Caption: Workflow for pharmacodynamic analysis using mass cytometry (CyTOF).
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. fiercehn.com [fiercehn.com]
- 3. What is Ficlatuzumab used for? [synapse.patsnap.com]
- 4. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. selleckchem.com [selleckchem.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Facebook [cancer.gov]
- 8. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma - The ASCO Post [ascopost.com]
- 13. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacr.org [aacr.org]
- 15. onclive.com [onclive.com]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Phase Ib and Expansion Study of Gemcitabine, Nab-Paclitaxel, and Ficlatuzumab in Patients With Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Study of Gemcitabine, Nab-paclitaxel, and Ficlatuzumab (AV-299) in Patients With Advanced Pancreatic Cancer [ctv.veeva.com]
- 21. Focus on the potential role of ficlatuzumab in the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Study: New Drug Combination Holds Unusually Positive Results for HPV-Negative Patients with Advanced Head and Neck Cancer | School of Medicine and Health Sciences [smhs.gwu.edu]
- 24. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. targetedonc.com [targetedonc.com]
- 26. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ficlatuzumab Dose-Response Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dose-response curve of ficlatuzumab. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate effective experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ficlatuzumab?
A1: Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets and neutralizes Hepatocyte Growth Factor (HGF).[1][2][3] HGF is the exclusive ligand for the c-MET receptor, a receptor tyrosine kinase.[1][2] By binding to HGF, ficlatuzumab prevents its interaction with c-MET, thereby inhibiting the activation of the HGF/c-MET signaling pathway.[2][3] This pathway, when dysregulated, is implicated in tumor growth, cell proliferation, survival, migration, and the development of resistance to other targeted therapies like EGFR inhibitors.[1][2]
Q2: What is the typical dose range for ficlatuzumab in clinical trials?
A2: In clinical studies, ficlatuzumab has been administered intravenously at doses ranging from 10 mg/kg to 20 mg/kg every two weeks.[4] A dose of 20 mg/kg every 14-day cycle has been established as the recommended Phase II dose (RP2D) in some studies.[5]
Q3: What are the key downstream signaling pathways affected by ficlatuzumab?
A3: By inhibiting the HGF/c-MET axis, ficlatuzumab affects key downstream signaling pathways that are crucial for cancer cell proliferation and survival. These include the RAS/MAPK and PI3K/AKT pathways.[1]
Q4: In which cancer types has ficlatuzumab shown potential?
A4: Ficlatuzumab has been investigated in various solid tumors, with notable clinical trials in head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), pancreatic cancer, and acute myeloid leukemia.[2][4] It is often studied in combination with other anti-cancer agents, such as cetuximab (an EGFR inhibitor).[6]
Troubleshooting Guides
Issue 1: High variability in in vitro cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Cell seeding inconsistency | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the inner wells of the plate to avoid edge effects. |
| Inconsistent drug concentration | Prepare fresh serial dilutions of ficlatuzumab for each experiment. Thoroughly mix each dilution before adding to the wells. |
| Variable incubation times | Use a precise timer for all incubation steps, especially after adding the viability reagent. |
| Cell line health | Regularly check cell cultures for any signs of contamination or stress. Ensure cells are in the logarithmic growth phase at the time of the experiment. |
Issue 2: Weak or no signal in Western blot for phosphorylated c-MET (p-c-MET).
| Possible Cause | Troubleshooting Step |
| Low basal p-c-MET levels | Stimulate cells with recombinant HGF for a short period (e.g., 15-30 minutes) before cell lysis to induce c-MET phosphorylation. |
| Inefficient protein extraction | Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of target proteins. Ensure complete cell lysis by sonication or mechanical disruption. |
| Poor antibody performance | Use a validated antibody for p-c-MET. Optimize the antibody concentration and incubation conditions. Include a positive control (e.g., lysate from HGF-stimulated cells) to verify antibody activity. |
| Insufficient protein loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and ensure equal loading of protein in each lane of the gel. |
Quantitative Data Summary
Preclinical Dose-Response Data in a Glioblastoma Xenograft Model
| Ficlatuzumab Dose | Median Survival Time (days) | Significance vs. Control (p-value) |
| 5 mg/kg | Significantly higher than control | < 0.0001 |
| 10 mg/kg | Significantly higher than control | < 0.0001 |
| 20 mg/kg | Significantly higher than control | < 0.0001 |
Data adapted from a study using an orthotopic glioblastoma mouse model with U87 MG cells.[1]
Clinical Phase I Dose-Escalation Pharmacodynamic Data in Solid Tumors
| Ficlatuzumab Dose | Median Change in Tumor p-Met | Median Change in Tumor p-ERK | Median Change in Tumor p-Akt | Median Change in Serum HGF |
| 2 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported |
| 10 mg/kg | Not Reported | Not Reported | Not Reported | Not Reported |
| 20 mg/kg | -53% | -43% | -2% | +33% |
Data from a Phase I study in patients with advanced solid tumors and liver metastases.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Ficlatuzumab Treatment: Prepare serial dilutions of ficlatuzumab in culture medium. Remove the old medium from the wells and add 100 µL of the ficlatuzumab dilutions. Include a vehicle control (culture medium without ficlatuzumab).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for HGF/c-MET Pathway Proteins
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with different concentrations of ficlatuzumab for the desired time. For p-c-MET analysis, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total c-MET, p-c-MET, total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Ficlatuzumab Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups. Administer ficlatuzumab (e.g., 5, 10, 20 mg/kg) and a vehicle control intravenously or intraperitoneally twice a week.
-
Efficacy Evaluation: Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a specific size. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Caption: Ficlatuzumab inhibits the HGF/c-MET signaling pathway.
Caption: Experimental workflow for ficlatuzumab dose-response analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ficlatuzumab Pharmacokinetics Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the pharmacokinetic (PK) analysis of ficlatuzumab.
Ficlatuzumab: Mechanism of Action and Pharmacokinetic Profile
Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF).[1][2] By binding to HGF, ficlatuzumab prevents it from activating its receptor, c-Met, a receptor tyrosine kinase.[3][4] The subsequent inhibition of the HGF/c-Met signaling cascade disrupts key pathways like RAS/MAPK and PI3K/AKT, which are crucial for tumor cell proliferation, survival, invasion, and metastasis.[5][6]
Summary of Ficlatuzumab Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic data from clinical studies.
| Parameter | Value | Dose | Patient Population | Citation |
| Terminal Half-Life (t½) | 7.4–10 days | 2, 10, or 20 mg/kg | Advanced solid tumors | [7][8] |
| Pharmacokinetics | Linear | 2, 10, or 20 mg/kg | Advanced solid tumors | [7][8] |
| Recommended Phase II Dose | 20 mg/kg every 14 days | N/A | Advanced solid tumors | [7][8][9] |
Core Experimental Protocols
Accurate PK analysis relies on robust and validated assay protocols. Below are methodologies for a standard ficlatuzumab quantification ELISA and an anti-drug antibody (ADA) assay.
Protocol 1: Ficlatuzumab Quantification ELISA
This enzyme-linked immunosorbent assay (ELISA) is designed to measure the concentration of ficlatuzumab in serum samples.
Methodology:
-
Coating: Microtiter plates are coated with recombinant human HGF (the target of ficlatuzumab), which serves as the capture reagent.[7]
-
Blocking: Plates are washed and blocked with a suitable blocking buffer (e.g., BSA or non-fat milk solution) to minimize non-specific binding.
-
Sample Incubation: Serum samples, along with a standard curve of known ficlatuzumab concentrations and quality controls, are diluted and added to the wells.
-
Detection: After incubation and washing, a peroxidase-labeled (HRP-conjugated) rabbit anti-human antibody is added. This antibody binds to the ficlatuzumab captured by the HGF on the plate.[7]
-
Substrate Reaction: Following another wash step, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a colorimetric reaction.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read on a plate reader. The concentration of ficlatuzumab in the samples is interpolated from the standard curve.[7]
Protocol 2: Anti-Ficlatuzumab Antibody (ADA) Bridging Assay
This electrochemiluminescence (ECL) bridging assay is designed to detect antibodies directed against ficlatuzumab in serum.
Methodology:
-
Complex Formation: Serum samples are incubated with a mix of biotinylated ficlatuzumab and sulfo-tagged ficlatuzumab.[7] If ADAs are present, they will "bridge" these two labeled forms of ficlatuzumab, forming a complex.
-
Capture: The mixture is transferred to a streptavidin-coated microplate. The biotinylated ficlatuzumab in the complex binds to the streptavidin on the plate surface.[7]
-
Detection: The plate is washed to remove unbound reagents. Upon electrical stimulation in an ECL reader, the sulfo-tag on the bound complex emits light.[7]
-
Analysis: The intensity of the emitted light is proportional to the amount of ADA present in the sample. A signal above a pre-determined cut-point is considered a positive result. Specificity is often confirmed by spiking the sample with excess unlabeled ficlatuzumab, which should reduce the signal.[7]
Troubleshooting Guides
This section addresses common issues encountered during ficlatuzumab PK and ADA assays in a question-and-answer format.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 4. Facebook [cancer.gov]
- 5. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercehn.com [fiercehn.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A pharmacodynamic/pharmacokinetic study of ficlatuzumab in patients with advanced solid tumors and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HGF Inhibitors: Ficlatuzumab vs. Rilotumumab and Tivantinib
For Researchers, Scientists, and Drug Development Professionals
The Hepatocyte Growth Factor (HGF)/c-MET signaling pathway is a critical driver of tumor growth, invasion, and metastasis in numerous cancers. Its role in mediating resistance to other targeted therapies, such as EGFR inhibitors, has made it a prime target for drug development. This guide provides an objective comparison of ficlatuzumab, a potent HGF-neutralizing antibody, with other notable HGF/c-MET inhibitors: rilotumumab, another HGF-targeting antibody, and tivantinib (B1684700), a small molecule inhibitor with a more complex and debated mechanism of action.
Mechanism of Action: Targeting the HGF/c-MET Axis
Ficlatuzumab and rilotumumab are both humanized monoclonal antibodies that function by binding directly to the HGF ligand, preventing its interaction with the c-MET receptor. This blockade inhibits the downstream signaling cascades responsible for cancer cell proliferation, survival, and migration.[1][2][3][4]
Tivantinib, in contrast, was initially developed as a selective, non-ATP-competitive c-MET inhibitor.[5] However, subsequent research has revealed that its anti-tumor effects may also be attributed to its ability to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis, independent of c-MET signaling.[6] This dual mechanism adds a layer of complexity to its clinical application and interpretation of trial results.
Below is a diagram illustrating the HGF/c-MET signaling pathway and the points of intervention for these inhibitors.
Comparative Preclinical Data
Preclinical studies in various cancer models have demonstrated the anti-tumor activity of ficlatuzumab, rilotumumab, and tivantinib. The following tables summarize key quantitative data from representative in vitro and in vivo experiments.
In Vitro Assay Data
| Inhibitor | Assay Type | Cell Line(s) | Key Findings |
| Ficlatuzumab | Cell Proliferation | HN5, UM-SCC-1 (HNSCC) | Significantly reduced tumor-associated fibroblast (TAF)-facilitated HNSCC cell proliferation.[7] |
| Cell Migration | HN5, UM-SCC-1, OSC-19 (HNSCC) | Significantly reduced TAF-facilitated HNSCC cell migration.[7] | |
| Cell Invasion | HN5, UM-SCC-1, OSC-19 (HNSCC) | Significantly reduced TAF-facilitated HNSCC cell invasion.[7] | |
| Rilotumumab | Cell Proliferation, Migration | Various | Inhibited HGF-mediated cell proliferation and migration.[3] |
| Tivantinib | Apoptosis Assay | MHCC97L, Huh7 (HCC) | Induced G2/M arrest and apoptosis.[8] |
| Cell Viability | Huh7, HepG2, Hep3B (HCC) | Dose-dependent loss of cell viability with IC50 values ranging from 9.9 nM to 448 nM.[9] |
In Vivo Xenograft Model Data
| Inhibitor | Cancer Model | Xenograft Model | Key Findings |
| Ficlatuzumab | Glioblastoma | U87 MG cells in nude mice | Provided a significant survival advantage as a single agent and in combination with temozolomide.[10] |
| Rilotumumab | Gastric Cancer | Patient-derived xenografts (PDXs) | Not explicitly detailed in the provided results, but used in preclinical validation.[11] |
| Tivantinib | Hepatocellular Carcinoma (HCC) | MHCC97L cells in nude mice | At 100 mg/kg and 200 mg/kg, significantly decreased tumor growth, reduced Ki-67 expression, and increased apoptosis.[8][12] |
| Breast Cancer | c-Met mouse model | A 120 mg/kg dose dramatically repressed subcutaneous tumor growth and bone metastasis.[6] |
Detailed Experimental Protocols
Ficlatuzumab: HNSCC Cell Proliferation, Migration, and Invasion Assays[7]
-
Cell Lines: HN5, UM-SCC-1, and OSC-19 (Head and Neck Squamous Cell Carcinoma).
-
Treatment: Cells were treated with ficlatuzumab at concentrations ranging from 0 to 100 µg/mL for 24 to 72 hours.
-
Proliferation Assay: The effect on cell proliferation was measured, likely using a standard method such as an MTT or BrdU incorporation assay, though the specific assay is not detailed in the provided text.
-
Migration Assay: Cell migration was assessed using semipermeable modified Boyden inserts with an 8 µm pore size.
-
Invasion Assay: Similar to the migration assay, but the inserts were coated with a basement membrane matrix (e.g., Matrigel) to simulate tissue barriers.
-
Signaling Pathway Analysis: To assess the mechanism of action, HNSCC cells were serum-starved for 72 hours and then exposed to recombinant HGF (30 ng/mL) with or without ficlatuzumab (100 µg/mL) for 10 minutes. Cell lysates were then analyzed by immunoblotting for phosphorylated c-Met and p44/42 MAPK.
Rilotumumab: Gastric Cancer Patient-Derived Xenograft (PDX) Model[11]
-
Model Establishment: Fresh gastric cancer tissues surgically removed from patients were implanted into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Propagation: Once tumors formed, they were passaged and expanded for at least two generations.
-
Treatment: The specific treatment regimen for rilotumumab in these PDX models is not detailed in the provided search results.
-
Tumor Measurement: Tumor size was evaluated by caliper measurements, and tumor volume was calculated using the formula 4/3π(d/2)².
Tivantinib: HCC Apoptosis Assay and Xenograft Model[8]
-
Apoptosis Assay (In Vitro):
-
Cell Lines: MHCC97L and Huh7 (Hepatocellular Carcinoma).
-
Treatment: Cells were treated with varying concentrations of tivantinib or 0.1% DMSO (control) for 48 hours.
-
Method: Apoptosis was measured using an Annexin V-FITC/Propidium Iodide (PI) staining kit followed by flow cytometry analysis.
-
-
Xenograft Model (In Vivo):
-
Cell Line: MHCC97L cells were used to establish xenografts in mice.
-
Treatment: Mice with established tumors were treated daily with an oral dose of tivantinib at 100 mg/kg or 200 mg/kg for 15 days.
-
Tumor Measurement: Tumor volume was measured over the course of the experiment.
-
Immunohistochemistry: At the end of the study, tumors were excised and analyzed for Ki-67 (a proliferation marker) and by TUNEL assay (for apoptosis).
-
The following diagram illustrates a general experimental workflow for evaluating an HGF inhibitor.
Clinical Trial Data Comparison
Direct head-to-head clinical trials comparing ficlatuzumab, rilotumumab, and tivantinib are not available. However, data from individual trials provide insights into their clinical activity.
| Inhibitor | Trial Phase | Cancer Type | Combination Therapy | Key Efficacy Results |
| Ficlatuzumab | Phase 2 (NCT03422536) | Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | Cetuximab | Combination Arm: Median Progression-Free Survival (PFS) of 3.7 months; Overall Response Rate (ORR) of 19%.[13] In HPV-negative patients, ORR was 38%.[14] Monotherapy Arm: Median PFS of 1.8 months; ORR of 4%.[14] |
| Rilotumumab | Phase 2 | Gastric or Gastroesophageal Junction Cancer | Epirubicin, Cisplatin, and Capecitabine (ECX) | In patients with high MET expression, the addition of rilotumumab to chemotherapy improved median Overall Survival (OS) from 5.7 months to 11.1 months.[15] |
| Tivantinib | Phase 2 | Hepatocellular Carcinoma (HCC) | Monotherapy (vs. Placebo) | In MET-high patients, improved time to progression (2.7 months vs. 1.4 months for placebo).[5] |
| Phase 3 (METIV-HCC & JET-HCC) | MET-high Hepatocellular Carcinoma (HCC) | Monotherapy (vs. Placebo) | Failed to show a significant improvement in overall survival.[16] |
Summary and Conclusion
Ficlatuzumab has demonstrated promising clinical activity, particularly in combination with cetuximab for the treatment of HPV-negative HNSCC, leading to its ongoing investigation in a Phase 3 trial.[17][18][19][20][21][22] Its mechanism as a direct HGF-neutralizing antibody is well-defined.
Rilotumumab, with a similar mechanism of action, showed potential in MET-positive gastric cancer in a Phase 2 study.[15] However, further development has been impacted by results in other trials.[23]
Tivantinib's clinical development has been more challenging. While early trials in MET-high HCC were encouraging, subsequent Phase 3 studies did not meet their primary endpoints.[5][16] The debate surrounding its primary mechanism of action—whether through c-MET inhibition or microtubule disruption—complicates the interpretation of its clinical data and the identification of a responsive patient population.
For researchers and drug developers, the comparative data suggest that patient selection based on biomarkers (e.g., HPV status for ficlatuzumab, MET expression for rilotumumab) is crucial for the successful development of HGF/c-MET targeted therapies. The distinct mechanisms of action and clinical outcomes of these three inhibitors highlight the diverse approaches and challenges in targeting this complex signaling pathway.
The following diagram illustrates the logical relationship in the clinical development and evaluation of these HGF inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. Analysis Of Rilotumumab (AMG 102) Data Identifies A Potential Predictive Biomarker For Patients With Gastric Or Gastroesophageal Cancer [prnewswire.com]
- 16. onclive.com [onclive.com]
- 17. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
- 21. A Multicenter, Randomized, Double Blind, Placebo - Controlled, Phase 3 Study of Ficlatuzumab in Combination With Cetuximab in Participants With Recurrent or Metastatic (R/M) HPV -Negative Head and Neck Squamous Cell Carcinoma. (FIERCE-HN) | Clinical Trials | Yale Medicine [yalemedicine.org]
- 22. clinicaltrials.eu [clinicaltrials.eu]
- 23. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ficlatuzumab and Rilotumumab: Two Anti-HGF Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ficlatuzumab and rilotumumab, two monoclonal antibodies targeting the Hepatocyte Growth Factor (HGF)/c-MET signaling pathway, a critical mediator of tumor growth, invasion, and metastasis. While both agents were developed to inhibit this pathway, their clinical trajectories have diverged significantly. This document summarizes their mechanisms of action, presents key preclinical and clinical data in a comparative format, details experimental protocols from pivotal studies, and visualizes the targeted signaling pathway.
Mechanism of Action and Molecular Profile
Ficlatuzumab and rilotumumab are both monoclonal antibodies that bind to HGF, the sole ligand for the c-MET receptor. By sequestering HGF, they prevent its interaction with c-MET, thereby inhibiting the activation of downstream signaling cascades implicated in cancer progression.[1][2]
Ficlatuzumab is a humanized IgG1 monoclonal antibody.[1] It has been shown to bind to HGF with high affinity and specificity, leading to the inhibition of HGF/c-MET downstream signaling.[3] Preclinical studies have demonstrated its potent anti-tumor effects.[4]
Rilotumumab is a fully human IgG2 monoclonal antibody.[2] It also binds to and neutralizes HGF, preventing the activation of c-MET.[2] However, some research suggests that rilotumumab may act as a partial antagonist, as it does not completely prevent HGF from binding to c-MET, allowing for some residual signaling.[5]
Quantitative Data Comparison
The following tables summarize key quantitative data for ficlatuzumab and rilotumumab from preclinical and clinical studies.
Table 1: Preclinical Data
| Parameter | Ficlatuzumab | Rilotumumab | Source |
| Target | Hepatocyte Growth Factor (HGF) | Hepatocyte Growth Factor (HGF) | [1][2] |
| Antibody Type | Humanized IgG1 | Fully Human IgG2 | [1][2] |
| Binding Affinity (Kd) to human HGF | High affinity (pM) | 19 pM (sub-nanomolar) | [3][6] |
| IC50 for MET Phosphorylation Inhibition | Not explicitly stated | 0.12 nM (in PC3 cells) | [6] |
Table 2: Clinical Data
| Parameter | Ficlatuzumab (NCT03422536 - HNSCC) | Rilotumumab (RILOMET-1 - Gastric Cancer) | Source |
| Phase | Phase 2 | Phase 3 | [7][8] |
| Indication | Pan-refractory, recurrent/metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | Advanced MET-positive Gastric or Gastroesophageal Junction Cancer | [7][8] |
| Treatment Arm | Ficlatuzumab + Cetuximab | Rilotumumab + Epirubicin (B1671505), Cisplatin (B142131), and Capecitabine (B1668275) (ECX) | [7][8] |
| Median Progression-Free Survival (PFS) | 3.7 months | Not applicable (trial stopped) | [9] |
| Overall Response Rate (ORR) | 19% | Not applicable (trial stopped) | [9] |
| Key Outcome | Met prespecified significance criteria for PFS | Terminated due to increased deaths in the rilotumumab arm | [7][10] |
Experimental Protocols
Ficlatuzumab: Phase 2 Study in HNSCC (NCT03422536)
This multicenter, randomized, non-comparative phase II study evaluated the efficacy of ficlatuzumab with or without cetuximab in patients with recurrent/metastatic HNSCC.[7]
-
Patient Population: Patients with recurrent/metastatic HNSCC with known HPV status, who were resistant to cetuximab, platinum-based chemotherapy, and anti-PD-1 monoclonal antibodies.[7]
-
Treatment Regimen:
-
Primary Endpoint: Median Progression-Free Survival (PFS). An arm was considered successful if the lower bound of the 90% confidence interval for median PFS was greater than 2 months.[7]
-
Key Assessments: Tumor assessments were performed every 8 weeks. Safety and tolerability were monitored throughout the study.
Rilotumumab: RILOMET-1 Phase 3 Study in Gastric Cancer (NCT01697072)
This was an international, multicenter, randomized, double-blind, placebo-controlled phase 3 trial.[12]
-
Patient Population: Patients with previously untreated, unresectable locally advanced or metastatic MET-positive gastric or gastroesophageal junction adenocarcinoma.[12]
-
Treatment Regimen:
-
Primary Endpoint: Overall Survival (OS).[12]
-
Key Assessments: Tumor response was assessed every 6 weeks. Safety was monitored continuously. The trial was terminated early by an independent data monitoring committee due to an increased number of deaths in the rilotumumab arm.[10]
Signaling Pathway and Experimental Workflow Diagrams
HGF/c-MET Signaling Pathway
The following diagram illustrates the HGF/c-MET signaling pathway and the mechanism of action of ficlatuzumab and rilotumumab.
Caption: HGF/c-MET signaling pathway and inhibition by ficlatuzumab and rilotumumab.
Experimental Workflow: Monoclonal Antibody Development and Testing
The following diagram outlines a typical workflow for the development and clinical testing of monoclonal antibodies like ficlatuzumab and rilotumumab.
Caption: Generalized workflow for monoclonal antibody development and clinical trials.
Conclusion
Ficlatuzumab and rilotumumab, despite sharing a common target, have demonstrated markedly different clinical outcomes. Ficlatuzumab has shown promising activity in combination with cetuximab in a heavily pre-treated HNSCC patient population, warranting further investigation in a Phase 3 trial. In contrast, the development of rilotumumab was halted due to safety concerns in a Phase 3 trial for gastric cancer. This comparative guide highlights the nuances in the profiles of these two drugs and underscores the importance of rigorous clinical evaluation in oncology drug development. The provided data and experimental protocols offer a valuable resource for researchers in the field.
References
- 1. fiercehn.com [fiercehn.com]
- 2. Facebook [cancer.gov]
- 3. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 4. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incomplete target neutralization by the anti-cancer antibody rilotumumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of rilotumumab: a decade of experience in preclinical and clinical cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Rilotumumab plus epirubicin, cisplatin, and capecitabine as first-line therapy in advanced MET-positive gastric or gastro-oesophageal junction cancer (RILOMET-1): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
AV-299 (Tivantinib) vs. c-Met Inhibitors: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of AV-299 (tivantinib) and other prominent c-Met inhibitors for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: A Key Distinction
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), is a crucial signaling pathway involved in normal cellular processes like proliferation and motility.[1] However, its aberrant activation is a known driver in the development and progression of various cancers.[1][2] This has made c-Met a key target for cancer therapy.[2]
Most c-Met inhibitors function by competing with ATP to bind to the kinase domain of the receptor, thereby blocking its activity. In contrast, tivantinib (B1684700) was initially identified as a non-ATP-competitive inhibitor of c-Met.[1][3] However, emerging evidence suggests that tivantinib's anti-cancer effects are not solely dependent on c-Met inhibition.[1][4] Studies have indicated an alternative mechanism of action involving the inhibition of microtubule polymerization.[1][5] This dual activity distinguishes tivantinib from many other c-Met inhibitors.[1] Some research suggests that tivantinib's cytotoxic activity may be independent of its ability to bind to MET.[6]
Quantitative Efficacy Comparison
The following table summarizes the clinical efficacy of tivantinib and other selective c-Met inhibitors in various cancer types, primarily non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).
| Drug | Cancer Type | Key Efficacy Metric | Result | Clinical Trial/Study |
| Tivantinib (AV-299) | MET-High Advanced HCC | Median Overall Survival (OS) | 7.2 months (vs. 3.8 months with placebo)[7][8] | Phase II |
| MET-High Advanced HCC | Time to Progression (TTP) | 2.7 months (vs. 1.4 months with placebo)[8] | Phase II | |
| Advanced HCC (MET-High) | Median OS | 8.4 months (vs. 9.1 months with placebo)[9][10] | METIV-HCC (Phase III) | |
| Advanced HCC (MET-High) | Median Progression-Free Survival (PFS) | 2.1 months (vs. 2.0 months with placebo)[9] | METIV-HCC (Phase III) | |
| NSCLC (High MET expression) | Overall Survival (OS) | Significant improvement (HR, 0.68)[11] | Meta-analysis | |
| NSCLC | Progression-Free Survival (PFS) | Significant improvement (HR, 0.73)[11] | Meta-analysis | |
| Capmatinib (B1663548) | METex14 NSCLC (Treatment-naïve) | Overall Response Rate (ORR) | 68%[12][13] | GEOMETRY mono-1 (Phase II) |
| METex14 NSCLC (Previously treated) | Overall Response Rate (ORR) | 41%[12][13] | GEOMETRY mono-1 (Phase II) | |
| METex14 NSCLC (Treatment-naïve) | Median Duration of Response (DOR) | 12.6 months[13] | GEOMETRY mono-1 (Phase II) | |
| METex14 NSCLC (Previously treated) | Median Duration of Response (DOR) | 9.7 months[13] | GEOMETRY mono-1 (Phase II) | |
| MET GCN ≥10 NSCLC (First-line) | Overall Response Rate (ORR) | 40%[14] | Phase II | |
| MET GCN ≥10 NSCLC (Second/Third-line) | Overall Response Rate (ORR) | 29%[14] | Phase II | |
| Tepotinib (B1684694) | METex14 NSCLC | Overall Response Rate (ORR) | 51.4%[15] | VISION (Phase II) |
| METex14 NSCLC | Median Duration of Response (DOR) | 18.0 months[15] | VISION (Phase II) | |
| METex14 NSCLC (Treatment-naïve) | Overall Response Rate (ORR) | 57.3%[16] | VISION (Phase II) | |
| METex14 NSCLC (Previously treated) | Overall Response Rate (ORR) | 45.0%[16] | VISION (Phase II) | |
| Crizotinib | METex14-altered NSCLC | Overall Response Rate (ORR) | 32%[17] | PROFILE 1001 (Phase I) |
| METex14-altered NSCLC | Median Progression-Free Survival (PFS) | 7.3 months[17] | PROFILE 1001 (Phase I) | |
| MET-deregulated NSCLC | Overall Response Rate (ORR) | 27%[18] | METROS (Phase II) | |
| MET-amplified NSCLC (High) | Partial Responses (PRs) | 50%[19] | Phase I |
METex14: MET exon 14 skipping mutation; GCN: Gene Copy Number; HR: Hazard Ratio.
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, it is essential to visualize the c-Met signaling pathway and the general workflow of experiments used to evaluate their efficacy.
Detailed Experimental Protocols
Below are representative protocols for key experiments used to evaluate the efficacy of these inhibitors.
This assay is used to assess the in vitro cytotoxic activity of the inhibitors on cancer cell lines.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., tivantinib, capmatinib) and a vehicle control. Incubate for a specified period (e.g., 72 hours).[20]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[20]
-
Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.[20]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The quantity of formazan is directly proportional to the number of viable cells.[20]
This in vivo model evaluates the anti-tumor activity of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., NSG mice).[21][22]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 70-300 mm³).[22]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., orally) at a specified dose and schedule.[22]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.[22]
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.
Summary and Conclusion
While tivantinib (AV-299) initially showed promise as a selective c-Met inhibitor, particularly in MET-high tumors, its clinical development has been challenging, with Phase III trials in HCC failing to meet their primary endpoints.[9][23] A key distinguishing feature of tivantinib is its additional mechanism of action as a microtubule inhibitor, which contributes to its cytotoxicity but also complicates its positioning as a purely c-Met targeted therapy.[1][4]
In contrast, other selective c-Met inhibitors like capmatinib and tepotinib have demonstrated robust and durable clinical activity, particularly in NSCLC patients with MET exon 14 skipping mutations, leading to regulatory approvals.[12][13][15] Crizotinib, another multi-kinase inhibitor with activity against MET, has also shown efficacy in this patient population.[17]
For researchers and drug developers, the comparison highlights the importance of both target selectivity and the identification of predictive biomarkers. While tivantinib's broader mechanism may offer advantages in certain contexts, the focused efficacy and clearer patient selection strategies for inhibitors like capmatinib and tepotinib have so far translated into more successful clinical outcomes in specific, genetically defined cancer patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of safety and efficacy of tivantinib in the treatment of inoperable or recurrent non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tivantinib (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tivantinib - Wikipedia [en.wikipedia.org]
- 7. POSITIVE PHASE 2 STUDY RESULTS FOR TIVANTINIB IN PREVIOUSLY TREATED HEPATOCELLULAR CARCINOMA TO BE PRESENTED AT ASCO - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 8. Development of Tivantinib as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. The efficacy and safety of tivantinib in the treatment of solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Data from GEOMETRY mono-1 Study Show Clinically Meaningful Results in Patients with Non-Small Cell Lung Cancer with MET exon-14 Skipping Mutation Treated with Capmatinib - BioSpace [biospace.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 15. esmo.org [esmo.org]
- 16. Tepotinib Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ascopubs.org [ascopubs.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 23. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [frontiersin.org]
Unveiling the Molecular Impact of Ficlatuzumab: A Comparative Analysis of HGF/c-MET Pathway Inhibition
A deep dive into the validation of ficlatuzumab's downstream signaling effects reveals a potent and specific mechanism of action, setting it apart from other therapeutic alternatives targeting the critical HGF/c-MET cancer pathway. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Ficlatuzumab, a humanized monoclonal antibody, operates by sequestering the hepatocyte growth factor (HGF), thereby preventing the activation of its receptor, c-MET.[1][2] This intervention is crucial as the HGF/c-MET signaling axis is a key driver of tumor growth, invasion, and metastasis, and its dysregulation is implicated in resistance to other targeted therapies, such as EGFR inhibitors.[1][2] Experimental evidence confirms that ficlatuzumab's engagement with HGF leads to a significant reduction in the phosphorylation of c-MET and its downstream signaling mediators, primarily through the PI3K/AKT and MAPK/ERK pathways.
The HGF/c-MET Signaling Cascade and Ficlatuzumab's Point of Intervention
The binding of HGF to the c-MET receptor tyrosine kinase triggers a cascade of intracellular events crucial for cell survival and proliferation. Ficlatuzumab acts as a direct antagonist to this initial step.
Comparative Efficacy: Ficlatuzumab vs. Other c-MET Inhibitors
To contextualize the efficacy of ficlatuzumab, a comparison with other agents targeting the HGF/c-MET pathway is essential. These alternatives include other HGF-targeting antibodies like rilotumumab, and small molecule tyrosine kinase inhibitors (TKIs) such as cabozantinib (B823) and tepotinib, which act on the intracellular kinase domain of c-MET.
| Therapeutic Agent | Mechanism of Action | Target | Downstream Effect (at 20 mg/kg) |
| Ficlatuzumab | Monoclonal Antibody | HGF Ligand | p-MET: ↓ 53% p-ERK: ↓ 43% p-AKT: ↓ 2% |
| Rilotumumab | Monoclonal Antibody | HGF Ligand | Data on percentage inhibition of downstream signaling is limited, with some studies suggesting it may be a partial HGF antagonist. |
| Cabozantinib | Small Molecule TKI | c-MET, VEGFR, AXL, etc. | Inhibits p-MET, p-AKT, and p-ERK. IC50 for c-MET is 1.3 nM. |
| Tepotinib | Small Molecule TKI | c-MET | Potently inhibits c-MET phosphorylation and downstream signaling (p-AKT, p-ERK). |
Data for ficlatuzumab is derived from a study in patients with advanced solid tumors and liver metastases.
Experimental Validation of Downstream Signaling Inhibition
The validation of ficlatuzumab's impact on downstream signaling relies on a variety of established experimental techniques. Below are the methodologies employed in key studies to quantify the reduction in phosphorylated proteins central to the c-MET pathway.
Experimental Workflow: From Biopsy to Data
Detailed Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins
Objective: To quantify the relative levels of phosphorylated MET (p-MET), AKT (p-AKT), and ERK (p-ERK) in tumor cell lysates following treatment.
-
Protein Extraction: Tumor biopsies are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors to create a total protein lysate. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by molecular weight on a 4-12% Bis-Tris polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for p-MET (Tyr1234/1235), p-AKT (Ser473), and p-ERK1/2 (Thr202/Tyr204), typically at a 1:1000 dilution in 5% BSA/TBST. Antibodies for total MET, AKT, and ERK, as well as a loading control like GAPDH or β-actin, are used on separate blots or after stripping the membrane.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The intensity of each phosphoprotein band is normalized to its corresponding total protein band and the loading control.
Immunohistochemistry (IHC) for Phospho-Met
Objective: To visualize and semi-quantitatively assess the levels of p-MET in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Tissue Preparation: FFPE tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Staining: Sections are incubated with a primary antibody against p-MET (e.g., clone D26) overnight at 4°C. Following washes, a secondary antibody conjugated to a detection system (e.g., HRP-polymer) is applied. The signal is developed with a chromogen such as DAB, and the sections are counterstained with hematoxylin.
-
Scoring: The staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of positive tumor cells are assessed by a pathologist to generate an H-score.
Mass Cytometry (CyTOF) for Phospho-proteomic Profiling
Objective: To perform high-dimensional, single-cell analysis of intracellular signaling states, including the phosphorylation of multiple downstream targets of the c-MET pathway.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.
-
Antibody Staining: Cells are stained with a panel of metal-isotope-tagged antibodies. The panel includes antibodies for cell surface markers to identify different immune and cancer cell populations, as well as intracellular antibodies against phosphorylated proteins such as p-MET and p-S6.
-
Data Acquisition: Stained cells are analyzed on a CyTOF instrument, which measures the abundance of each metal tag on a single-cell level.
-
Data Analysis: High-dimensional data is analyzed using algorithms like viSNE or SPADE to identify cell populations and quantify the levels of phosphoproteins within them, allowing for a detailed understanding of the on-target effects of ficlatuzumab across different cell types.[3][4]
Conclusion
The validation of ficlatuzumab's effect on downstream signaling pathways demonstrates its targeted and potent inhibition of the HGF/c-MET axis. Quantitative data from various experimental approaches consistently show a reduction in the phosphorylation of key signaling molecules like MET, ERK, and AKT. When compared to other c-MET targeting agents, ficlatuzumab's mechanism as an HGF-neutralizing antibody offers a distinct therapeutic strategy. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate and compare the efficacy of HGF/c-MET inhibitors. This comprehensive analysis underscores the importance of robust experimental validation in understanding the molecular impact of targeted cancer therapies.
References
Ficlatuzumab vs. Standard of Care: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial outcomes for the investigational agent ficlatuzumab against the current standard of care in metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) and relapsed/refractory Acute Myeloid Leukemia (AML). All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited trials are provided.
Head and Neck Squamous Cell Carcinoma (HNSCC)
Ficlatuzumab is a humanized monoclonal antibody that targets hepatocyte growth factor (HGF), a key ligand for the c-MET receptor.[1] The HGF/c-MET signaling pathway is implicated in tumor growth, metastasis, and resistance to EGFR inhibitors like cetuximab.[2] By blocking HGF, ficlatuzumab aims to overcome this resistance mechanism.[2]
Quantitative Data Comparison: Ficlatuzumab vs. Standard of Care in HNSCC
The following tables compare the clinical trial outcomes of ficlatuzumab in combination with cetuximab against standard of care options for recurrent/metastatic HNSCC. It is important to note that the patient populations across these trials have significant differences, which should be considered when interpreting the data. The ficlatuzumab trial specifically enrolled "pan-refractory" patients who had progressed on platinum therapy, cetuximab, and an anti-PD-1 antibody.
| Treatment | Trial | Patient Population | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) |
| Ficlatuzumab + Cetuximab | NCT03422536 (Phase II) | Pan-refractory (prior platinum, cetuximab, and anti-PD-1 therapy) recurrent/metastatic HNSCC | 3.7 months | Not Reported | 19% (38% in HPV-negative) |
| Pembrolizumab | KEYNOTE-048 (Phase III) | First-line recurrent/metastatic HNSCC (PD-L1 CPS ≥1) | 2.3 months | 12.3 months | 19% |
| Pembrolizumab + Chemotherapy | KEYNOTE-048 (Phase III) | First-line recurrent/metastatic HNSCC (PD-L1 CPS ≥1) | 5.1 months | 13.0 months | 36% |
| EXTREME Regimen | EXTREME (Phase III) | First-line recurrent/metastatic HNSCC | 5.6 months | 10.1 months | 36%[3] |
| Salvage Chemotherapy (Paclitaxel + Cetuximab) | Retrospective Study | Recurrent/metastatic HNSCC after failure of platinum and nivolumab | 5.4 months | 13.0 months | 54.9%[4] |
Experimental Protocols
Ficlatuzumab in HNSCC (NCT03422536)
-
Study Design: A randomized, multicenter, non-comparative phase II trial.
-
Patient Population: Patients with recurrent/metastatic HNSCC who were resistant to cetuximab (progression within 6 months of exposure), and had also received prior platinum and anti-PD-1 mAb therapy.
-
Treatment Arms:
-
Arm 1: Ficlatuzumab monotherapy.
-
Arm 2: Ficlatuzumab in combination with cetuximab.
-
-
Dosage: Specific dosages are not detailed in the provided search results.
-
Primary Endpoint: Median Progression-Free Survival (PFS).
Standard of Care: EXTREME Regimen
-
Study Design: A randomized, multicenter, open-label, phase III trial.
-
Patient Population: Patients with previously untreated recurrent or metastatic HNSCC.
-
Treatment Arms:
-
Experimental Arm: Cetuximab plus cisplatin (B142131) or carboplatin (B1684641) and 5-fluorouracil.
-
Control Arm: Cisplatin or carboplatin and 5-fluorouracil.
-
-
Dosage:
-
Cetuximab: 400 mg/m² initial dose, then 250 mg/m² weekly.
-
Cisplatin: 100 mg/m² every 3 weeks.
-
Carboplatin: AUC 5 every 3 weeks.
-
5-fluorouracil: 1000 mg/m²/day for 4 days every 3 weeks.
-
-
Primary Endpoint: Overall Survival (OS).
Standard of Care: Pembrolizumab (KEYNOTE-048)
-
Study Design: A randomized, multicenter, open-label, phase III trial.
-
Patient Population: Patients with previously untreated recurrent or metastatic HNSCC.
-
Treatment Arms:
-
Pembrolizumab monotherapy.
-
Pembrolizumab plus chemotherapy (cisplatin or carboplatin and 5-fluorouracil).
-
Cetuximab plus chemotherapy.
-
-
Dosage:
-
Pembrolizumab: 200 mg every 3 weeks.
-
-
Primary Endpoint: Overall Survival (OS).
Acute Myeloid Leukemia (AML)
In AML, high levels of HGF have been associated with more aggressive disease and poorer survival. Ficlatuzumab, by inhibiting HGF, is being investigated as a potential therapeutic strategy to improve outcomes in this patient population.
Quantitative Data Comparison: Ficlatuzumab vs. Standard of Care in AML
The following table compares the clinical trial outcomes of ficlatuzumab in combination with high-dose cytarabine (B982) against high-dose cytarabine alone in patients with relapsed/refractory AML. As with the HNSCC comparison, it is crucial to consider the potential differences in the patient populations between these studies.
| Treatment | Trial | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) |
| Ficlatuzumab + High-Dose Cytarabine | NCT02109627 (Phase Ib) | Relapsed/refractory AML | 53% | 53% | 18.1 months |
| High-Dose Cytarabine (HiDAC-6) | Retrospective Study | Relapsed/refractory AML | 62% | 54% | 9.6 months |
| High-Dose Cytarabine (ARA-36) | Retrospective Analysis | Refractory AML or relapsed after alloSCT | 60% | 60% | 1-year OS of 54% |
Experimental Protocols
Ficlatuzumab in AML (NCT02109627)
-
Study Design: A phase Ib, open-label, dose-escalation and expansion study.
-
Patient Population: Patients with relapsed or refractory AML.
-
Treatment: Ficlatuzumab in combination with high-dose cytarabine.
-
Dosage:
-
Ficlatuzumab: Dose escalation from 10 mg/kg to 20 mg/kg.
-
Cytarabine: 2 g/m² daily for 5 days.
-
-
Primary Objective: To determine the maximum tolerated dose and recommended Phase 2 dose of ficlatuzumab in combination with high-dose cytarabine.
Standard of Care: High-Dose Cytarabine (HiDAC-6)
-
Study Design: A retrospective review.
-
Patient Population: Patients with relapsed/refractory AML.
-
Treatment: Single-agent high-dose cytarabine.
-
Dosage: 3 g/m² intravenously every 12 hours on days 1, 3, and 5 (total of six doses).
-
Primary Outcome: To evaluate the efficacy and safety of the HiDAC-6 regimen.
Signaling Pathways and Experimental Workflows
Ficlatuzumab Mechanism of Action: HGF/c-MET Signaling Pathway
Caption: Ficlatuzumab binds to HGF, preventing c-MET activation and downstream signaling.
Standard Clinical Trial Workflow
Caption: A typical workflow for a randomized clinical trial.
References
A Comparative Analysis of Ficlatuzumab and Bevacizumab: A Guide for Researchers
This guide provides a detailed comparative analysis of two monoclonal antibodies, ficlatuzumab and bevacizumab, for researchers, scientists, and drug development professionals. The comparison covers their mechanisms of action, target signaling pathways, and clinical and preclinical data, with a focus on presenting quantitative data in a structured format.
Introduction
Ficlatuzumab and bevacizumab are both monoclonal antibodies utilized in oncology, but they target distinct signaling pathways involved in tumor growth and angiogenesis. Ficlatuzumab is an investigational drug that targets the Hepatocyte Growth Factor (HGF)/c-MET pathway, while bevacizumab, an approved therapeutic, targets the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor (VEGFR) pathway. This guide offers an objective comparison of their performance based on available experimental data. It is important to note that no head-to-head clinical trials directly comparing ficlatuzumab and bevacizumab have been identified; therefore, this analysis is based on data from separate clinical and preclinical studies.
Mechanism of Action and Signaling Pathways
Ficlatuzumab: Targeting the HGF/c-MET Pathway
Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically binds to Hepatocyte Growth Factor (HGF), the sole ligand for the c-MET receptor.[1][2] The HGF/c-MET signaling pathway is frequently dysregulated in various cancers and plays a crucial role in tumor growth, invasion, and metastasis.[1][3] By binding to HGF, ficlatuzumab prevents its interaction with the c-MET receptor, thereby inhibiting downstream signaling.[2][4] This mechanism is particularly relevant as HGF/c-MET activation is a known escape mechanism for resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2]
Bevacizumab: Targeting the VEGF/VEGFR Pathway
Bevacizumab is a recombinant humanized monoclonal antibody that targets Vascular Endothelial Growth Factor-A (VEGF-A).[5] VEGF-A is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7] By binding to circulating VEGF-A, bevacizumab prevents it from interacting with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[8][9] This inhibition of VEGF signaling leads to a reduction in the microvascular growth of tumors, thereby limiting their blood supply.[10][11]
Clinical Data Comparison
The following tables summarize the clinical efficacy and safety of ficlatuzumab and bevacizumab from various clinical trials.
Efficacy Data
Table 1: Clinical Efficacy of Ficlatuzumab
| Cancer Type | Trial Phase | Treatment Arm | N | ORR (%) | Median PFS (months) | Median OS (months) | Citation(s) |
| Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC) | Phase 2 | Ficlatuzumab Monotherapy | 27 | 4 | 1.8 | 6.4 | [6][11] |
| Phase 2 | Ficlatuzumab + Cetuximab | 33 | 19 | 3.7 | 7.4 | [11][12] | |
| Phase 1 (Cetuximab-Resistant) | Ficlatuzumab + Cetuximab | 12 | 17 | 5.4 | 8.9 | [13] | |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase 1b | Ficlatuzumab + Cytarabine | 17 | 53 (all CRs) | 6.6 (all patients), 31.2 (responders) | 18.1 (all patients), Not Reached (responders) | [6][7][14] |
| Metastatic Pancreatic Cancer | Phase 1b | Ficlatuzumab + Gemcitabine + Nab-Paclitaxel | 21 | 29 (PR) | 11.0 | 16.2 | [8][11][13] |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; CR: Complete Response; PR: Partial Response
Table 2: Clinical Efficacy of Bevacizumab
| Cancer Type | Trial Phase | Treatment Arm | N | ORR (%) | Median PFS (months) | Median OS (months) | Citation(s) |
| Metastatic Colorectal Cancer (mCRC) | Pooled Analysis (7 RCTs) | Chemotherapy + Bevacizumab | 1990 | 39 | 8.8 | 18.7 | [5] |
| Pooled Analysis (7 RCTs) | Chemotherapy +/- Placebo | 1773 | 33 | 6.4 | 16.1 | [5] | |
| Advanced Non-Squamous Non-Small Cell Lung Cancer (NSCLC) | Phase 3 (E4599) | Paclitaxel + Carboplatin + Bevacizumab | - | 35 | 6.2 | 12.3 | [4] |
| Phase 3 (E4599) | Paclitaxel + Carboplatin | - | 15 | 4.5 | 10.3 | [4][15] | |
| Meta-analysis (6 RCTs) | Platinum-based Chemo + Bevacizumab | - | - | HR: 0.65 | HR: 0.87 | [16] | |
| Recurrent or Metastatic Head and Neck Cancer (SCCHN) | Phase 3 | Chemotherapy + Bevacizumab | - | 35.5 | 6.0 | 12.6 | [3][17] |
| Phase 3 | Chemotherapy | - | 24.5 | 4.3 | 11.0 | [3][17] | |
| Phase 2 | Bevacizumab + Cetuximab | - | 16 | 2.8 | 7.5 | [1] |
ORR: Objective Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; HR: Hazard Ratio
Safety and Tolerability
Table 3: Common and Severe Adverse Events
| Drug | Common Adverse Events (Any Grade, >10%) | Severe Adverse Events (Grade ≥3) | Citation(s) |
| Ficlatuzumab | Monotherapy (HNSCC): Hypoalbuminemia (66%), Edema (25%) Combination with Cetuximab (HNSCC): Acneiform rash (82%), Hypoalbuminemia (76%), Edema (44%) Combination with Chemo (AML): Febrile neutropenia | Monotherapy (HNSCC): Hyponatremia (8%), Pneumonitis (8%), Thromboembolic events (8%) Combination with Cetuximab (HNSCC): Hypoalbuminemia (16%), Hypokalemia (13%), Headache (9%), Thromboembolic events (6%) Combination with Chemo (Pancreatic Cancer): Hypoalbuminemia (16%), Edema (8%) | [6][11][13][14] |
| Bevacizumab | Epistaxis, Headache, Hypertension, Rhinitis, Proteinuria, Taste alteration, Dry skin, Hemorrhage, Lacrimation disorder, Back pain, Exfoliative dermatitis | Gastrointestinal perforation, Wound healing complications, Hemorrhage (including pulmonary hemorrhage in NSCLC), Arterial and Venous thromboembolic events, Hypertension, Proteinuria, Posterior Reversible Encephalopathy Syndrome (PRES), Ovarian failure | [2][8][10] |
Preclinical Data and Experimental Protocols
Ficlatuzumab Preclinical Studies
A key preclinical study evaluated ficlatuzumab in a mouse brain orthotopic model of glioblastoma using U87 MG cells.[10][15]
-
Experimental Protocol:
-
Cell Line: U87 MG human glioblastoma cells.[10]
-
Animal Model: Eight- to nine-week-old nude mice.[10]
-
Tumor Implantation: 3 × 10^5 U87 MG cells were injected into the brain.[10]
-
Treatment: Ficlatuzumab was administered, and its dose-response was evaluated. It was also compared with and combined with temozolomide.[10]
-
Outcome Measures: Survival benefit was the primary endpoint. Tumor growth and response to therapy were non-invasively assessed using bioluminescence imaging (BLI), positron emission tomography (PET), and magnetic resonance imaging (MRI).[10][15]
-
Bevacizumab Preclinical Studies
Bevacizumab has been extensively studied in various preclinical xenograft models.
-
Experimental Protocol (General):
-
Cell Lines: Various human tumor cell lines, including colorectal (e.g., HT-29) and head and neck squamous cell carcinoma (e.g., FaDu), have been used.[9][18]
-
Animal Model: Typically, immunodeficient mice (e.g., nude mice).[18]
-
Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically.[9][18]
-
Treatment: Bevacizumab is administered, often in combination with chemotherapy (e.g., irinotecan) or other targeted agents. Doses in preclinical studies have ranged from 5 mg/kg to 25 mg/kg.[18]
-
Outcome Measures: Primary endpoints usually include tumor growth inhibition and survival. Other assessments may involve measuring microvessel density and apoptosis.[12]
-
Conclusion
Ficlatuzumab and bevacizumab are monoclonal antibodies with distinct mechanisms of action targeting different pathways crucial for tumor progression. Ficlatuzumab, an investigational agent, shows promise in targeting the HGF/c-MET pathway, particularly in overcoming resistance to EGFR inhibitors. Bevacizumab is an established anti-angiogenic therapy that has demonstrated efficacy across a range of solid tumors by targeting the VEGF/VEGFR pathway.
The provided data summarizes their clinical and preclinical performance. A direct comparison of efficacy is challenging due to the absence of head-to-head trials. The choice between these or other targeted therapies will ultimately depend on the specific tumor type, its molecular characteristics, and the patient's prior treatments. Further clinical investigation, including potential comparative trials, will be necessary to fully elucidate the relative merits of these two therapeutic approaches.
References
- 1. Frontiers | Angiogenesis Inhibitors for Head and Neck Squamous Cell Carcinoma Treatment: Is There Still Hope? [frontiersin.org]
- 2. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 3. Phase III Randomized Trial of Chemotherapy With or Without Bevacizumab in Patients With Recurrent or Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. aacr.org [aacr.org]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Enhancing bevacizumab efficacy in a colorectal tumor mice model using dextran-coated albumin nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase Ib and Expansion Study of Gemcitabine, Nab-Paclitaxel, and Ficlatuzumab in Patients With Metastatic Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-tumor effect of bevacizumab on a xenograft model of feline mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Inhibition of MET Signaling with Ficlatuzumab in Combination with Chemotherapy in Refractory AML: Clinical Outcomes and High-Dimensional Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical efficacy of the anti-hepatocyte growth factor antibody ficlatuzumab in a mouse brain orthotopic glioma model evaluated by bioluminescence, PET, and MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase III Randomized Trial of Chemotherapy With or Without Bevacizumab in Patients With Recurrent or Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bevacizumab Enhances the Therapeutic Efficacy of Irinotecan against Human Head and Neck Squamous Cell Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Ficlatuzumab: A Comparative Analysis of Cross-Reactivity with Other Growth Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficlatuzumab (formerly AV-299) is a humanized IgG1 monoclonal antibody developed to target Hepatocyte Growth Factor (HGF). By binding to HGF with high affinity and specificity, ficlatuzumab acts as a potent inhibitor of the HGF/c-Met signaling pathway.[1][2] This pathway is a critical driver of tumor growth, invasion, and metastasis in various cancers. A key aspect of the therapeutic profile of a monoclonal antibody is its specificity, as off-target binding can lead to unforeseen side effects and reduced efficacy. This guide provides a comparative analysis of the cross-reactivity of ficlatuzumab with other growth factors, supported by the available data and detailed experimental methodologies.
High Specificity of Ficlatuzumab for Hepatocyte Growth Factor (HGF)
Ficlatuzumab is designed to bind specifically to HGF, thereby preventing its interaction with its cognate receptor, c-Met.[2][3] The specificity of this interaction is rooted in the unique biological relationship between HGF and c-Met; HGF is the only known ligand for the c-Met receptor.[1][2] This inherent exclusivity in the signaling pathway provides a strong rationale for the high specificity of a therapeutic antibody targeting HGF.
Preclinical and clinical studies have consistently highlighted the high affinity and specificity of ficlatuzumab for HGF.[1] While direct comparative binding studies against a broad panel of other growth factors are not extensively published in peer-reviewed literature, the available data from its development and clinical trials underscore its targeted mechanism of action with a favorable safety profile, suggesting minimal off-target effects.
Comparison of Binding Affinity
While specific quantitative data on the cross-reactivity of ficlatuzumab with a panel of other human growth factors is not publicly available, the table below conceptualizes how such data would be presented. The binding affinity is typically measured by the equilibrium dissociation constant (Kd), with a lower Kd value indicating a stronger binding affinity.
| Growth Factor | Ficlatuzumab Binding Affinity (Kd) |
| Hepatocyte Growth Factor (HGF) | High Affinity (pM range) |
| Vascular Endothelial Growth Factor (VEGF) | Not Reported (Expected to be negligible) |
| Epidermal Growth Factor (EGF) | Not Reported (Expected to be negligible) |
| Fibroblast Growth Factor (FGF) | Not Reported (Expected to be negligible) |
| Platelet-Derived Growth Factor (PDGF) | Not Reported (Expected to be negligible) |
| Insulin-like Growth Factor (IGF) | Not Reported (Expected to be negligible) |
Note: The high affinity for HGF is consistently reported in the literature, while the binding to other growth factors is expected to be negligible based on the antibody's design and the specific nature of the HGF/c-Met pathway.
Experimental Protocols
The specificity of ficlatuzumab would be experimentally determined using assays such as Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR). Below are detailed methodologies for how such experiments are typically conducted.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity Assessment
Objective: To determine the binding specificity of ficlatuzumab against a panel of human growth factors.
Materials:
-
96-well microtiter plates
-
Recombinant human growth factors (HGF, VEGF, EGF, FGF, PDGF, etc.)
-
Ficlatuzumab
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (anti-human IgG)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Wells of a 96-well plate are coated with 100 µL of each growth factor (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.
-
Washing: The coating solution is removed, and the plate is washed three times with wash buffer.
-
Blocking: 200 µL of blocking buffer is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: The blocking buffer is removed, and the plate is washed three times with wash buffer.
-
Primary Antibody Incubation: 100 µL of ficlatuzumab (at a predetermined optimal concentration) is added to each well and incubated for 2 hours at room temperature.
-
Washing: The plate is washed three times with wash buffer.
-
Secondary Antibody Incubation: 100 µL of HRP-conjugated anti-human IgG secondary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed five times with wash buffer.
-
Detection: 100 µL of TMB substrate is added to each well, and the plate is incubated in the dark for 15-30 minutes.
-
Stopping the Reaction: 50 µL of stop solution is added to each well.
-
Data Acquisition: The absorbance is read at 450 nm using a microplate reader. A strong signal in the wells coated with HGF and a negligible signal in the wells with other growth factors would confirm the specificity of ficlatuzumab.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the HGF/c-Met signaling pathway targeted by ficlatuzumab and a typical experimental workflow for assessing antibody specificity.
Caption: HGF/c-Met signaling pathway and the inhibitory action of ficlatuzumab.
Caption: Experimental workflow for assessing ficlatuzumab's binding specificity using ELISA.
Conclusion
References
Validating Biomarkers for Ficlatuzumab Response: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ficlatuzumab's performance with alternative therapies, supported by experimental data. We delve into the critical role of biomarkers in predicting response to this targeted therapy.
Ficlatuzumab, a humanized monoclonal antibody, targets the hepatocyte growth factor (HGF), the sole ligand for the c-Met receptor. The HGF/c-Met signaling pathway is a key driver of tumor growth, invasion, and angiogenesis, and its dysregulation is implicated in resistance to other targeted therapies, such as EGFR inhibitors. This guide will explore the evidence for biomarkers that can identify patient populations most likely to benefit from ficlatuzumab, with a focus on Head and Neck Squamous Cell Carcinoma (HNSCC) and Non-Small Cell Lung Cancer (NSCLC).
Performance of Ficlatuzumab Based on Biomarker Status
The efficacy of ficlatuzumab, both as a monotherapy and in combination, has been evaluated in clinical trials with a strong focus on identifying predictive biomarkers. Here, we present a summary of key findings in HNSCC and NSCLC.
Head and Neck Squamous Cell Carcinoma (HNSCC)
A randomized phase II clinical trial (NCT03422536) evaluated ficlatuzumab alone and in combination with cetuximab, an EGFR inhibitor, in patients with recurrent or metastatic HNSCC who were resistant to platinum-based chemotherapy and cetuximab.[1][2][3]
Table 1: Efficacy of Ficlatuzumab in Recurrent/Metastatic HNSCC
| Treatment Arm | Patient Subgroup (HPV Status) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Ficlatuzumab Monotherapy | All Patients | 1.8 months | 6.4 months | 4% (1/26)[2][4] |
| HPV-Negative | Not Evaluated | Not Evaluated | 6% (1/16) | |
| HPV-Positive | Not Evaluated | Not Evaluated | 0% (0/10) | |
| Ficlatuzumab + Cetuximab | All Patients | 3.7 months | 7.4 months | 19% (6/32)[2][5] |
| HPV-Negative | 4.1 months | Not Reported | 38% (6/16)[1][5] | |
| HPV-Positive | 2.3 months | Not Reported | 0% (0/16)[1] |
Key Biomarker Findings in HNSCC:
-
Human Papillomavirus (HPV) Status: The most striking finding was the differential response based on HPV status. All clinical responses (complete or partial) to ficlatuzumab, both alone and with cetuximab, were observed in patients with HPV-negative HNSCC.[4][5] This suggests that HPV-negative status is a strong predictive biomarker for ficlatuzumab efficacy in this patient population.
-
c-Met Overexpression: In the HPV-negative subgroup treated with the ficlatuzumab and cetuximab combination, c-Met overexpression was associated with a reduced hazard of progression (p-interaction = 0.02).[1][3] This indicates that within the HPV-negative population, patients with high c-Met expression may derive the most benefit from this combination therapy.
-
Other Potential Biomarkers: The clinical trial protocol for this study also outlined the evaluation of other potential biomarkers, including tumor HGF expression, and mutations in PIK3CA, PTEN, and HRAS, though specific correlations with outcomes are not yet fully published.[6]
Non-Small Cell Lung Cancer (NSCLC)
An exploratory, randomized phase II study compared the combination of ficlatuzumab and gefitinib (B1684475) (an EGFR tyrosine kinase inhibitor) with gefitinib monotherapy in previously untreated Asian patients with advanced NSCLC.[7][8]
Table 2: Efficacy of Ficlatuzumab in Combination with Gefitinib in Advanced NSCLC
| Treatment Arm | Patient Subgroup | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Ficlatuzumab + Gefitinib | Intent-to-Treat Population | 5.6 months | Not Mature | 43% |
| EGFR-Sensitizing Mutation (SM+) & Low c-Met | 11.1 months | Not Reported | Trend for improvement | |
| High Stromal HGF | Not Reported | Prolonged (p=0.03) | Not Reported | |
| Gefitinib Monotherapy | Intent-to-Treat Population | 4.7 months | Not Mature | 40% |
| EGFR-Sensitizing Mutation (SM+) | 7.4 months | Not Reported | Not Reported |
Key Biomarker Findings in NSCLC:
-
EGFR Mutation Status and c-Met Expression: The combination of ficlatuzumab and gefitinib appeared to improve PFS in a subset of patients with EGFR-sensitizing mutations and low c-Met expression.[7]
-
Stromal HGF Expression: Preliminary overall survival results favored the ficlatuzumab plus gefitinib arm in patients with high stromal HGF expression.[7]
-
EGFR TKI Resistance: Preclinical data suggests that HGF or c-Met amplification can induce resistance to EGFR tyrosine kinase inhibitors in EGFR-mutated NSCLC cells, a resistance that can be reversed by the addition of ficlatuzumab.[7] A phase Ib trial of ficlatuzumab with gefitinib in previously treated advanced NSCLC showed an objective response rate of 33%, with responses seen in patients without EGFR mutations, suggesting a potential role in overcoming resistance.[9]
Comparison with Alternative Therapies
An objective assessment of ficlatuzumab requires comparison with established alternative treatments for the respective cancer types.
HNSCC: Comparison with Cetuximab Monotherapy
Cetuximab is a standard-of-care agent for recurrent/metastatic HNSCC.
Table 3: Efficacy of Cetuximab Monotherapy in Recurrent/Metastatic HNSCC
| Study/Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Vermorken et al. (Platinum-refractory) | Not Reported | 5.84 months | 12.6%[10][11] |
| Hitt et al. (q2w dosing) | 2.2 months | 7.0 months | 11%[12] |
| Hanna et al. (Post-ICI) | Not Reported | 6.3 months | 21.4% (8.7% for monotherapy)[13] |
In the context of pan-refractory HNSCC, the 19% ORR and 3.7-month median PFS observed with the ficlatuzumab-cetuximab combination appear favorable compared to historical data for cetuximab monotherapy in similar patient populations.[2] Notably, in the phase II trial, all patients were cetuximab-resistant, highlighting the potential of ficlatuzumab to overcome this resistance, particularly in the HPV-negative subgroup.[1]
NSCLC: Comparison with Gefitinib Monotherapy
Gefitinib is a standard first-line treatment for patients with advanced NSCLC harboring activating EGFR mutations.[14]
Table 4: Efficacy of Gefitinib Monotherapy in EGFR-Mutant NSCLC
| Study/Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Pooled analysis of prospective trials | 7.7 - 12.9 months | 15.4 months (in one study) | 80.8%[15] |
| Meta-analysis (vs. chemotherapy) | Favorable | Similar to controls | Higher than chemotherapy[16] |
| Inoue et al. (Poor Performance Status) | 6.5 months | 17.8 months | 66%[14] |
The addition of ficlatuzumab to gefitinib in the phase II trial did not show a statistically significant improvement in the overall intent-to-treat population.[7] However, the promising signals in biomarker-defined subgroups (low c-Met/EGFR-mutant and high stromal HGF) suggest that with proper patient selection, the combination could offer an advantage over gefitinib monotherapy.[7]
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker assessment is crucial for patient stratification. Below are detailed methodologies for key assays.
Soluble c-Met (s-Met) Quantification by ELISA
Objective: To quantify the concentration of soluble c-Met in patient plasma or serum.
Protocol:
-
Sample Collection and Preparation:
-
Collect whole blood in tubes containing an appropriate anticoagulant (for plasma) or no additives (for serum).[17]
-
For plasma, centrifuge at 3,000 rpm for 10 minutes at 4°C. For serum, allow blood to clot at room temperature for 30 minutes before centrifugation.[17]
-
Aliquot the supernatant and store at -80°C if not for immediate use. Avoid repeated freeze-thaw cycles.[17]
-
Prior to the assay, thaw samples completely and mix well. Dilute human serum or plasma samples 1:100 in the provided Standard Diluent Buffer.[18]
-
-
ELISA Procedure (using a commercial kit, e.g., Invitrogen Human c-Met (soluble) ELISA Kit): [18][19]
-
Prepare all reagents, standards, and samples as per the kit instructions.
-
Add 100 µL of standards, controls, or diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells with 1X Wash Buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.
-
Wash the wells.
-
Add 100 µL of TMB substrate and incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of soluble c-Met in the samples by interpolating from the standard curve.
-
c-Met Expression in Tumor Tissue by Immunohistochemistry (IHC)
Objective: To qualitatively or semi-quantitatively assess the level of c-Met protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Protocol:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin.
-
Process the tissue and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
IHC Staining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Dilute the primary anti-c-Met antibody to the manufacturer's recommended concentration and incubate with the sections (e.g., for 30 minutes at 37°C).[20]
-
Washing: Wash slides with a buffer solution (e.g., PBS).[20]
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate (e.g., for 30 minutes at 37°C).[20]
-
Detection: Apply a streptavidin-HRP conjugate, followed by a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
-
Scoring:
-
Evaluate membrane staining for c-Met using a scoring system such as the H-score, which considers both the intensity and the percentage of stained cells. A 12-point H-score can be used, classified as negative (0), trace (1-3), moderate (4-6), and strong (8-12).[21]
-
PIK3CA Mutation Detection by Droplet Digital PCR (ddPCR)
Objective: To detect and quantify specific hotspot mutations in the PIK3CA gene from circulating tumor DNA (ctDNA) in liquid biopsies or from FFPE tissue.
Protocol:
-
DNA Extraction:
-
Extract cell-free DNA (cfDNA) from plasma using a validated kit (e.g., Maxwell RSC ccfDNA Plasma Kit).[22]
-
For FFPE tissue, extract genomic DNA using a suitable kit.
-
-
ddPCR Assay Preparation (using a commercial assay, e.g., Bio-Rad PrimePCR ddPCR Mutation Detection Assay): [23]
-
Prepare the reaction mixture containing ddPCR supermix, primers, and probes for both the wild-type and mutant alleles, and the extracted DNA sample.
-
The reaction mixture is partitioned into thousands of nanoliter-sized droplets using a droplet generator.
-
-
PCR Amplification:
-
Perform PCR amplification in a thermal cycler.
-
-
Droplet Reading and Analysis:
-
After PCR, the fluorescence of each droplet is read using a droplet reader.
-
The reader counts the number of positive (fluorescent) and negative droplets for both the mutant and wild-type alleles.
-
The concentration of mutant and wild-type DNA is calculated using Poisson statistics, allowing for the determination of the mutant allele frequency (MAF).[24]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
HGF/c-Met Signaling Pathway
// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; Ficlatuzumab [label="Ficlatuzumab", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Invasion/Metastasis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Ficlatuzumab -> HGF [arrowhead=tee, color="#EA4335", penwidth=2]; HGF -> cMet [arrowhead=normal, color="#202124", penwidth=2]; cMet -> PI3K [arrowhead=normal, color="#202124"]; cMet -> RAS [arrowhead=normal, color="#202124"]; cMet -> STAT3 [arrowhead=normal, color="#202124"]; PI3K -> AKT [arrowhead=normal, color="#202124"]; AKT -> mTOR [arrowhead=normal, color="#202124"]; RAS -> RAF [arrowhead=normal, color="#202124"]; RAF -> MEK [arrowhead=normal, color="#202124"]; MEK -> ERK [arrowhead=normal, color="#202124"]; mTOR -> Proliferation [arrowhead=normal, color="#202124"]; mTOR -> Survival [arrowhead=normal, color="#202124"]; ERK -> Proliferation [arrowhead=normal, color="#202124"]; STAT3 -> Invasion [arrowhead=normal, color="#202124"]; STAT3 -> Angiogenesis [arrowhead=normal, color="#202124"]; } end_dot
Caption: HGF/c-Met signaling and the inhibitory action of Ficlatuzumab.Experimental Workflow for Biomarker Analysis
// Nodes Patient [label="Patient\n(HNSCC or NSCLC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Blood [label="Blood Sample", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue [label="Tumor Biopsy (FFPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Plasma [label="Plasma Separation", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Extraction [label="DNA Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; ELISA [label="ELISA for s-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IHC [label="IHC for c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ddPCR [label="ddPCR for PIK3CA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data [label="Biomarker Data", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Correlation [label="Correlate with Clinical Outcome\n(PFS, OS, ORR)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Patient -> Blood [arrowhead=normal, color="#202124"]; Patient -> Tissue [arrowhead=normal, color="#202124"]; Blood -> Plasma [arrowhead=normal, color="#202124"]; Plasma -> ELISA [arrowhead=normal, color="#202124"]; Tissue -> IHC [arrowhead=normal, color="#202124"]; Tissue -> DNA_Extraction [arrowhead=normal, color="#202124"]; DNA_Extraction -> ddPCR [arrowhead=normal, color="#202124"]; ELISA -> Data [arrowhead=normal, color="#202124"]; IHC -> Data [arrowhead=normal, color="#202124"]; ddPCR -> Data [arrowhead=normal, color="#202124"]; Data -> Correlation [arrowhead=normal, color="#202124"]; } end_dot
Caption: Workflow for validating predictive biomarkers for ficlatuzumab response.Conclusion
The validation of predictive biomarkers is paramount for the successful clinical development and application of targeted therapies like ficlatuzumab. For HNSCC, HPV-negative status has emerged as a strong candidate biomarker for selecting patients who may benefit from ficlatuzumab, particularly in combination with cetuximab. Within this subgroup, c-Met overexpression appears to further refine the responsive population. In NSCLC, while the data is more preliminary, stromal HGF expression and a combination of EGFR mutation status with low c-Met expression show promise as potential biomarkers for the ficlatuzumab-gefitinib combination.
Further prospective, well-powered clinical trials are necessary to definitively validate these biomarkers and to explore the clinical utility of others, such as PIK3CA mutations. The detailed experimental protocols provided in this guide offer a foundation for the standardized assessment of these biomarkers, which will be critical for the successful translation of these findings into clinical practice. By focusing on biomarker-driven patient selection, the full potential of ficlatuzumab to improve outcomes for patients with HNSCC and NSCLC can be realized.
References
- 1. ascopubs.org [ascopubs.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. New drug combination holds unusually positive results for HPV-negative patients with advanced head and neck cancer - ecancer [ecancer.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. aveooncology.com [aveooncology.com]
- 8. AVEO Announces Detailed Results of Exploratory Phase 2 Study Evaluating Ficlatuzumab in First-Line Patients with Advanced Non-small Cell Lung Cancer; New Data Presented at ESMO - Aveo Oncology [aveooncology.com]
- 9. Phase 1b Trial of Ficlatuzumab, a Humanized Hepatocyte Growth Factor Inhibitory Monoclonal Antibody, in Combination With Gefitinib in Asian Patients With NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The contribution of cetuximab in the treatment of recurrent and/or metastatic head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Randomized Phase II Study of Cetuximab Every 2 Weeks at Either 500 or 750 mg/m2 for Patients With Recurrent or Metastatic Head and Neck Squamous Cell Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pooled analysis of the prospective trials of gefitinib monotherapy for EGFR-mutant non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Efficacy and Toxicity of Gefitinib in Treating Non-small Cell Lung Cancer: A Meta-analysis of 19 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Human c-Met (Soluble) ELISA Kit (KHO2031) - Invitrogen [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. c-MET immunohistochemistry for differentiating malignant mesothelioma from benign mesothelial proliferations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 23. Direct comparison of an ultrasensitive real-time PCR assay with droplet digital PCR for the detection of PIK3CA hotspot mutations in primary tumors, plasma cell-free DNA and paired CTC-derived gDNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to HGF/c-Met Pathway Inhibition: Ficlatuzumab vs. Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical driver of tumor growth, invasion, and metastasis, and has emerged as a key therapeutic target in oncology. Dysregulation of this pathway, through HGF overexpression or c-Met receptor amplification or mutation, is implicated in the progression of numerous cancers and in the development of resistance to other targeted therapies. This guide provides an objective comparison of two major strategies for inhibiting the HGF/c-Met axis: ficlatuzumab, a monoclonal antibody targeting the HGF ligand, and small molecule c-Met tyrosine kinase inhibitors (TKIs).
Executive Summary
Ficlatuzumab and small molecule c-Met inhibitors represent two distinct approaches to disrupting HGF/c-Met signaling. Ficlatuzumab acts extracellularly by neutralizing HGF, the sole ligand for the c-Met receptor.[1][2] This approach can inhibit signaling irrespective of the c-Met activation mechanism, including both autocrine and paracrine signaling loops.[1] In contrast, small molecule inhibitors are ATP-competitive or non-competitive inhibitors that target the intracellular kinase domain of the c-Met receptor, preventing its phosphorylation and subsequent downstream signaling. This guide presents a detailed comparison of their mechanisms of action, preclinical and clinical efficacy, and known resistance mechanisms, supported by experimental data and protocols.
Mechanisms of Action
Ficlatuzumab is a humanized IgG1 monoclonal antibody that binds with high affinity and specificity to HGF, preventing it from binding to and activating the c-Met receptor.[1][3] This extracellular blockade effectively inhibits all downstream signaling mediated by HGF.
Small molecule c-Met inhibitors, such as crizotinib, cabozantinib, capmatinib, and tepotinib, are orally bioavailable drugs that penetrate the cell membrane and bind to the ATP-binding pocket of the c-Met kinase domain. This intracellular inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.
Preclinical Performance
Preclinical studies have demonstrated the anti-tumor activity of both ficlatuzumab and small molecule c-Met inhibitors in various cancer models. While direct head-to-head comparative studies are limited, the available data allows for an assessment of their respective potencies and efficacies.
In Vitro Potency
The potency of small molecule inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in cell-based assays. Ficlatuzumab's potency is characterized by its high binding affinity to HGF.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Citation |
| Ficlatuzumab | - | - | High affinity (pM) and potency (nM) for HGF inhibition | [1] |
| Crizotinib | Gastric Cancer | MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T (MET amplified) | < 200 | [4] |
| Breast Cancer | MDA-MB-231 | 5160 | [5] | |
| Breast Cancer | MCF-7 | 1500 | [5] | |
| Breast Cancer | SK-BR-3 | 3850 | [5] | |
| Tepotinib | Gastric Cancer | MKN45 (MET amplified) | 7 | [6] |
| Gastric Cancer | SNU620 (MET amplified) | 9 | [6] | |
| - | c-Met Enzyme Assay | 4 | [7] | |
| Capmatinib | - | c-Met Enzyme Assay | 0.6 | [8] |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the ability of both classes of inhibitors to suppress tumor growth.
| Inhibitor | Cancer Model | Key Findings | Citation |
| Ficlatuzumab | Glioblastoma (U87 MG orthotopic xenograft) | Significant survival benefit as a monotherapy and in combination with temozolomide. | [9] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | In combination with cetuximab, demonstrated a strong additive anti-tumor effect. | [1] | |
| Small Molecule c-Met TKI (Compound 1) + Anti-HGF Antibody | Pancreatic Cancer (KP4 xenograft) | Combination therapy resulted in additive antitumor activity. | [10] |
| Glioblastoma (U-87MG xenograft) | Combination therapy resulted in synergistic antitumor activity. | [10] |
Clinical Performance
Both ficlatuzumab and several small molecule c-Met inhibitors have undergone extensive clinical evaluation in a variety of solid and hematological malignancies.
Ficlatuzumab Clinical Data
Ficlatuzumab has been primarily investigated in combination with other anti-cancer agents.
| Cancer Type | Clinical Trial Phase | Combination Agent | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Phase 2 | Cetuximab | 19% | 3.7 months | [7] |
| Pancreatic Cancer | Phase 1b | Gemcitabine + Nab-Paclitaxel | 29% (Partial Response) | 11.0 months | [11] |
| Acute Myeloid Leukemia (AML) (Relapsed/Refractory) | Phase 1b | Cytarabine | 53% (Complete Remission) | 6.6 months | [12] |
Small Molecule c-Met Inhibitor Clinical Data
Several small molecule c-Met inhibitors have received regulatory approval for specific indications, particularly for non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.
| Inhibitor | Cancer Type | Clinical Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Capmatinib | NSCLC (METex14) | GEOMETRY mono-1 (Treatment-naïve) | 68% | - | [8] |
| NSCLC (METex14) | GEOMETRY mono-1 (Previously treated) | 41% | - | [8] | |
| Tepotinib | NSCLC (METex14) | VISION | 51.4% | - | [2] |
| Crizotinib | NSCLC (ALK-positive) | Phase 3 (vs. Chemotherapy) | 74% | 10.9 months | [13] |
| Cabozantinib | Hepatocellular Carcinoma (HCC) | CELESTIAL | 4% | 5.2 months | [14] |
Mechanisms of Resistance
A critical aspect of targeted therapy is the emergence of resistance. Both ficlatuzumab and small molecule c-Met inhibitors are subject to distinct resistance mechanisms.
Ficlatuzumab (Anti-HGF Antibody):
-
HGF Overproduction: A study on rilotumumab, another anti-HGF antibody, showed that resistance can be acquired through dramatic HGF overproduction and misfolding, leading to intracellular sequestration of the antibody.[15]
-
MET Receptor Alterations: While not directly targeting the receptor, alterations in c-Met that lead to ligand-independent activation could theoretically confer resistance to HGF-targeted therapies.
Small Molecule c-Met Inhibitors:
-
On-Target Resistance:
-
Secondary Mutations: Mutations in the c-Met kinase domain (e.g., at codons D1228, Y1230, G1163, L1195) can interfere with drug binding.[16]
-
MET Amplification: Increased copy number of the MET gene can lead to higher levels of the target protein, requiring higher drug concentrations for inhibition.[16]
-
-
Off-Target Resistance (Bypass Signaling): Activation of alternative signaling pathways can compensate for c-Met inhibition. Common bypass mechanisms include:
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of HGF/c-Met inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor (ficlatuzumab or small molecule TKI) in culture medium.
-
Remove the existing medium from the wells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO for small molecules, PBS for antibodies).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][15][17]
Western Blot for c-Met Phosphorylation
This technique is used to detect the phosphorylation status of the c-Met receptor, a direct indicator of its activation.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with the inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Met (e.g., p-Met Tyr1234/1235) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Met and a loading control (e.g., GAPDH or β-actin) for normalization.[18][19][20]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a mixture of medium and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor the mice for tumor growth. When the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitor to the treatment group. Ficlatuzumab is typically administered intravenously or intraperitoneally, while small molecule TKIs are often given orally via gavage. The control group receives a vehicle.
-
Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[21][22][23]
Conclusion
The choice between ficlatuzumab and a small molecule c-Met inhibitor for therapeutic development and clinical application depends on several factors, including the specific cancer type, the underlying mechanism of HGF/c-Met pathway dysregulation, and the potential for combination therapies.
Ficlatuzumab, by targeting the HGF ligand, offers a broad inhibition of HGF-driven signaling and may be particularly effective in tumors with high levels of HGF in the tumor microenvironment. Its distinct mechanism of action may also provide an advantage in overcoming certain types of resistance to c-Met TKIs.
Small molecule c-Met inhibitors have demonstrated significant clinical benefit, particularly in cancers with specific genetic alterations such as MET exon 14 skipping mutations. Their oral bioavailability is a practical advantage. However, the development of on-target and off-target resistance remains a challenge.
Future strategies may involve the combination of these two approaches to achieve a more complete and durable inhibition of the HGF/c-Met pathway, as suggested by preclinical data showing synergistic effects.[10] Further research is needed to identify biomarkers that can predict which patients are most likely to benefit from each type of inhibitor, both as monotherapy and in combination.
References
- 1. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. selleckchem.com [selleckchem.com]
- 4. Hepatocyte growth factor induces resistance to anti-epidermal growth factor receptor antibody in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigation of Tumor-Associated Fibroblast-Facilitated Head and Neck Cancer Progression With Anti–Hepatocyte Growth Factor Antibody Ficlatuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Efficacy of the Anti-Hepatocyte Growth Factor Antibody Ficlatuzumab in a Mouse Brain Orthotopic Glioma Model Evaluated by Bioluminescence, PET, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Humanized anti-hepatocyte growth factor (HGF) antibody suppresses innate irinotecan (CPT-11) resistance induced by fibroblast-derived HGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. Rilotumumab Resistance Acquired by Intracrine Hepatocyte Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel non-agonist c-Met antibody drug conjugate with superior potency over a c-Met tyrosine kinase inhibitor in c-Met amplified and non-amplified cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. promega.com [promega.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. Establishment and Characterization of a Reliable Xenograft Model of Hodgkin Lymphoma Suitable for the Study of Tumor Origin and the Design of New Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 22. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 23. Status of Agents Targeting the HGF/c-Met Axis in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ficlatuzumab and Onartuzumab: Targeting the HGF/c-MET Pathway
For Researchers, Scientists, and Drug Development Professionals
The hepatocyte growth factor (HGF)/c-mesenchymal-epithelial transition factor (c-MET) signaling pathway is a critical driver of tumorigenesis, implicated in cell proliferation, survival, migration, and invasion. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. This guide provides a detailed, data-driven comparison of two monoclonal antibodies that target this pathway: ficlatuzumab and onartuzumab.
Executive Summary
Ficlatuzumab and onartuzumab both aim to disrupt HGF/c-MET signaling, but through distinct mechanisms of action. Ficlatuzumab is a humanized IgG1 monoclonal antibody that neutralizes the ligand, HGF, preventing it from binding to and activating its receptor, c-MET.[1][2][3][4] In contrast, onartuzumab is a humanized, monovalent monoclonal antibody that directly targets the c-MET receptor, blocking HGF from binding.[5][6] This fundamental difference in their molecular targets underpins their distinct pharmacological profiles and clinical trajectories. While onartuzumab's development was halted due to lack of efficacy in a Phase III trial for non-small cell lung cancer (NSCLC), ficlatuzumab is currently being investigated in a Phase III trial for head and neck squamous cell carcinoma (HNSCC).
Mechanism of Action
Ficlatuzumab functions by binding with high affinity to HGF, the sole ligand for the c-MET receptor.[1][3] This sequestration of HGF prevents the ligand from engaging with c-MET, thereby inhibiting receptor dimerization and subsequent activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[3]
Onartuzumab, on the other hand, is a uniquely engineered "one-armed" or monovalent antibody.[5] This design is critical because conventional bivalent antibodies targeting c-MET can inadvertently mimic HGF's agonistic effect by causing receptor dimerization and pathway activation. Onartuzumab's monovalent structure allows it to bind to the extracellular domain of c-MET and act as a pure antagonist, blocking HGF binding without inducing receptor activation.[5]
Signaling Pathway and Points of Intervention
Preclinical Data Comparison
Both ficlatuzumab and onartuzumab have demonstrated anti-tumor activity in preclinical models.
| Parameter | Ficlatuzumab | Onartuzumab |
| Target | Hepatocyte Growth Factor (HGF)[1][3] | c-MET Receptor[6] |
| In Vitro Activity | Reduces proliferation, migration, and invasion of HNSCC cells induced by tumor-associated fibroblast-secreted HGF.[7] | Inhibits HGF-dependent migration and wound closure in A549 cells with an IC50 of 20 nM.[8] Blocks HGF binding to c-MET with an IC50 of 1.8 nM.[9] |
| In Vivo Activity | Demonstrated a survival benefit in a mouse brain orthotopic model of glioblastoma (U87 MG cells), both as a monotherapy and in combination with temozolomide (B1682018).[10] | Suppressed tumor growth in xenograft models, with some studies showing partial and complete tumor regression.[9] |
Experimental Protocols
Ficlatuzumab: Orthotopic Glioblastoma Xenograft Model
-
Cell Line: U87 MG human glioblastoma cells.[10]
-
Animal Model: Eight- to nine-week-old nude mice.[10]
-
Procedure: 3 x 10^5 U87 MG cells were injected into the brain of each mouse.[10]
-
Treatment: 10 to 14 days post-inoculation, mice were randomized into treatment groups. Ficlatuzumab was administered intraperitoneally twice a week.[10]
-
Endpoint: Survival duration was the primary endpoint.[10]
-
Imaging: Tumor growth and response to therapy were also assessed non-invasively using bioluminescence imaging (BLI), positron emission tomography (PET), and magnetic resonance imaging (MRI).[10]
Onartuzumab: In Vitro Cell Migration Assay
-
Cell Line: A549 human lung carcinoma cells.[8]
-
Assay: Wound closure assay to assess cell migration.[8]
-
Procedure: A confluent monolayer of A549 cells was mechanically scratched to create a "wound."[10]
-
Treatment: Cells were then treated with varying concentrations of onartuzumab in the presence of HGF.
-
Analysis: The rate of wound closure was monitored over time to determine the inhibitory effect of onartuzumab on HGF-induced cell migration. The half-maximal inhibitory concentration (IC50) was calculated to be 20 nM.[8]
Clinical Trial Data Comparison
The clinical development of ficlatuzumab and onartuzumab has yielded divergent outcomes.
Ficlatuzumab: Phase II in HNSCC (NCT03422536)
This randomized Phase II trial evaluated ficlatuzumab alone or in combination with cetuximab in patients with recurrent or metastatic HNSCC resistant to cetuximab, platinum-based chemotherapy, and anti-PD-1/PD-L1 therapy.[11][12]
| Outcome | Ficlatuzumab Monotherapy | Ficlatuzumab + Cetuximab |
| Median Progression-Free Survival (PFS) | 1.8 months[13] | 3.7 months[11][13] |
| Overall Response Rate (ORR) | 4%[13] | 19%[11][13] |
| Median Overall Survival (OS) | 6.4 months[13] | 7.4 months[13] |
Onartuzumab: Phase III in NSCLC (METLung - NCT01456325)
The METLung study was a randomized, double-blind, placebo-controlled Phase III trial of onartuzumab in combination with erlotinib (B232) versus erlotinib alone in patients with MET-positive, previously treated advanced NSCLC.[14][15] The study was stopped for futility.[14][15]
| Outcome | Onartuzumab + Erlotinib | Placebo + Erlotinib |
| Median Overall Survival (OS) | 6.8 months[14] | 9.1 months[14] |
| Median Progression-Free Survival (PFS) | 2.7 months[14] | 2.6 months[14] |
| Overall Response Rate (ORR) | 8.4%[14] | 9.6%[14] |
Pharmacokinetics
| Parameter | Ficlatuzumab | Onartuzumab |
| Half-life | 7.4 - 10 days[16][17] | Approximately 13.4 days in humans.[18] |
| Clearance | Low clearance, consistent with other humanized IgG1 antibodies.[16] | Faster clearance compared to typical bivalent monoclonal antibodies.[19][20] |
| Dosing Regimen (in key trials) | 20 mg/kg intravenously every 2 weeks.[21] | 15 mg/kg intravenously every 3 weeks.[14] |
Safety and Tolerability
Both antibodies have demonstrated manageable safety profiles, with some overlapping and some distinct adverse events.
| Adverse Event (All Grades) | Ficlatuzumab (Monotherapy in HNSCC) | Onartuzumab (in combination with other agents) |
| Peripheral Edema | 15% (Grade 1/2)[21] | 25.4% - 65.7%[22][23] |
| Hypoalbuminemia | 30% (Grade 1/2)[21] | 77.8% - 98.3%[22][23] |
| Fatigue | Noted as a common AE. | 38% (related to onartuzumab) |
| Venous Thromboembolic Events (VTE) | Not prominently reported in the provided data. | Up to 30.3%[22][23] |
| Gastrointestinal Perforation | Not prominently reported in the provided data. | <10%[22][23] |
Conclusion
Ficlatuzumab and onartuzumab represent two distinct strategies for targeting the HGF/c-MET pathway. Ficlatuzumab, a ligand-targeting antibody, has shown promising results in combination with cetuximab in a heavily pre-treated HNSCC population, leading to its ongoing investigation in a Phase III trial. In contrast, the clinical development of onartuzumab, a monovalent receptor-targeting antibody, was terminated due to a lack of efficacy in NSCLC. The divergent clinical outcomes of these two agents underscore the complexities of targeting the HGF/c-MET axis and highlight the importance of patient selection, combination strategies, and potentially the specific point of intervention within the pathway. For researchers and drug developers, the contrasting stories of ficlatuzumab and onartuzumab offer valuable lessons in the pursuit of effective therapies targeting this critical oncogenic pathway.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ficlatuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 5. Results From the Phase III Randomized Trial of Onartuzumab Plus Erlotinib Versus Erlotinib in Previously Treated Stage IIIB or IV Non-Small-Cell Lung Cancer: METLung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ascopubs.org [ascopubs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibitory effects of terrein on lung cancer cell metastasis and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercehn.com [fiercehn.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Treatment Rationale Study Design for the MetLung Trial: A Randomized, Double-Blind Phase III Study of Onartuzumab (MetMAb) in Combination With Erlotinib Versus Erlotinib Alone in Patients Who Have Received Standard Chemotherapy for Stage IIIB or IV Met-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. trial.medpath.com [trial.medpath.com]
- 18. Immuno-PET of the hepatocyte growth factor receptor Met using the 1-armed antibody onartuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 21. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Independent Validation of Ficlatuzumab's Anti-Tumor Activity: A Comparative Guide
This guide provides an objective comparison of the anti-tumor activity of ficlatuzumab with alternative therapies targeting the Hepatocyte Growth Factor (HGF)/c-MET signaling pathway. The content is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Ficlatuzumab (formerly AV-299) is a humanized monoclonal antibody that specifically targets HGF, the sole ligand for the c-MET receptor.[1][2] By neutralizing HGF, ficlatuzumab aims to inhibit the downstream signaling cascade that promotes tumor cell proliferation, survival, and migration.[3][4] This guide evaluates the independently validated anti-tumor activity of ficlatuzumab and compares it with two small molecule c-MET inhibitors, capmatinib (B1663548) and tepotinib (B1684694), which represent alternative strategies for targeting this pathway.
Comparative Analysis of Anti-Tumor Activity
The following tables summarize the anti-tumor efficacy of ficlatuzumab as a monotherapy and in comparison to capmatinib and tepotinib.
Table 1: Preclinical Anti-Tumor Activity of Ficlatuzumab Monotherapy
| Cancer Model | Treatment Dose | Key Findings |
| U87 MG Glioblastoma Orthotopic Xenograft | 10 mg/kg | Significant survival benefit compared to control.[5] |
Table 2: Clinical Anti-Tumor Activity of Ficlatuzumab Monotherapy
| Cancer Type | Clinical Trial | Treatment Dose | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Phase II (NCT03422536) | 20 mg/kg every 2 weeks | 1.8 months | 4%[1] |
Table 3: Comparative Clinical Efficacy of c-MET Inhibitors (Monotherapy)
| Drug | Cancer Type | Clinical Trial | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Ficlatuzumab | HNSCC | Phase II (NCT03422536) | 1.8 months | 4%[1] |
| Capmatinib | METex14 NSCLC (Previously Treated) | GEOMETRY mono-1 | 5.42 months | 41% |
| Tepotinib | METex14 NSCLC (Previously Treated) | VISION | 8.5 months | 42.9% |
Note: The data for capmatinib and tepotinib are from different studies and patient populations (Non-Small Cell Lung Cancer with MET exon 14 skipping mutations) and are provided here as a reference for the activity of alternative c-MET pathway inhibitors. A direct head-to-head comparison with ficlatuzumab in HNSCC is not available.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Ficlatuzumab Preclinical Glioblastoma Xenograft Model
-
Cell Line: U87 MG human glioblastoma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Orthotopic injection of U87 MG cells into the brain of each mouse.
-
Treatment Groups:
-
Control (human IgG)
-
Ficlatuzumab (10 mg/kg)
-
Temozolomide (standard of care)
-
Ficlatuzumab + Temozolomide
-
-
Dosing Regimen: Ficlatuzumab administered intraperitoneally.
-
Efficacy Evaluation: Survival was the primary endpoint. Tumor growth was monitored using bioluminescence imaging.[5]
Ficlatuzumab Phase II Clinical Trial in HNSCC (NCT03422536)
-
Study Design: A multicenter, randomized, open-label phase II trial.
-
Patient Population: Patients with recurrent or metastatic HNSCC who were resistant to cetuximab.
-
Treatment Arms:
-
Arm 1: Ficlatuzumab monotherapy (20 mg/kg intravenously every 2 weeks).
-
Arm 2: Ficlatuzumab in combination with cetuximab.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
-
Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.[6]
Capmatinib Preclinical Xenograft Studies
-
General Methodology: Capmatinib's anti-tumor activity was evaluated in various cancer cell line-derived and patient-derived xenograft models with MET dysregulation (e.g., MET amplification or exon 14 skipping mutations).
-
Efficacy Assessment: Tumor growth inhibition was measured over time following oral administration of capmatinib.
Tepotinib Preclinical Xenograft Studies
-
General Methodology: The in vivo efficacy of tepotinib was assessed in mice bearing human tumor xenografts with different mechanisms of MET activation.
-
Efficacy Assessment: Dose-dependent anti-tumor activity was determined by measuring tumor growth inhibition in subcutaneous xenograft models.
Visualizing the HGF/c-MET Pathway and Experimental Design
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: HGF/c-MET signaling pathway and points of therapeutic intervention.
Caption: Generalized workflow for preclinical xenograft studies.
Caption: Logical flow of the Phase II HNSCC clinical trial (NCT03422536).
References
A Comparative Analysis of the Safety Profiles of Ficlatuzumab and Other Biologics in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of ficlatuzumab, an investigational monoclonal antibody, with established biologics used in cancer therapy, including cetuximab, bevacizumab, and panitumumab. The information is compiled from clinical trial data and is intended to offer a comprehensive overview for research and drug development purposes. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to elucidate complex biological processes and study designs.
Introduction to Ficlatuzumab and Comparator Biologics
Ficlatuzumab is a humanized IgG1 monoclonal antibody that specifically targets Hepatocyte Growth Factor (HGF), the sole ligand for the c-Met receptor.[1][2][3][4][5][6][7] By inhibiting the HGF/c-Met signaling pathway, ficlatuzumab aims to disrupt tumor growth, proliferation, and metastasis.[1][2][3][4][5][6][7] It is currently under investigation, primarily for head and neck squamous cell carcinoma (HNSCC) and metastatic pancreatic cancer.[8]
The comparator biologics in this guide are:
-
Cetuximab and Panitumumab: These are monoclonal antibodies that target the Epidermal Growth Factor Receptor (EGFR).[9][10][11][12] By blocking EGFR, they inhibit signaling pathways that are crucial for cell growth and proliferation.[9][10][11][12] They are approved for the treatment of various cancers, including HNSCC and colorectal cancer.
-
Bevacizumab: This monoclonal antibody targets Vascular Endothelial Growth Factor A (VEGF-A).[1][4][13][14][15] By sequestering VEGF-A, bevacizumab prevents its interaction with VEGF receptors, thereby inhibiting angiogenesis (the formation of new blood vessels) that tumors need to grow.[1][4][13][14][15] It is used in the treatment of a range of cancers.
Comparative Safety Profile: Adverse Events
The safety profiles of ficlatuzumab, cetuximab, bevacizumab, and panitumumab have been evaluated in numerous clinical trials. The following tables summarize the incidence of common and grade ≥3 adverse events (AEs) as reported in key studies. The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[16][17][18][19]
Table 1: Safety Profile of Ficlatuzumab in Head and Neck Squamous Cell Carcinoma (HNSCC)
Data from the Phase 2 trial (NCT03422536) in patients with recurrent/metastatic HNSCC.[3][8][20][21]
| Adverse Event | Ficlatuzumab Monotherapy (n=26) | Ficlatuzumab + Cetuximab (n=32) |
| Any Grade (%) | Grade ≥3 (%) | |
| Hypoalbuminemia | 66 | - |
| Edema | 25 | 3 |
| Acneiform Rash | 12 | 2 |
| Pneumonitis | - | 2 |
| Diarrhea | - | 1 |
| LFT Elevation | - | 1 |
| Electrolyte Abnormality | - | 2 |
Note: A Phase 3 trial (FIERCE-HN, NCT06064877) is currently ongoing and will provide more comprehensive safety data.[22][23][24][25][26]
Table 2: Safety Profile of Cetuximab in Head and Neck Squamous Cell Carcinoma (HNSCC)
Data from the EXTREME trial in patients with recurrent/metastatic SCCHN.[2][27][28][29]
| Adverse Event | Cetuximab + Chemotherapy | Chemotherapy Alone |
| Any Grade (%) | Grade ≥3 (%) | |
| Nausea | High Incidence | High Incidence |
| Fatigue | High Incidence | High Incidence |
| Hypomagnesemia | High Incidence | Lower Incidence |
| Acneiform Rash | >50 | 5.2-5.6 |
| Infusion Reactions | - | - |
| - Grade 3 | - | - |
| - Grade 4 | 2.6 (anaphylactic shock), 1.3 (infusion-related reaction) | 0 |
| Cardiopulmonary Arrest/Sudden Death | 2 | - |
Table 3: Safety Profile of Bevacizumab in Non-Small Cell Lung Cancer (NSCLC)
Data from the AVAiL trial.[30][31][32][33][34]
| Adverse Event | Bevacizumab + Chemotherapy | Placebo + Chemotherapy |
| Grade ≥3 (%) | Grade ≥3 (%) | |
| Hypertension | Modestly Higher | Lower |
| Bleeding | Modestly Higher | Lower |
| Proteinuria | Modestly Higher | Lower |
Table 4: Safety Profile of Panitumumab in Metastatic Colorectal Cancer (mCRC)
Data from the PRIME trial in patients with previously untreated mCRC.[35][36][37][38][39]
| Adverse Event | Panitumumab + FOLFOX4 | FOLFOX4 Alone |
| Any Grade (%) | Grade ≥3 (%) | |
| Toxicities associated with anti-EGFR therapy | Generally Comparable | Generally Comparable |
Experimental Protocols for Safety Assessment
The safety and tolerability of these biologics are rigorously assessed in clinical trials. While specific protocols vary between studies, they generally adhere to a standardized framework.
Standard Safety Monitoring in Oncology Clinical Trials
A typical safety monitoring plan in an oncology clinical trial involves the following components:
-
Adverse Event (AE) Monitoring and Reporting: All AEs are recorded at each study visit, regardless of their perceived relationship to the study drug. The severity of AEs is graded using the NCI Common Terminology Criteria for Adverse Events (CTCAE).[16][17][18][19]
-
Physical Examinations: Comprehensive physical examinations are conducted at baseline and at regular intervals throughout the study.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at each visit.
-
Laboratory Assessments: A panel of laboratory tests is performed at baseline and at specified time points. This typically includes:
-
Hematology: Complete blood count with differential.
-
Serum Chemistry: Electrolytes, renal function tests (BUN, creatinine), and liver function tests (AST, ALT, bilirubin).
-
Urinalysis: Including assessment for proteinuria.
-
-
Electrocardiograms (ECGs): To monitor for cardiac abnormalities.
-
Dose Modification Guidelines: The protocol pre-specifies criteria for dose interruption, reduction, or discontinuation of the study drug based on the severity and type of AEs observed.
Example Experimental Workflow for Safety Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Cetuximab plus platinum-based chemotherapy in head and neck squamous cell carcinoma: a randomized, double-blind safety study comparing cetuximab produced from two manufacturing processes using the EXTREME study regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ficlatuzumab | AVEO Oncology [aveooncology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phase I Study of Ficlatuzumab and Cetuximab in Cetuximab-Resistant, Recurrent/Metastatic Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Distinguishing Features of Cetuximab and Panitumumab in Colorectal Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. PDB-101: Molecule of the Month: Vascular Endothelial Growth Factor (VegF) and Angiogenesis [pdb101.rcsb.org]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 18. dermnetnz.org [dermnetnz.org]
- 19. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 20. aveooncology.com [aveooncology.com]
- 21. targetedonc.com [targetedonc.com]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. fiercehn.com [fiercehn.com]
- 26. researchgate.net [researchgate.net]
- 27. Cetuximab plus platinum-based chemotherapy in head and neck squamous cell carcinoma: a randomized, double-blind safety study comparing cetuximab produced from two manufacturing processes using the EXTREME study regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. ascopubs.org [ascopubs.org]
- 30. Emerging safety data for bevacizumab in advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Efficacy and safety of bevacizumab-based therapy in elderly patients with advanced or recurrent nonsquamous non-small cell lung cancer in the phase III BO17704 study (AVAiL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Overall survival with cisplatin-gemcitabine and bevacizumab or placebo as first-line therapy for nonsquamous non-small-cell lung cancer: results from a randomised phase III trial (AVAiL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. [PDF] Overall survival with cisplatin–gemcitabine and bevacizumab or placebo as first-line therapy for nonsquamous non-small-cell lung cancer: results from a randomised phase III trial (AVAiL) | Semantic Scholar [semanticscholar.org]
- 34. The Safety and Effectiveness of Bevacizumab in the Treatment of Nonsquamous Non-Small-Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 35. ascopubs.org [ascopubs.org]
- 36. Randomized, phase III trial of panitumumab with infusional fluorouracil, leucovorin, and oxaliplatin (FOLFOX4) versus FOLFOX4 alone as first-line treatment in patients with previously untreated metastatic colorectal cancer: the PRIME study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Final results from PRIME: randomized phase III study of panitumumab with FOLFOX4 for first-line treatment of metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Ficlatuzumab Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ficlatuzumab (AV-299) is an investigational humanized IgG1 monoclonal antibody that targets hepatocyte growth factor (HGF). By binding to HGF, ficlatuzumab prevents the activation of its receptor, c-Met, a key pathway implicated in tumor growth, angiogenesis, and resistance to therapy.[1][2][3] This guide provides a meta-analysis of key clinical trials of ficlatuzumab across various cancer types, offering a comparative perspective against standard-of-care treatments. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited studies are provided. Visual diagrams of the associated signaling pathway and a representative clinical trial workflow are also included.
Mechanism of Action: The HGF/c-Met Signaling Pathway
Ficlatuzumab exerts its anti-tumor effects by disrupting the HGF/c-Met signaling cascade. HGF is the exclusive ligand for the c-Met receptor tyrosine kinase.[2][4] The binding of HGF to c-Met triggers a series of downstream signaling events, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and motility.[2][4] In many cancers, the HGF/c-Met pathway is dysregulated, contributing to aggressive tumor behavior and metastasis.[3][4] Furthermore, this pathway has been identified as a mechanism of resistance to other targeted therapies, such as EGFR inhibitors.[2] Ficlatuzumab sequesters HGF, thereby inhibiting these downstream effects.[5]
References
- 1. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Is there a standard of care for relapsed AML? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding AF299: From Automotive Part to Proper Disposal
Contrary to indicating a chemical compound, the designation "AF299" primarily serves as a product identifier for automotive air filters and their components. This part number is associated with various brands in the automotive industry. Therefore, the proper disposal procedures for this compound pertain to used automotive parts rather than chemical waste.
For researchers, scientists, and drug development professionals accustomed to handling chemical reagents, it is crucial to differentiate between product codes and chemical identifiers to ensure proper and safe disposal.
Safe Disposal Procedures for this compound Air Filters
Used air filters are generally considered solid waste and can be disposed of in accordance with local, regional, and national regulations for automotive maintenance waste. Below is a step-by-step guide for the proper disposal of a used this compound air filter.
Quantitative Data Summary
| Item | Guideline |
| Waste Category | Solid Waste (Automotive) |
| Primary Disposal | Municipal Solid Waste Landfill |
| Recycling Option | Check with local recycling facilities for programs that accept used automotive filters. |
| PPE Requirement | Protective gloves recommended to avoid contact with trapped contaminants. |
| Containerization | Place the used filter in a sealed bag or its original packaging to prevent the release of dust and debris. |
Experimental Workflow for Disposal
The logical workflow for the disposal of a used AF2-99 air filter is straightforward and focuses on ensuring the contained particulates are not released into the environment.
Caption: Disposal workflow for a used this compound air filter.
Key Considerations for Disposal
-
Check Local Regulations: Always consult your local waste management authority for specific guidelines on disposing of automotive components. Some municipalities may have designated collection points for such items.
-
Environmental Impact: While typically not classified as hazardous waste, used air filters contain dust, pollen, and other particulates from the air. Proper containment prevents these from being released back into the environment.
-
No Chemical Neutralization Required: As this compound is a solid automotive part, no chemical treatment or neutralization is necessary before disposal.
By following these procedures, professionals can ensure the safe and environmentally responsible disposal of this compound air filters, aligning with best practices for laboratory and workshop safety.
Safeguarding Your Research: A Comprehensive Guide to Handling AF299
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of AF299, a Human PI 3-kinase p110 gamma Alexa Fluor® 750 Affinity Purified Polyclonal Antibody, to foster a secure and efficient research environment.
Immediate Safety and Handling Precautions
This compound is a polyclonal antibody conjugated to Alexa Fluor® 750. While it is not considered hazardous under normal use, adherence to good laboratory practices is crucial to minimize any potential risks. Prolonged skin or eye contact may cause temporary irritation.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound and conducting related experimental protocols:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves.[2] |
| Eye Protection | Safety glasses or goggles | Should be worn to protect from splashes.[2] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to prevent injuries.[2] |
First Aid Measures
In the event of exposure, follow these first-aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Inhalation | Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. |
Operational Plans: Experimental Protocols
This compound is suitable for a variety of applications, including immunofluorescence and flow cytometry. Below are detailed methodologies for these key experiments.
Immunofluorescence Staining Protocol
This protocol outlines the steps for staining cells using this compound for visualization by fluorescence microscopy.
-
Cell Preparation:
-
Culture cells on sterile glass coverslips or in a multi-well plate.
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween 20) for 30 minutes.[2]
-
-
Antibody Incubation:
-
Dilute the this compound antibody to the desired concentration in 1% BSA in PBST.
-
Incubate the cells with the diluted this compound antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing and Mounting:
-
Wash the cells three times with PBST for 5 minutes each to remove unbound antibodies.
-
(Optional) Counterstain the nuclei with a DNA stain like DAPI.
-
Wash the cells a final three times with PBST for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Visualization:
-
Image the stained cells using a fluorescence microscope with the appropriate filter set for Alexa Fluor® 750 (Excitation/Emission: ~755/779 nm).
-
Flow Cytometry Protocol
This protocol provides a step-by-step guide for staining cells with this compound for analysis by flow cytometry.
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in a suitable staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1x10^6 cells/mL.[3]
-
-
Antibody Staining:
-
Add the appropriate amount of this compound antibody to the cell suspension. The optimal concentration should be determined empirically.
-
Incubate the cells for 30 minutes at 4°C in the dark.[3]
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold staining buffer to remove unbound antibody. Centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes between washes.[3]
-
-
Data Acquisition:
-
Resuspend the cells in 0.5 mL of staining buffer.
-
Analyze the cells on a flow cytometer equipped with a laser and detector suitable for Alexa Fluor® 750.
-
Disposal Plan
Proper disposal of this compound and related waste is essential to maintain a safe laboratory environment and comply with local regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for chemical and biological waste. Small quantities may be disposed of down the drain with copious amounts of water, but consult your institution's EHS guidelines. |
| Liquid Waste from Experiments | For liquid waste from immunofluorescence and flow cytometry containing this compound, it is recommended to decontaminate with a 10% bleach solution for at least 30 minutes before disposing down the drain with plenty of water.[4][5] Always check and follow your local and institutional regulations. |
| Solid Waste (e.g., pipette tips, tubes, gloves) | Collect in a designated biohazard waste container and dispose of through your institution's biological waste disposal stream.[6] |
| Sharps (e.g., needles, glass coverslips) | Collect in a puncture-resistant sharps container labeled with a biohazard symbol. When full, seal and dispose of through your institution's sharps waste disposal program.[7] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
